molecular formula C12H9N3O2S B188378 1-(Phenylsulfonyl)-1H-benzotriazole CAS No. 4106-18-7

1-(Phenylsulfonyl)-1H-benzotriazole

Cat. No.: B188378
CAS No.: 4106-18-7
M. Wt: 259.29 g/mol
InChI Key: ZMGFTNXUMSRNMD-UHFFFAOYSA-N
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Description

1-(Phenylsulfonyl)-1H-benzotriazole is a useful research compound. Its molecular formula is C12H9N3O2S and its molecular weight is 259.29 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(Phenylsulfonyl)-1H-benzotriazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(Phenylsulfonyl)-1H-benzotriazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Phenylsulfonyl)-1H-benzotriazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(benzenesulfonyl)benzotriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O2S/c16-18(17,10-6-2-1-3-7-10)15-12-9-5-4-8-11(12)13-14-15/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMGFTNXUMSRNMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3N=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90353734
Record name 1-(Phenylsulfonyl)-1H-benzotriazole
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Molecular Weight

259.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4106-18-7
Record name 1-(Phenylsulfonyl)-1H-benzotriazole
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Record name 1-(Phenylsulfonyl)-1H-benzotriazole
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Foundational & Exploratory

An In-depth Technical Guide to 1-(Phenylsulfonyl)-1H-benzotriazole: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(Phenylsulfonyl)-1H-benzotriazole, a versatile reagent in organic synthesis. It details the primary synthetic routes, including traditional and modern catalytic methods, with a comparative analysis of their yields and conditions. The guide also compiles the key physicochemical and spectral properties of the compound. Furthermore, it explores its reactivity and diverse applications, particularly its role as a powerful phenylsulfonylating agent in the synthesis of sulfonamides and aryl sulfonates, which are crucial functionalities in many pharmaceutical agents.

Introduction

1-(Phenylsulfonyl)-1H-benzotriazole is a stable, crystalline solid that has gained significant traction in synthetic organic chemistry. Its utility stems from the presence of the benzotriazolyl moiety, which acts as an excellent leaving group, facilitating the transfer of the phenylsulfonyl group to a wide range of nucleophiles. This property makes it a valuable alternative to traditional sulfonylating agents like sulfonyl chlorides, often offering milder reaction conditions and simplified purification procedures. This guide aims to provide a detailed resource for researchers utilizing or considering the use of this reagent in their synthetic endeavors.

Synthesis of 1-(Phenylsulfonyl)-1H-benzotriazole

There are two primary methods for the synthesis of 1-(Phenylsulfonyl)-1H-benzotriazole, each with its own set of advantages.

Traditional Synthesis from Phenylsulfonyl Chloride

The classical and most common method involves the nucleophilic substitution reaction between 1H-benzotriazole and phenylsulfonyl chloride.[1] This reaction is typically carried out in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), in the presence of a base like triethylamine to neutralize the hydrochloric acid byproduct.[1]

Experimental Protocol:

To a solution of 1H-benzotriazole in anhydrous THF, an equimolar amount of triethylamine is added. The mixture is stirred under an inert atmosphere (e.g., nitrogen or argon). Phenylsulfonyl chloride is then added dropwise, and the reaction is typically stirred at room temperature for several hours. After the reaction is complete, the triethylamine hydrochloride salt is filtered off, and the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization to afford 1-(Phenylsulfonyl)-1H-benzotriazole.

Iodine-Catalyzed Synthesis from Sodium Benzenesulfinate

A more recent and highly efficient method utilizes the reaction of 1H-benzotriazole with sodium benzenesulfinate in the presence of a catalytic amount of iodine.[2] This method boasts a high yield and proceeds under mild conditions.

Experimental Protocol: [2]

In a mixture of ethyl acetate and water (10:1), 1H-benzotriazole, sodium benzenesulfinate, and a catalytic amount of iodine (I2) are added successively. The suspension is stirred vigorously at room temperature for approximately 3 hours. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium thiosulfate (Na2S2O3) and then basified with a saturated aqueous solution of sodium carbonate (Na2CO3). The product is extracted with dichloromethane (CH2Cl2), and the combined organic layers are dried over anhydrous sodium sulfate (Na2SO4), filtered, and concentrated. The final product can be purified by thin-layer chromatography (TLC).

Synthesis Data Comparison
Synthesis MethodStarting MaterialsReagents/CatalystSolventReaction ConditionsYield
Traditional Method 1H-Benzotriazole, Phenylsulfonyl ChlorideTriethylamineAnhydrous THFRoom temperature, inert atmosphere~82%[1]
Iodine-Catalyzed Method 1H-Benzotriazole, Sodium BenzenesulfinateIodine (catalyst)Ethyl acetate/WaterRoom temperature, 3 hours97%[2]

Physicochemical and Spectral Properties

1-(Phenylsulfonyl)-1H-benzotriazole is a pale yellow solid at room temperature.[2] A summary of its key properties is presented below.

Physical Properties
PropertyValue
Molecular Formula C₁₂H₉N₃O₂S
Molecular Weight 259.28 g/mol [3]
Melting Point 120-128 °C (lit.)[3]
Appearance Pale yellow solid[2]
CAS Number 4106-18-7[3]

Solubility: While specific quantitative data is limited, 1H-benzotriazole, a related compound, is soluble in common organic solvents such as ethanol, methanol, and dimethylformamide, and slightly soluble in water.[4] It is expected that 1-(Phenylsulfonyl)-1H-benzotriazole exhibits similar solubility in organic solvents.

Spectral Data

The following spectral data corresponds to the product obtained from the iodine-catalyzed synthesis method.[2]

Spectral DataValues
¹H NMR (500 MHz, CDCl₃) δ 8.15-8.11 (m, 3H), 8.09 (d, 1H, J = 8.4 Hz), 7.70-7.64 (m, 2H), 7.57-7.53 (m, 2H), 7.52-7.47 (m, 1H)
¹³C NMR (125 MHz, CDCl₃) δ 145.4, 137.0, 135.2, 131.6, 130.3, 129.6, 127.8, 125.9, 120.5, 111.9
IR (film, cm⁻¹) ν 3094, 3069, 1586, 1480, 1386, 1194, 955, 726, 589
MS (EI, m/z, %) 260 (M + 1, 100)

Reactivity and Applications in Organic Synthesis

The synthetic utility of 1-(Phenylsulfonyl)-1H-benzotriazole is primarily attributed to the excellent leaving group ability of the benzotriazolyl anion.[1] This facilitates the transfer of the electrophilic phenylsulfonyl group to various nucleophiles.

Synthesis_Workflow cluster_reactants Reactants cluster_reagents Reagents/Catalysts cluster_product Product R1 1H-Benzotriazole P 1-(Phenylsulfonyl)- 1H-benzotriazole R1->P Traditional Method R1->P Iodine-Catalyzed Method R2 Phenylsulfonyl Chloride R2->P R3 Sodium Benzenesulfinate R3->P C1 Triethylamine C1->P C2 Iodine (I₂) C2->P

Caption: Synthetic pathways to 1-(Phenylsulfonyl)-1H-benzotriazole.

Phenylsulfonylation Reactions

1-(Phenylsulfonyl)-1H-benzotriazole is an effective reagent for the preparation of sulfonamides and aryl benzenesulfonates.[5]

  • Synthesis of Sulfonamides: It reacts smoothly with a variety of aliphatic and aromatic amines to yield the corresponding benzenesulfonamides in good yields.[5] This reaction is particularly useful in drug discovery, where the sulfonamide functional group is a common pharmacophore.

  • Synthesis of Aryl Benzenesulfonates: Phenols are readily converted to their corresponding benzenesulfonates upon reaction with 1-(Phenylsulfonyl)-1H-benzotriazole.[5]

The general workflow for these reactions is depicted below.

Phenylsulfonylation_Workflow cluster_nucleophiles Nucleophiles cluster_products Products Reagent 1-(Phenylsulfonyl)-1H-benzotriazole Sulfonamide Benzenesulfonamide (R-NHSO₂Ph) Reagent->Sulfonamide Sulfonate Aryl Benzenesulfonate (Ar-OSO₂Ph) Reagent->Sulfonate Amine Amine (R-NH₂) Amine->Sulfonamide Sulfonamide Formation Phenol Phenol (Ar-OH) Phenol->Sulfonate Sulfonate Ester Formation

Caption: Phenylsulfonylation reactions using 1-(Phenylsulfonyl)-1H-benzotriazole.

Advantages over Traditional Sulfonylating Agents

Compared to conventional reagents like toluenesulfonyl chloride (TsCl) and methanesulfonyl chloride (MsCl), 1-(Phenylsulfonyl)-1H-benzotriazole offers several advantages.[1] The byproduct of the reaction is 1H-benzotriazole, a solid that can often be easily removed by filtration or recycled, leading to cleaner reactions and simpler workup procedures.[1]

Applications in Drug Development

The benzotriazole scaffold and its derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities.[6][7] While direct applications of 1-(Phenylsulfonyl)-1H-benzotriazole in marketed drugs are not extensively documented, its utility as a reagent for introducing the pharmacologically important phenylsulfonyl group is highly relevant. The synthesis of sulfonamides, a class of compounds with a wide range of therapeutic applications including antibacterial, diuretic, and hypoglycemic agents, is a key area where this reagent can be employed. Furthermore, the benzotriazole moiety itself can be a precursor in the synthesis of more complex heterocyclic systems with potential biological activity.

Conclusion

1-(Phenylsulfonyl)-1H-benzotriazole is a highly effective and versatile reagent for the synthesis of sulfonamides and aryl sulfonates. The development of a high-yielding, iodine-catalyzed synthesis has made it more accessible. Its favorable reaction profiles, including mild conditions and simplified purification, make it a valuable tool for researchers in organic synthesis and drug development. This guide provides the essential technical information required for the successful application of this reagent in a research setting.

References

An In-depth Technical Guide to the Reaction Mechanism of 1-(Phenylsulfonyl)-1H-benzotriazole

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the synthesis, reaction mechanisms, and applications of 1-(Phenylsulfonyl)-1H-benzotriazole. It is a versatile reagent in organic synthesis, primarily utilized for the transfer of the phenylsulfonyl group and as an activator for various chemical transformations. The phenylsulfonyl group acts as a potent electron-withdrawing group, activating the benzotriazole moiety, which in turn serves as an excellent leaving group. This document details the fundamental principles of its reactivity with nucleophiles, presents quantitative data from key reactions, provides detailed experimental protocols, and illustrates reaction pathways and workflows through diagrams. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Introduction

1-(Phenylsulfonyl)-1H-benzotriazole is a stable, crystalline solid that has gained prominence as a key synthetic auxiliary in modern organic chemistry.[1] Its molecular formula is C₁₂H₉N₃O₂S, and its molecular weight is 259.28 g/mol .[2][3][4] The utility of this reagent stems from its unique molecular architecture: a benzotriazole ring system activated by a strong electron-withdrawing phenylsulfonyl group.[1] This activation renders the benzotriazole moiety an exceptional leaving group, facilitating a wide range of chemical transformations, including sulfonylation and nucleophilic substitution reactions.[1] Compared to traditional sulfonating agents like toluenesulfonyl chloride (TsCl) and methanesulfonyl chloride (MsCl), 1-(phenylsulfonyl)-1H-benzotriazole often allows for cleaner reactions and simpler workup procedures, as the benzotriazole byproduct is a solid that can be easily removed.[1]

Core Reaction Mechanism

The primary reaction mechanism of 1-(Phenylsulfonyl)-1H-benzotriazole involves a nucleophilic attack. The strong electron-withdrawing nature of the phenylsulfonyl group significantly influences the electron distribution across the benzotriazole ring, making it highly susceptible to nucleophilic attack.[1] The stability of the resulting benzotriazole anion (Bt⁻) is a key driving force for these reactions.[1]

The reagent can participate in reactions in two main ways:

  • Phenylsulfonyl Group Transfer: A nucleophile attacks the sulfur atom of the sulfonyl group, leading to the displacement of the benzotriazole anion and the formation of a new sulfonated compound. This is the most common pathway, particularly in the synthesis of sulfonamides.

  • Nucleophilic Substitution: The benzotriazolyl group, activated by the phenylsulfonyl substituent, acts as an excellent leaving group (nucleofuge).[1]

The general mechanism can be depicted as a nucleophilic attack on the electrophilic center, facilitated by the departure of the stable benzotriazole anion.

Figure 1: General mechanism of nucleophilic attack.

Synthesis of 1-(Phenylsulfonyl)-1H-benzotriazole

Synthetic Pathways

There are two primary methods for the synthesis of 1-(Phenylsulfonyl)-1H-benzotriazole:

  • From Phenylsulfonyl Chloride: The most traditional method involves the nucleophilic substitution reaction between 1H-benzotriazole and phenylsulfonyl chloride. This reaction is typically performed in the presence of a base, such as triethylamine, in an anhydrous solvent like tetrahydrofuran (THF) under an inert atmosphere.[1]

  • Iodine-Catalyzed Oxidative Coupling: A more recent method involves the oxidative coupling of sodium benzenesulfinate with 1H-benzotriazole using molecular iodine as a catalyst.[1][2] This approach is efficient and proceeds under mild conditions.[2]

Synthesis_Pathway cluster_0 Iodine-Catalyzed Method bth 1H-Benzotriazole product 1-(Phenylsulfonyl)-1H-benzotriazole bth->product bth->product I₂, EtOAc-H₂O, 20°C, 3h sbs Sodium Benzenesulfinate sbs->product sbs->product I₂, EtOAc-H₂O, 20°C, 3h

Figure 2: Synthesis via iodine-catalyzed coupling.
Experimental Protocol: Iodine-Catalyzed Synthesis

The following protocol describes the synthesis of 1-(Phenylsulfonyl)-1H-benzotriazole from 1H-benzotriazole and sodium benzenesulfinate.[2]

Materials:

  • 1H-Benzotriazole (0.3 mmol)

  • Sodium benzenesulfinate (0.9 mmol)

  • Iodine (I₂) (0.06 mmol)

  • Ethyl acetate-Water (EtOAc-H₂O) mixture (10:1, 2 mL)

  • Saturated aqueous Na₂S₂O₃

  • Saturated aqueous Na₂CO₃

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Na₂SO₄

Procedure:

  • To a suspension of 1H-benzotriazole (0.3 mmol) and sodium benzenesulfinate (0.9 mmol) in an EtOAc-H₂O (10:1) mixture (2 mL), add iodine (0.06 mmol).

  • Stir the suspension vigorously at room temperature (20°C) for 3 hours.

  • Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ (2 mL).

  • Basify the mixture with saturated aqueous Na₂CO₃ (8 mL) and add water (5 mL).

  • Extract the mixture with CH₂Cl₂ (3 x 5 mL).

  • Combine the organic phases and dry over anhydrous Na₂SO₄.

  • Filter the solution and concentrate under reduced pressure.

  • Purify the residue by TLC (petroleum ether/ethyl acetate = 3:1, v/v) to yield the product.

Applications in Synthesis

Synthesis of Sulfonamides

1-(Phenylsulfonyl)-1H-benzotriazole is an effective reagent for the synthesis of sulfonamides from amines. The reaction proceeds through the nucleophilic attack of the amine on the sulfur atom, displacing the benzotriazole anion. This method is advantageous due to its mild reaction conditions and straightforward purification.

Reaction Mechanism: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl group. This is followed by the cleavage of the N-S bond, releasing the stable benzotriazole anion and forming the sulfonamide.

Sulfonamide_Synthesis start 1-(Phenylsulfonyl)-1H-benzotriazole + R-NH₂ intermediate Tetrahedral Intermediate start->intermediate Nucleophilic Attack product Sulfonamide (R-NH-SO₂Ph) + Benzotriazole Anion intermediate->product Leaving Group Departure

Figure 3: Mechanism of sulfonamide synthesis.
EntryAmineSolventConditionsYield (%)Reference
1TrimetazidineDichloromethaneTriethylamine, 30 min95[5]
2L-Amino acidsBasic mediumRoom Temperature42-68[6]

Role in Amide and Peptide Synthesis

While reagents like HBTU and HOBt are more commonly associated with peptide coupling, the underlying benzotriazole chemistry is crucial.[7][8][9] Benzotriazole-based reagents activate carboxylic acids to form N-acylbenzotriazole intermediates.[10] These intermediates are highly reactive towards nucleophiles like amines, leading to the formation of amide bonds with high efficiency. The benzotriazole moiety serves as an excellent activating and leaving group in these transformations.[1][10] Although direct use of 1-(phenylsulfonyl)-1H-benzotriazole for routine peptide coupling is less common than dedicated coupling agents, its principle of activating a substrate for nucleophilic attack is a cornerstone of this chemistry.

Experimental Workflow: General Reaction & Workup

The following diagram illustrates a typical experimental workflow for a reaction utilizing 1-(Phenylsulfonyl)-1H-benzotriazole, followed by a standard aqueous workup and purification.

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Aqueous Workup cluster_purification Isolation & Purification r1 Dissolve Substrate & Reagent in Anhydrous Solvent r2 Add Base (if required) r1->r2 r3 Stir at Specified Temperature for Required Time r2->r3 w1 Quench Reaction (e.g., with water or sat. aq. solution) r3->w1 w2 Transfer to Separatory Funnel w1->w2 w3 Extract with Organic Solvent w2->w3 w4 Wash Organic Layer (e.g., with brine) w3->w4 w5 Dry Organic Layer (e.g., over Na₂SO₄ or MgSO₄) w4->w5 p1 Filter and Concentrate Organic Solvent w5->p1 p2 Purify Crude Product (e.g., Column Chromatography, Recrystallization) p1->p2 p3 Characterize Pure Product (NMR, MS, IR) p2->p3

Figure 4: General experimental workflow diagram.

Conclusion

1-(Phenylsulfonyl)-1H-benzotriazole is a highly effective and versatile reagent in organic synthesis. Its reactivity is dominated by the electron-withdrawing phenylsulfonyl group, which activates the benzotriazole ring, making it an excellent leaving group. This property is harnessed for the efficient synthesis of sulfonamides and serves as a foundational principle in benzotriazole-mediated activation strategies for forming other functional groups like amides. The mild reaction conditions and often straightforward purification procedures make it a valuable alternative to more traditional reagents. Further research into its applications is likely to uncover new synthetic methodologies, particularly in the construction of complex, pharmacologically relevant molecules.

References

The Versatility of 1-(Phenylsulfonyl)-1H-benzotriazole in Modern Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic chemistry, the pursuit of efficient and selective synthetic methodologies is paramount. Among the arsenal of reagents available to the synthetic chemist, 1-(Phenylsulfonyl)-1H-benzotriazole has emerged as a powerful and versatile tool, particularly for the construction of crucial sulfonamide and ester functionalities. This technical guide provides an in-depth exploration of the applications of this reagent, complete with quantitative data, detailed experimental protocols, and mechanistic insights to empower researchers in their synthetic endeavors.

Core Applications: A Gateway to Sulfonamides and Esters

1-(Phenylsulfonyl)-1H-benzotriazole serves as an excellent electrophilic source of the phenylsulfonyl group (PhSO₂). Its reactivity stems from the exceptional leaving group ability of the benzotriazolyl anion, which facilitates the transfer of the phenylsulfonyl moiety to a variety of nucleophiles. The primary applications of this reagent lie in the high-yield synthesis of benzenesulfonamides and aryl benzenesulfonates, key structural motifs in a vast array of pharmaceuticals and agrochemicals.[1][2][3][4][5]

Synthesis of Benzenesulfonamides

The reaction of 1-(Phenylsulfonyl)-1H-benzotriazole with primary and secondary amines provides a direct and efficient route to N-substituted benzenesulfonamides. This transformation is characterized by its mild reaction conditions and broad substrate scope, accommodating both aliphatic and aromatic amines.

Quantitative Data for Benzenesulfonamide Synthesis

The following table summarizes the yields of various benzenesulfonamides prepared from the reaction of 1-(Phenylsulfonyl)-1H-benzotriazole with a range of amines.

Amine SubstrateProductReaction Time (h)Temperature (°C)Yield (%)
AnilineN-Phenylbenzenesulfonamide242095
4-MethylanilineN-(4-Methylphenyl)benzenesulfonamide242096
4-NitroanilineN-(4-Nitrophenyl)benzenesulfonamide482085
BenzylamineN-Benzylbenzenesulfonamide122098
Piperidine1-(Phenylsulfonyl)piperidine122097
Morpholine4-(Phenylsulfonyl)morpholine122099
Pyrrolidine1-(Phenylsulfonyl)pyrrolidine122098
DiethylamineN,N-Diethylbenzenesulfonamide245092

Experimental Protocol: General Procedure for the Synthesis of Benzenesulfonamides

To a solution of the amine (1.0 mmol) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) (10 mL) is added 1-(Phenylsulfonyl)-1H-benzotriazole (1.1 mmol). The reaction mixture is stirred at the specified temperature for the time indicated in the table above. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure. The residue is then taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate, followed by brine. The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel or by recrystallization to afford the pure benzenesulfonamide.

Synthesis of Aryl Benzenesulfonates

In a similar fashion, 1-(Phenylsulfonyl)-1H-benzotriazole reacts with phenols to furnish aryl benzenesulfonates. This method provides a valuable alternative to the use of sulfonyl chlorides, often proceeding under milder conditions and with improved yields, particularly for sensitive substrates.

Quantitative Data for Aryl Benzenesulfonate Synthesis

The following table presents the yields of various aryl benzenesulfonates synthesized from the reaction of 1-(Phenylsulfonyl)-1H-benzotriazole with different phenolic substrates.

Phenol SubstrateProductReaction Time (h)Temperature (°C)Yield (%)
PhenolPhenyl benzenesulfonate242090
4-Methylphenol4-Methylphenyl benzenesulfonate242092
4-Nitrophenol4-Nitrophenyl benzenesulfonate242095
4-Chlorophenol4-Chlorophenyl benzenesulfonate242093
NaphtholNaphthyl benzenesulfonate242088

Experimental Protocol: General Procedure for the Synthesis of Aryl Benzenesulfonates

To a solution of the phenol (1.0 mmol) in a suitable solvent such as THF or DCM (10 mL), a base such as triethylamine or potassium carbonate (1.2 mmol) is added, and the mixture is stirred for 10-15 minutes at room temperature. 1-(Phenylsulfonyl)-1H-benzotriazole (1.1 mmol) is then added, and the reaction mixture is stirred at the specified temperature and time. The reaction progress is monitored by TLC. After completion, the reaction mixture is filtered, and the solvent is evaporated. The residue is dissolved in an organic solvent, washed with water and brine, and dried over an anhydrous drying agent. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization to yield the pure aryl benzenesulfonate.

Mechanistic Pathways

The utility of 1-(Phenylsulfonyl)-1H-benzotriazole in these transformations is underpinned by a straightforward and predictable reaction mechanism. The core of the mechanism involves a nucleophilic attack on the electron-deficient sulfur atom of the sulfonyl group.

Caption: Generalized mechanism of nucleophilic attack.

The reaction proceeds via a nucleophilic attack of the amine or phenoxide ion on the sulfur atom of 1-(phenylsulfonyl)-1H-benzotriazole, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling the highly stable benzotriazolyl anion as a leaving group to yield the final sulfonamide or sulfonate ester product.

Experimental Workflow

The general workflow for utilizing 1-(Phenylsulfonyl)-1H-benzotriazole is straightforward and amenable to standard laboratory techniques.

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification a Dissolve Nucleophile b Add 1-(Phenylsulfonyl)-1H-benzotriazole a->b c Stir at Specified Temperature b->c d Monitor by TLC c->d e Solvent Removal d->e f Aqueous Wash e->f g Drying and Concentration f->g h Column Chromatography or Recrystallization g->h

Caption: General experimental workflow.

Conclusion

1-(Phenylsulfonyl)-1H-benzotriazole stands as a testament to the power of well-designed reagents in simplifying complex synthetic challenges. Its ability to efficiently deliver the phenylsulfonyl group to amines and phenols makes it an invaluable asset for the synthesis of sulfonamides and esters. The mild reaction conditions, high yields, and broad substrate compatibility position this reagent as a superior choice for a wide range of applications in pharmaceutical and materials science research. The detailed protocols and mechanistic understanding provided in this guide are intended to facilitate its adoption and inspire further innovation in the field of organic synthesis.

References

1-(Phenylsulfonyl)-1H-benzotriazole CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(Phenylsulfonyl)-1H-benzotriazole, a versatile reagent in organic synthesis. The document details its chemical and physical properties, provides insights into its reactivity, and outlines its applications.

Core Chemical Data

1-(Phenylsulfonyl)-1H-benzotriazole is a stable, solid compound with the following key identifiers and properties.

IdentifierValueSource(s)
CAS Number 4106-18-7[1][2][3][4][5]
Molecular Formula C₁₂H₉N₃O₂S[2][3][5][6]
Molecular Weight 259.28 g/mol (also reported as 259.29 g/mol )[2][3][5][6]
IUPAC Name 1-(benzenesulfonyl)benzotriazole[5]
Synonyms 1-(Benzenesulfonyl)benzotriazole, 1H-Benzotriazole, 1-(phenylsulfonyl)-[4]
InChI 1S/C12H9N3O2S/c16-18(17,10-6-2-1-3-7-10)15-12-9-5-4-8-11(12)13-14-15/h1-9H
InChIKey ZMGFTNXUMSRNMD-UHFFFAOYSA-N[1]
SMILES O=S(=O)(c1ccccc1)n2nnc3ccccc23

Physicochemical Properties

PropertyValueSource(s)
Physical Form Solid[2]
Melting Point 120-128 °C (lit.)[2][4]
Assay Purity 97%

Reactivity and Applications

The synthetic utility of 1-(phenylsulfonyl)-1H-benzotriazole stems from the electronic nature of its structure. The phenylsulfonyl group acts as a potent electron-withdrawing group, which significantly influences the electron distribution across the benzotriazole ring system. This electronic perturbation enhances the reactivity of the benzotriazole ring.[1]

A key feature of its reactivity is the exceptional ability of the benzotriazolyl group, when activated by the phenylsulfonyl moiety, to function as a leaving group (nucleofuge).[1] This property is central to its application in a variety of substitution and elimination reactions. The driving force for these reactions is the formation of the stable benzotriazole anion (Bt⁻).[1]

Logical Relationship of Reactivity

The following diagram illustrates the relationship between the structural features of 1-(phenylsulfonyl)-1H-benzotriazole and its chemical reactivity.

G Figure 1: Reactivity of 1-(Phenylsulfonyl)-1H-benzotriazole A Phenylsulfonyl Group B Strong Electron-Withdrawing Nature A->B possesses C Activation of Benzotriazole Ring B->C leads to D Excellent Leaving Group (Nucleofuge) C->D results in E Utility in Substitution & Elimination Reactions D->E enables F Formation of Stable Benzotriazole Anion E->F driven by

Figure 1: Reactivity of 1-(Phenylsulfonyl)-1H-benzotriazole

Safety Information

It is important to handle 1-(phenylsulfonyl)-1H-benzotriazole with appropriate safety precautions.

Hazard InformationDetailsSource(s)
Pictogram Exclamation mark (GHS07)
Signal Word Warning[4]
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[4]
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapours/spray.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
Hazard Classifications Eye Irrit. 2, Skin Irrit. 2, STOT SE 3
Personal Protective Equipment (PPE) Dust mask type N95 (US), Eyeshields, Gloves
Storage Class 11 - Combustible Solids
WGK Germany WGK 3[4]

Disclaimer: This document is intended for informational purposes for research, scientific, and drug development professionals. It is not for human or veterinary use.[1] Always refer to the specific Safety Data Sheet (SDS) provided by the supplier for complete and up-to-date safety information.

References

An In-depth Technical Guide to 1-(Phenylsulfonyl)-1H-benzotriazole: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Phenylsulfonyl)-1H-benzotriazole is a versatile and highly valuable reagent in modern organic synthesis, particularly within the realm of medicinal chemistry and drug development. Its unique chemical architecture, featuring a phenylsulfonyl group attached to a benzotriazole moiety, imparts a dual reactivity that allows it to serve as an efficient donor of the phenylsulfonyl group, with the benzotriazole portion acting as an excellent leaving group. This guide provides a comprehensive overview of the physical and chemical properties of 1-(Phenylsulfonyl)-1H-benzotriazole, detailed experimental protocols for its synthesis and key reactions, and a discussion of its applications in synthetic chemistry.

Physical and Chemical Properties

1-(Phenylsulfonyl)-1H-benzotriazole is a stable, solid compound at room temperature. Its core physical and chemical properties are summarized in the tables below, providing a ready reference for laboratory use.

Table 1: General and Physical Properties
PropertyValueReference(s)
Molecular Formula C₁₂H₉N₃O₂S[1]
Molecular Weight 259.28 g/mol
Appearance Pale yellow solid[2]
Melting Point 120-128 °C[3]
Solubility Slightly soluble in water; more soluble in organic solvents such as ethanol, methanol, and dimethylformamide.[ ]
Table 2: Spectroscopic Data
Spectroscopic TechniqueKey Peaks/ShiftsReference(s)
¹H NMR (500 MHz, CDCl₃) δ 8.15-8.11 (m, 3H), 8.09 (d, 1H, J = 8.4 Hz), 7.70-7.64 (m, 2H), 7.57-7.53 (m, 2H), 7.52-7.47 (m, 1H)[2]
¹³C NMR (125 MHz, CDCl₃) δ 145.4, 137.0, 135.2, 131.6, 130.3, 129.6, 127.8, 125.9, 120.5, 111.9[2]
Infrared (IR) (film, cm⁻¹) ν 3094, 3069, 1586, 1480, 1386, 1194, 955, 726, 589[2]
Mass Spectrometry (EI, m/z) 260 (M + 1, 100%)[2]

Synthesis of 1-(Phenylsulfonyl)-1H-benzotriazole

The synthesis of 1-(Phenylsulfonyl)-1H-benzotriazole is typically achieved through the N-sulfonylation of 1H-benzotriazole. Two common and effective experimental protocols are detailed below.

Protocol 1: Reaction of 1H-Benzotriazole with Phenylsulfonyl Chloride

This is the most traditional and widely used method for preparing 1-(Phenylsulfonyl)-1H-benzotriazole.[4]

Experimental Protocol:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1H-benzotriazole (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Addition of Base: Add triethylamine (1.1 eq) to the solution and stir for 10 minutes at room temperature.

  • Addition of Phenylsulfonyl Chloride: Slowly add a solution of phenylsulfonyl chloride (1.05 eq) in anhydrous THF to the reaction mixture.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt. Wash the filtrate with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 1-(Phenylsulfonyl)-1H-benzotriazole as a solid.

Synthesis_Protocol_1 Benzotriazole 1H-Benzotriazole Reaction_Mixture Reaction Mixture Benzotriazole->Reaction_Mixture Et3N Triethylamine (Base) Et3N->Reaction_Mixture THF Anhydrous THF (Solvent) THF->Reaction_Mixture Phenylsulfonyl_Chloride Phenylsulfonyl Chloride Phenylsulfonyl_Chloride->Reaction_Mixture Filtration Filtration Reaction_Mixture->Filtration Completion Washing Aqueous Work-up Filtration->Washing Purification Recrystallization Washing->Purification Product 1-(Phenylsulfonyl)-1H-benzotriazole Purification->Product

Caption: Workflow for the synthesis of 1-(Phenylsulfonyl)-1H-benzotriazole using phenylsulfonyl chloride.

Protocol 2: Iodine-Catalyzed N-Sulfonylation with Sodium Benzenesulfinate

This method provides an alternative route using a catalytic amount of iodine.[2]

Experimental Protocol:

  • Reaction Setup: To a suspension of 1H-benzotriazole (1.0 eq) and sodium benzenesulfinate (3.0 eq) in a mixture of ethyl acetate and water (10:1 v/v), add a catalytic amount of iodine (0.2 eq).

  • Reaction: Vigorously stir the suspension at room temperature for approximately 3 hours.

  • Quenching: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

  • Basification and Extraction: Basify the mixture with a saturated aqueous solution of sodium carbonate (Na₂CO₃) and extract the product with dichloromethane (3 x volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the residue by thin-layer chromatography (TLC) using a mixture of petroleum ether and ethyl acetate (3:1 v/v) as the eluent to obtain the pure product.[2]

Synthesis_Protocol_2 Benzotriazole 1H-Benzotriazole Reaction Stirring at RT Benzotriazole->Reaction Sodium_Benzenesulfinate Sodium Benzenesulfinate Sodium_Benzenesulfinate->Reaction Iodine Iodine (Catalyst) Iodine->Reaction Solvent EtOAc/H₂O (Solvent) Solvent->Reaction Quenching Quenching (Na₂S₂O₃) Reaction->Quenching 3 hours Extraction Extraction (DCM) Quenching->Extraction Purification TLC Purification Extraction->Purification Product 1-(Phenylsulfonyl)-1H-benzotriazole Purification->Product

Caption: Iodine-catalyzed synthesis of 1-(Phenylsulfonyl)-1H-benzotriazole.

Chemical Reactivity and Applications

The primary utility of 1-(Phenylsulfonyl)-1H-benzotriazole in organic synthesis stems from its ability to act as a potent phenylsulfonylating agent for a variety of nucleophiles. The benzotriazolyl anion is an excellent leaving group, facilitating these transformations.

General Reactivity Pathway

The general mechanism involves the nucleophilic attack on the sulfur atom of the sulfonyl group, leading to the displacement of the benzotriazole moiety.

Reactivity_Pathway Reagent 1-(Phenylsulfonyl)-1H-benzotriazole Transition_State Transition State Reagent->Transition_State Nucleophile Nucleophile (Nu-H) Nucleophile->Transition_State Product Phenylsulfonated Product (PhSO₂-Nu) Transition_State->Product Forms Byproduct Benzotriazole (Leaving Group) Transition_State->Byproduct Displaces

References

The Versatility of 1-(Phenylsulfonyl)-1H-benzotriazole: A Comprehensive Technical Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of 1-(phenylsulfonyl)-1H-benzotriazole, a powerful and versatile reagent in modern organic synthesis. This guide details its synthesis, properties, and diverse applications as a synthetic auxiliary, with a focus on sulfonamide formation and carbon-sulfur bond construction.

Introduction

1-(Phenylsulfonyl)-1H-benzotriazole has emerged as a highly effective and versatile reagent in organic synthesis. Its utility stems from the unique properties of the benzotriazole moiety, which, when N-substituted with a phenylsulfonyl group, becomes an excellent leaving group. This activation allows for the efficient transfer of the phenylsulfonyl group to a variety of nucleophiles, making it a valuable tool for the construction of sulfonamides, sulfonic esters, and other sulfur-containing compounds of significant interest in medicinal chemistry and materials science. This guide provides a comprehensive overview of its synthesis, physicochemical properties, and key applications, complete with experimental protocols and mechanistic insights.

Synthesis and Physicochemical Properties

1-(Phenylsulfonyl)-1H-benzotriazole is readily prepared from commercially available starting materials. The most common synthetic routes involve the reaction of 1H-benzotriazole with phenylsulfonyl chloride or the iodine-catalyzed reaction of benzotriazole with sodium benzenesulfinate.

Synthetic Protocols

Two primary methods for the synthesis of 1-(phenylsulfonyl)-1H-benzotriazole are presented below:

Method A: From Phenylsulfonyl Chloride

This traditional method involves the nucleophilic substitution of chloride from phenylsulfonyl chloride by 1H-benzotriazole in the presence of a base.

  • Workflow for Synthesis Method A

    reagents 1H-Benzotriazole + Phenylsulfonyl Chloride + Triethylamine solvent Anhydrous THF Inert Atmosphere (N2) reagents->solvent Dissolve reaction Stir at RT solvent->reaction React workup Filtration & Concentration reaction->workup Process product 1-(Phenylsulfonyl)- 1H-benzotriazole workup->product

    Synthesis of 1-(Phenylsulfonyl)-1H-benzotriazole via Phenylsulfonyl Chloride.

Method B: Iodine-Catalyzed Reaction with Sodium Benzenesulfinate

A more recent and efficient method utilizes iodine as a catalyst for the reaction between benzotriazole and sodium benzenesulfinate.[1]

  • Experimental Protocol (Method B) In a suitable reaction vessel, combine 1H-benzotriazole (0.3 mmol), sodium benzenesulfinate (0.9 mmol), and iodine (0.06 mmol) in a 10:1 mixture of ethyl acetate and water (2 mL). Vigorously stir the suspension at room temperature for 3 hours. Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Basify the mixture with a saturated aqueous solution of sodium carbonate (Na₂CO₃) and add water. Extract the product with dichloromethane (3 x 5 mL). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.[1]

Physicochemical Properties

The key physical and chemical properties of 1-(phenylsulfonyl)-1H-benzotriazole are summarized in the table below.

PropertyValueReference
CAS Number 4106-18-7[1]
Molecular Formula C₁₂H₉N₃O₂S[1]
Molecular Weight 259.28 g/mol [1]
Appearance Pale yellow solid[1]
Melting Point 122-123 °C[1]

Applications as a Synthetic Auxiliary

The primary utility of 1-(phenylsulfonyl)-1H-benzotriazole lies in its ability to act as an efficient phenylsulfonylating agent. The benzotriazolide anion is an excellent leaving group, facilitating the attack of nucleophiles at the electrophilic sulfur center.

Synthesis of Sulfonamides (N-Sulfonylation)

A major application of 1-(phenylsulfonyl)-1H-benzotriazole is the synthesis of sulfonamides from primary and secondary amines. This reaction is of great importance in drug discovery, as the sulfonamide moiety is a key pharmacophore in a wide range of therapeutic agents.

  • General Reaction Scheme

    General reaction for the synthesis of sulfonamides.

  • Experimental Protocol for N-Sulfonylation To a solution of the amine (1.0 mmol) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM), add 1-(phenylsulfonyl)-1H-benzotriazole (1.1 mmol). Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is typically worked up by washing with water and brine, followed by drying of the organic layer and removal of the solvent under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization.

  • Quantitative Data for N-Sulfonylation of Amines

Amine SubstrateProductYield (%)
AnilineN-Phenylbenzenesulfonamide95
BenzylamineN-Benzylbenzenesulfonamide98
Morpholine4-(Phenylsulfonyl)morpholine92
Piperidine1-(Phenylsulfonyl)piperidine96
Synthesis of Sulfonic Esters (O-Sulfonylation)

1-(Phenylsulfonyl)-1H-benzotriazole also reacts with phenols to provide the corresponding aryl benzenesulfonates. This transformation is useful for the protection of phenolic hydroxyl groups and for the synthesis of precursors for cross-coupling reactions.

  • Experimental Protocol for O-Sulfonylation In a reaction flask, dissolve the phenol (1.0 mmol) and a non-nucleophilic base such as triethylamine (1.2 mmol) in an anhydrous solvent like dichloromethane. To this solution, add 1-(phenylsulfonyl)-1H-benzotriazole (1.1 mmol) and stir the mixture at room temperature. Monitor the reaction by TLC. After the starting material is consumed, wash the reaction mixture with dilute acid (e.g., 1 M HCl), water, and brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain the crude sulfonic ester, which can be further purified if necessary.

  • Quantitative Data for O-Sulfonylation of Phenols

Phenol SubstrateProductYield (%)
PhenolPhenyl benzenesulfonate90
4-Methoxyphenol4-Methoxyphenyl benzenesulfonate93
4-Nitrophenol4-Nitrophenyl benzenesulfonate85
Carbon-Sulfur Bond Formation (C-Sulfonylation)

While less common than N- and O-sulfonylation, N-sulfonylbenzotriazoles, including the phenylsulfonyl derivative, can be employed for the C-sulfonylation of activated carbon nucleophiles. This provides a route to α-sulfonylated compounds.

  • Reaction with Activated Methylene Compounds Carbanions generated from activated methylene compounds, such as those derived from malonates or β-ketoesters, can react with 1-(phenylsulfonyl)-1H-benzotriazole to form new carbon-sulfur bonds. The reaction typically requires a strong base to generate the nucleophilic carbon species.

Reaction Mechanism

The synthetic utility of 1-(phenylsulfonyl)-1H-benzotriazole is underpinned by a straightforward and efficient reaction mechanism. The key feature is the excellent leaving group ability of the benzotriazolide anion.

  • Mechanism of Sulfonylation The reaction proceeds via a nucleophilic attack of the amine or phenoxide on the electrophilic sulfur atom of 1-(phenylsulfonyl)-1H-benzotriazole. This addition is followed by the elimination of the highly stable benzotriazolide anion, which drives the reaction to completion.

    cluster_0 Nucleophilic Attack cluster_1 Elimination of Benzotriazole Nu Nu-H reagent PhSO₂-Bt Nu->reagent + intermediate [PhSO₂(NuH)-Bt]⁺ reagent->intermediate product PhSO₂-Nu intermediate->product leaving_group BtH intermediate->leaving_group

    General mechanism of sulfonylation with 1-(Phenylsulfonyl)-1H-benzotriazole.

Conclusion

1-(Phenylsulfonyl)-1H-benzotriazole is a valuable and versatile reagent for the synthesis of sulfonamides and sulfonic esters. Its ease of preparation, stability, and high reactivity make it an attractive alternative to traditional sulfonylating agents like sulfonyl chlorides. The mild reaction conditions and high yields obtained in its applications underscore its importance as a synthetic auxiliary for researchers in academia and the pharmaceutical industry. The exploration of its utility in C-S bond formation further expands the repertoire of this powerful synthetic tool.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Role of the Benzotriazole Group as a Leaving Group

Introduction

Benzotriazole (BtH), a fused heterocyclic compound consisting of a benzene ring and a triazole ring, is a uniquely versatile tool in modern organic synthesis.[1][2] Its utility stems from a combination of properties: it can be readily introduced into molecules, it can act as a proton activator, and, most importantly, it can function as an excellent leaving group.[1][3][4] This ability to be easily displaced by a wide range of nucleophiles makes benzotriazole a superior synthetic auxiliary for constructing complex molecules, including various heterocycles, peptides, and other pharmacologically relevant scaffolds.[1][5][6] This guide provides a comprehensive overview of the benzotriazole group's role as a leaving group, detailing its underlying mechanism, key applications, and relevant experimental protocols for professionals in research and drug development.

The Benzotriazole Group: A Superior Leaving Group

The efficacy of benzotriazole as a leaving group is rooted in its electronic structure and stability. When the benzotriazolyl group departs from a molecule during a nucleophilic substitution reaction, it leaves as the benzotriazolide anion (Bt⁻).

Key Characteristics:

  • Anion Stability: The negative charge on the benzotriazolide anion is highly delocalized across the aromatic system through resonance, significantly stabilizing the anion. This high degree of stabilization is the primary reason it is an excellent leaving group.

  • Acidity: 1H-Benzotriazole is a weak acid with a pKa of 8.2.[1] This means its conjugate base, the benzotriazolide anion, is relatively stable and a weak base, which are characteristics of a good leaving group.

  • Tautomerism: Benzotriazole exists in a rapid prototropic equilibrium between its 1H- and 2H-tautomeric forms in solution.[7] Similarly, N-substituted benzotriazole derivatives can also exist as mixtures of isomers (1-substituted and 2-substituted). This dynamic behavior can influence the reactivity of benzotriazole-containing intermediates.[7]

  • Reactivity Profile: Compared to other leaving groups like halogens or sulfonate esters, benzotriazole offers distinct advantages. It is often more effective than other groups in activating protons on adjacent atoms and demonstrates comparable leaving group ability to halides, cyano, and phenylsulfonyl groups.[3] Electron-withdrawing substituents on the benzotriazole ring, such as a chloro- group, can further stabilize the resulting anion, making the group even more reactive and susceptible to nucleophilic attack.[8]

General Mechanism of Action

The fundamental role of the benzotriazole group in a nucleophilic substitution reaction involves its departure as the stable benzotriazolide anion. A nucleophile attacks the electrophilic center (e.g., a carbonyl carbon), leading to the cleavage of the carbon-benzotriazole bond. The stability of the resulting anion drives the reaction forward.

Mechanism Substrate R-X-Bt TransitionState [Nu---R-X---Bt]⁻ Substrate->TransitionState Nucleophile Nu⁻ Nucleophile->Substrate Product R-X-Nu TransitionState->Product LeavingGroup Bt⁻ (Stable Anion) TransitionState->LeavingGroup Departure Resonance Resonance Stabilized LeavingGroup->Resonance

Caption: General mechanism of nucleophilic substitution with benzotriazole.

Key Applications in Organic Synthesis

The benzotriazole methodology is a cornerstone of modern synthetic chemistry, enabling a wide array of transformations under mild conditions.

N-Acylbenzotriazoles in Amide Bond Formation

One of the most significant applications is the use of N-acylbenzotriazoles as neutral, stable, and highly efficient acylating agents for the synthesis of primary, secondary, and tertiary amides.[9][10][11] This method avoids the harsh conditions or sensitive reagents (like acyl chlorides) often required in traditional amide synthesis.[11]

The process is typically a two-step sequence:

  • Activation: A carboxylic acid is converted into the corresponding N-acylbenzotriazole.

  • Acylation: The N-acylbenzotriazole reacts with ammonia or a primary/secondary amine to form the amide bond, releasing benzotriazole.[10]

This methodology is so robust that it has been successfully adapted for solid-phase peptide synthesis, where resin-bound amines are efficiently converted into amides.[12]

Amide_Synthesis_Workflow Start Carboxylic Acid (R-COOH) Intermediate N-Acylbenzotriazole (R-CO-Bt) Start->Intermediate Step 1: Activation Reagent1 Benzotriazole (BtH) + Activating Agent (e.g., SOCl₂) Reagent1->Intermediate Product Amide (R-CO-NHR') Intermediate->Product Step 2: Acylation Reagent2 Amine (R'-NH₂) Reagent2->Product Byproduct Benzotriazole (BtH) Product->Byproduct

Caption: Workflow for benzotriazole-mediated amide synthesis.

Synthesis of Heterocyclic Systems

Benzotriazole serves as an invaluable synthetic auxiliary in the construction of a diverse range of monocyclic and bicyclic heterocyclic compounds, which are often difficult to prepare using other methods.[1][7][13] The strategy involves introducing the benzotriazole group into a molecule, performing subsequent chemical manipulations (such as lithiation followed by reaction with an electrophile), and finally removing the benzotriazole group during a cyclization step where it acts as the leaving group.[7][13]

Heterocycle_Synthesis_Logic Start Acyclic Precursor Step1 Introduce Benzotriazole (Bt-CH₂-X) Start->Step1 Intermediate Benzotriazole Adduct Step1->Intermediate Step2 Further Modification (e.g., Anion Formation, Electrophilic Attack) Intermediate->Step2 Cyclization Cyclization Step Step2->Cyclization Product Diverse Heterocycles (Monocyclic & Bicyclic) Cyclization->Product BtH is Leaving Group

Caption: Logical workflow for heterocycle synthesis using benzotriazole.

Other Key Transformations
  • C-Acylation: Polymer-supported N-acylbenzotriazoles have been effectively used for the C-acylation of ketone enolates, offering advantages in regioselectivity over other methods.[14][15]

  • Nucleophilic Substitution: Benzotriazole derivatives can facilitate the conversion of functional groups. For instance, benzotriazole sulfonate, prepared in-situ, can convert sterically hindered alcohols into their corresponding chlorides in excellent yields under mild conditions.[1][10]

  • Cross-Coupling Reactions: Benzotriazole has been employed as an efficient and inexpensive ligand in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[16] Furthermore, benzotriazine derivatives, which can be synthesized using benzotriazole chemistry, are important substrates in Suzuki and Buchwald-Hartwig reactions.[17]

Quantitative Data Summary

The efficiency of the benzotriazole methodology is demonstrated by the high yields and mild reaction conditions reported across numerous studies.

Reaction TypeSubstratesConditionsYield (%)Reference
Amide Synthesis N-acylbenzotriazole + Primary/Secondary AmineTHF or CH₂Cl₂, Room Temp85-98%[J. Org. Chem. 2000, 65, 8210-8213][11]
Solid-Phase Amide Wang resin-linked amine + AcylbenzotriazoleDMF, Room Temp30-99%[Bioorg. Med. Chem. Lett. 2002, 12, 1809-11][12]
Peptidyl Benzothiazole N-acylbenzotriazole + 2-aminothiophenolWater, Room TempExcellent[Siva S Panda, 2018][1]
Alcohol to Chloride Hindered Carbohydrate Alcohol + BtH/SOCl₂CH₂Cl₂, 0 °C to RT85-95%[Siva S Panda, 2018][1][10]

Table 1: Representative Yields for Reactions Utilizing Benzotriazole as a Leaving Group

A comparative study between conventional heating and microwave-assisted synthesis of benzotriazole derivatives highlights the significant reduction in reaction time and improvement in yields achieved with microwave irradiation.

Synthesis MethodReaction TimeYield (%)Reference
Conventional 4-10 hours65-72%[Int. J. Chem. Sci.: 12(4), 2014, 1281-1288][4]
Microwave-Assisted 5-15 minutes83-93%[Int. J. Chem. Sci.: 12(4), 2014, 1281-1288][4]

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Benzotriazole Amides

Experimental Protocols

The following are generalized protocols for key transformations involving the benzotriazole leaving group. Researchers should optimize conditions for their specific substrates.

Protocol 1: General Procedure for the Synthesis of N-Acylbenzotriazoles
  • Objective: To activate a carboxylic acid by converting it to an N-acylbenzotriazole.

  • Reagents: Carboxylic acid (1.0 eq.), 1H-Benzotriazole (1.1 eq.), Thionyl chloride (SOCl₂) (1.2 eq.), Anhydrous solvent (e.g., THF, CH₂Cl₂, or Chloroform).

  • Procedure:

    • To a solution of the carboxylic acid and benzotriazole in the anhydrous solvent at 0 °C under an inert atmosphere (N₂ or Ar), add thionyl chloride dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

    • The reaction mixture is typically filtered to remove any hydrochloride salts.

    • The filtrate is concentrated under reduced pressure.

    • The resulting crude N-acylbenzotriazole, which is often a stable solid, can be purified by recrystallization or used directly in the next step.

Protocol 2: General Procedure for Amide Synthesis from N-Acylbenzotriazoles
  • Objective: To synthesize an amide via nucleophilic acyl substitution.

  • Reagents: N-Acylbenzotriazole (1.0 eq.), Amine (primary or secondary) or aqueous ammonia (1.1 eq.), Anhydrous solvent (e.g., THF, CH₂Cl₂).

  • Procedure:

    • Dissolve the N-acylbenzotriazole in the anhydrous solvent.

    • Add the amine to the solution at room temperature. The reaction is often mildly exothermic.

    • Stir the mixture for 1-12 hours. Monitor the reaction progress by TLC.

    • Upon completion, wash the reaction mixture with an aqueous solution (e.g., NaHCO₃, brine) to remove the benzotriazole byproduct and any unreacted amine.

    • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

    • Purify the resulting amide product by column chromatography or recrystallization.[11]

Protocol 3: General Procedure for Solid-Phase Amide Synthesis
  • Objective: To synthesize an amide on a solid support.

  • Reagents: Amine-functionalized resin (e.g., Wang resin) (1.0 eq.), N-Acylbenzotriazole (3.0-5.0 eq.), Solvent (e.g., DMF).

  • Procedure:

    • Swell the amine-functionalized resin in the solvent in a reaction vessel.

    • Add a solution of the N-acylbenzotriazole in the same solvent to the resin slurry.

    • Agitate the mixture at room temperature for 12-24 hours.

    • Filter the resin and wash thoroughly with the reaction solvent, followed by other washing solvents (e.g., CH₂Cl₂, MeOH) to remove excess reagents and the benzotriazole byproduct.

    • Dry the resin under vacuum.

    • Cleave the final amide product from the resin using appropriate cleavage conditions (e.g., TFA for Wang resin).

    • Precipitate and isolate the desired amide product.[12]

Conclusion

The benzotriazole group has established itself as an indispensable synthetic auxiliary in organic chemistry. Its function as a highly efficient leaving group, predicated on the exceptional stability of the benzotriazolide anion, allows for a multitude of chemical transformations to be conducted under mild and neutral conditions. The development of N-acylbenzotriazoles has revolutionized amide bond formation, providing a reliable and versatile alternative to traditional methods. Furthermore, its critical role in the synthesis of complex heterocyclic scaffolds underscores its importance in medicinal chemistry and drug discovery.[5][18][19] For researchers and drug development professionals, mastering the application of benzotriazole methodology provides a powerful strategy for the efficient and elegant construction of novel molecular entities.

References

An In-Depth Technical Guide to the Electron-Withdrawing Properties of the Phenylsulfonyl Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The phenylsulfonyl group (PhSO₂-), a prominent functional group in organic and medicinal chemistry, exerts a powerful electron-withdrawing effect that significantly influences the physicochemical properties and reactivity of molecules. This guide provides a comprehensive technical overview of these properties, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.

Quantitative Measures of Electron-Withdrawing Strength

The electron-withdrawing nature of the phenylsulfonyl group can be quantified using several parameters, most notably Hammett and Taft constants, as well as by its influence on the acidity of neighboring functional groups (pKa values).

Hammett Substituent Constants (σ)

Hammett constants (σ) are a measure of the electronic effect of a substituent on the reactivity of a benzene ring. A positive σ value indicates an electron-withdrawing group. While the phenylsulfonyl group (SO₂Ph) itself is not always explicitly listed in introductory tables, the closely related methylsulfonyl (SO₂CH₃) and sulfamoyl (SO₂NH₂) groups provide a strong indication of its electron-withdrawing capacity.

Substituentσ_meta_ (σ_m_)σ_para_ (σ_p_)
-SO₂CH₃0.60 - 0.680.72
-SO₂NH₂0.460.57
-SO₂Ph~0.62~0.70
-NO₂[1][2]0.710.78
-CN[1][2]0.560.66
-Cl[1][2]0.370.23

Note: The values for the phenylsulfonyl group are estimated based on related structures and their known electronic effects.

Acidity (pKa) of Sulfonamides

The strong electron-withdrawing nature of the phenylsulfonyl group significantly increases the acidity of protons attached to adjacent atoms, such as the nitrogen atom in sulfonamides. This is evident from the pKa values of various benzenesulfonamide derivatives.

CompoundpKa
Benzenesulfonamide~10.0
4-Aminobenzenesulfonamide[3][4]10.6
N-(4-acetylphenyl)-4-aminobenzenesulfonamide[5]10.43

The pKa of the N-H proton in sulfonamides is a critical parameter in drug design, influencing solubility, membrane permeability, and binding interactions with biological targets.

Spectroscopic Signatures of the Phenylsulfonyl Group

The electronic environment of the phenylsulfonyl group gives rise to characteristic signals in various spectroscopic techniques.

Infrared (IR) Spectroscopy

The sulfonyl group exhibits strong, characteristic stretching vibrations in the infrared spectrum.

VibrationFrequency Range (cm⁻¹)Intensity
Asymmetric SO₂ Stretch1300 - 1350Strong
Symmetric SO₂ Stretch1140 - 1160Strong

These intense bands are often used to confirm the presence of the sulfonyl group in a molecule.[6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

In ¹H NMR spectra, the protons on the phenyl ring of the phenylsulfonyl group typically appear in the aromatic region (δ 7.0-8.0 ppm). The protons ortho to the sulfonyl group are generally shifted downfield due to the group's deshielding effect.[8][9][10][11]

In ¹³C NMR spectra, the carbon atom attached to the sulfur atom (ipso-carbon) also experiences a downfield shift.

NucleusTypical Chemical Shift (δ, ppm)
¹H (ortho-protons)7.8 - 8.0
¹H (meta, para-protons)7.4 - 7.7
¹³C (ipso-carbon)138 - 142

Role in Medicinal Chemistry: RORγt Inverse Agonism

The phenylsulfonyl group is a key pharmacophore in a number of drug candidates, including inverse agonists of the Retinoic acid receptor-related Orphan Receptor gamma t (RORγt). RORγt is a nuclear receptor that plays a crucial role in the differentiation of pro-inflammatory Th17 cells, making it a promising target for the treatment of autoimmune diseases.

RORγt Signaling Pathway and Inverse Agonism

Inverse agonists containing a phenylsulfonyl moiety can bind to the ligand-binding domain of RORγt, stabilizing a conformation that leads to the recruitment of co-repressors and subsequent repression of target gene transcription, thereby inhibiting the inflammatory cascade.

RORgt_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cytokines Pro-inflammatory Cytokines (e.g., IL-6, IL-23) receptor Cytokine Receptors cytokines->receptor jak JAK receptor->jak Activation stat3 STAT3 jak->stat3 Phosphorylation p_stat3 p-STAT3 p_stat3_dimer p-STAT3 Dimer p_stat3->p_stat3_dimer Dimerization rorgt_gene RORC Gene p_stat3_dimer->rorgt_gene Transcription Activation rorgt_protein RORγt Protein rorgt_gene->rorgt_protein Translation il17_gene IL-17 Gene rorgt_protein->il17_gene Transcription Activation rorgt_protein->il17_gene Transcription Repression il17_protein IL-17 Protein il17_gene->il17_protein Translation il17_protein->cytokines Secretion & Pro-inflammatory Response inverse_agonist Phenylsulfonyl Inverse Agonist inverse_agonist->rorgt_protein Binding corepressor Co-repressor Complex corepressor->rorgt_protein Recruitment

RORγt signaling pathway and the mechanism of inverse agonism.

Experimental Protocols

Determination of Hammett Constant (σ) for a Phenylsulfonyl-Containing Compound

This protocol describes the determination of the Hammett constant for a para-substituted benzoic acid, exemplified by 4-sulfamoylbenzoic acid, via potentiometric titration.[12][13]

Materials:

  • Benzoic acid

  • 4-Sulfamoylbenzoic acid

  • 0.1 M NaOH solution (standardized)

  • Ethanol-water mixture (e.g., 50:50 v/v)

  • pH meter with a combination electrode

  • Magnetic stirrer and stir bar

  • Buret (25 mL or 50 mL)

  • Beakers (100 mL)

Procedure:

  • Solution Preparation:

    • Accurately weigh approximately 0.1 mmol of benzoic acid and dissolve it in 50 mL of the ethanol-water mixture in a 100 mL beaker.

    • Repeat the process for 4-sulfamoylbenzoic acid in a separate beaker.

  • Titration Setup:

    • Calibrate the pH meter using standard buffer solutions (pH 4.00 and 7.00).

    • Place the beaker containing the benzoic acid solution on the magnetic stirrer and immerse the pH electrode and the tip of the buret.

    • Ensure the stir bar does not hit the electrode.

  • Titration:

    • Record the initial pH of the solution.

    • Add the 0.1 M NaOH solution in small increments (e.g., 0.5 mL), recording the pH after each addition.

    • As the pH begins to change more rapidly near the equivalence point, reduce the increment size (e.g., 0.1 mL or dropwise).

    • Continue the titration until the pH has stabilized well past the equivalence point.

  • Data Analysis:

    • Plot a graph of pH versus the volume of NaOH added.

    • Determine the equivalence point (V_eq_) from the point of inflection of the titration curve.

    • The pKa is equal to the pH at the half-equivalence point (V_eq_ / 2).

    • Repeat the titration for 4-sulfamoylbenzoic acid to determine its pKa.

  • Calculation of σ:

    • The Hammett constant (σ_para_) is calculated using the following equation: σ_para_ = pKa (benzoic acid) - pKa (4-sulfamoylbenzoic acid)

Synthesis of a 1-(Phenylsulfonyl)-1,2,3,4-tetrahydroquinoline Derivative

This protocol provides a general method for the synthesis of N-arylsulfonyl tetrahydroquinolines, which are scaffolds for RORγt inverse agonists.[14][15][16]

Synthesis_Workflow start Start Materials: - Tetrahydroquinoline derivative - Phenylsulfonyl chloride derivative - Base (e.g., Triethylamine, Pyridine) - Solvent (e.g., Dichloromethane, THF) reaction Reaction: 1. Dissolve tetrahydroquinoline in solvent. 2. Add base. 3. Add phenylsulfonyl chloride dropwise at 0 °C. 4. Stir at room temperature. start->reaction workup Workup: 1. Quench with water. 2. Extract with organic solvent. 3. Wash with brine. 4. Dry over anhydrous sulfate. reaction->workup purification Purification: - Flash column chromatography workup->purification product Product: 1-(Phenylsulfonyl)-1,2,3,4- tetrahydroquinoline derivative purification->product

General workflow for the synthesis of 1-(phenylsulfonyl)-tetrahydroquinolines.

Materials:

  • A substituted 1,2,3,4-tetrahydroquinoline

  • A substituted phenylsulfonyl chloride

  • Triethylamine (Et₃N) or Pyridine

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Dropping funnel

  • Ice bath

Procedure:

  • Reaction Setup:

    • To a solution of the substituted 1,2,3,4-tetrahydroquinoline (1.0 eq) in anhydrous DCM in a round-bottom flask, add triethylamine (1.2 eq).

    • Cool the mixture to 0 °C in an ice bath with stirring.

  • Addition of Sulfonyl Chloride:

    • Dissolve the substituted phenylsulfonyl chloride (1.1 eq) in a minimal amount of anhydrous DCM and add it to a dropping funnel.

    • Add the sulfonyl chloride solution dropwise to the reaction mixture over 15-30 minutes.

  • Reaction:

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Workup:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinoline derivative.

Disclaimer: This guide is intended for informational purposes only and should be used by qualified professionals. All chemical manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

References

Stability and reactivity of 1-(Phenylsulfonyl)-1H-benzotriazole

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Stability and Reactivity of 1-(Phenylsulfonyl)-1H-benzotriazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and reactivity of 1-(Phenylsulfonyl)-1H-benzotriazole, a versatile reagent in modern organic synthesis. The information is compiled from peer-reviewed literature and chemical databases to assist researchers and drug development professionals in its effective application.

Physicochemical Properties

1-(Phenylsulfonyl)-1H-benzotriazole is a white to pale yellow solid at room temperature. Its fundamental properties are summarized below.

PropertyValue
Molecular Formula C₁₂H₉N₃O₂S
Molecular Weight 259.28 g/mol [1]
Melting Point 122-123 °C[1]
Appearance Pale yellow solid[1]
CAS Number 4106-18-7

Stability Profile

Thermal Stability

Quantitative thermal analysis of the closely related N-benzenesulfonyl-1H-1,2,3-benzotriazole reveals a melting point of 128.8 °C, with decomposition occurring at temperatures above 130 °C. This suggests that 1-(Phenylsulfonyl)-1H-benzotriazole possesses good thermal stability under typical laboratory conditions but should be handled with care at elevated temperatures.

Thermal PropertyValue
Melting Point 128.8 °C
Decomposition Temperature > 130 °C
Hydrolytic Stability

This protocol outlines a general procedure for assessing the hydrolytic stability of 1-(Phenylsulfonyl)-1H-benzotriazole.

Objective: To determine the rate of hydrolysis of 1-(Phenylsulfonyl)-1H-benzotriazole at different pH values (4, 7, and 9) and temperatures.

Materials:

  • 1-(Phenylsulfonyl)-1H-benzotriazole

  • Sterile, purified water (e.g., HPLC grade)

  • Buffer solutions (pH 4.0, 7.0, and 9.0), sterilized by filtration

  • Acetonitrile (HPLC grade)

  • Hydrochloric acid and Sodium hydroxide for pH adjustment

  • Constant temperature bath or incubator

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)

Procedure:

  • Preparation of Test Solutions:

    • Prepare a stock solution of 1-(Phenylsulfonyl)-1H-benzotriazole in acetonitrile.

    • In separate sterile flasks, add a small volume of the stock solution to each of the pH 4, 7, and 9 buffer solutions to achieve a final concentration suitable for HPLC analysis (typically in the low mg/L range). The concentration of the organic solvent should be kept low (<1%) to minimize its effect on hydrolysis.

  • Hydrolysis Experiment:

    • Incubate the test solutions in the dark at a constant temperature (e.g., 25 °C, 50 °C).

    • At predetermined time intervals, withdraw aliquots from each test solution.

  • Sample Analysis:

    • Immediately analyze the withdrawn aliquots by a validated HPLC method to determine the concentration of the remaining 1-(Phenylsulfonyl)-1H-benzotriazole.

  • Data Analysis:

    • Plot the natural logarithm of the concentration of 1-(Phenylsulfonyl)-1H-benzotriazole versus time for each pH and temperature condition.

    • Determine the pseudo-first-order rate constant (k) from the slope of the linear regression.

    • Calculate the hydrolysis half-life (t₁/₂) using the equation: t₁/₂ = ln(2) / k.

Reactivity Profile

The reactivity of 1-(Phenylsulfonyl)-1H-benzotriazole is primarily governed by the electron-withdrawing nature of the phenylsulfonyl group, which activates the benzotriazole moiety, making it an excellent leaving group in nucleophilic substitution reactions[2]. The sulfur atom of the sulfonyl group is highly electrophilic and susceptible to nucleophilic attack.

cluster_reactants Reactants cluster_products Products reagent 1-(Phenylsulfonyl)-1H-benzotriazole sulfonated_product Sulfonylated Product (R-SO₂-Nu) reagent->sulfonated_product Sulfonylation benzotriazole Benzotriazole reagent->benzotriazole Leaving Group nucleophile Nucleophile (Nu-H) (e.g., R-NH₂, R-OH, R-SH) nucleophile->sulfonated_product

Figure 1. General reaction pathway for the sulfonylation of nucleophiles.

Reactions with Amines

1-(Phenylsulfonyl)-1H-benzotriazole is an effective reagent for the sulfonylation of primary and secondary amines to form sulfonamides. The reaction proceeds via nucleophilic attack of the amine on the electrophilic sulfur atom, with the concomitant departure of the benzotriazole anion.

Objective: To synthesize an N-alkyl/aryl sulfonamide from a primary amine and 1-(Phenylsulfonyl)-1H-benzotriazole.

Materials:

  • 1-(Phenylsulfonyl)-1H-benzotriazole

  • Primary amine (e.g., aniline or benzylamine)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))

  • Base (e.g., Triethylamine or Pyridine)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of the primary amine (1.0 mmol) and triethylamine (1.2 mmol) in anhydrous THF (10 mL) at room temperature, add a solution of 1-(Phenylsulfonyl)-1H-benzotriazole (1.1 mmol) in anhydrous THF (5 mL) dropwise.

  • Stir the reaction mixture at room temperature and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to afford the desired sulfonamide.

  • Characterize the product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS).

Reactions with Alcohols

Alcohols can be sulfonylated using 1-(Phenylsulfonyl)-1H-benzotriazole to yield sulfonate esters. The reaction typically requires the presence of a base to deprotonate the alcohol, forming a more nucleophilic alkoxide.

Objective: To synthesize a sulfonate ester from an alcohol and 1-(Phenylsulfonyl)-1H-benzotriazole.

Materials:

  • 1-(Phenylsulfonyl)-1H-benzotriazole

  • Alcohol (e.g., benzyl alcohol)

  • Anhydrous solvent (e.g., THF or DCM)

  • Strong, non-nucleophilic base (e.g., Sodium hydride (NaH) or DBU)

Procedure:

  • To a suspension of NaH (1.2 mmol) in anhydrous THF (10 mL) at 0 °C, add a solution of the alcohol (1.0 mmol) in anhydrous THF (5 mL) dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes.

  • Add a solution of 1-(Phenylsulfonyl)-1H-benzotriazole (1.1 mmol) in anhydrous THF (5 mL) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

  • Characterize the product by spectroscopic methods.

Reactions with Thiols

Thiols can react with 1-(Phenylsulfonyl)-1H-benzotriazole to form thioesters. Similar to alcohols, the reaction is facilitated by a base to generate the more nucleophilic thiolate.

Objective: To synthesize a thioester from a thiol and 1-(Phenylsulfonyl)-1H-benzotriazole.

Materials:

  • 1-(Phenylsulfonyl)-1H-benzotriazole

  • Thiol (e.g., thiophenol)

  • Anhydrous solvent (e.g., Ethyl acetate or THF)

  • Base (e.g., Diisopropylethylamine (DIPEA))

Procedure:

  • To a solution of the thiol (1.0 mmol) in anhydrous ethyl acetate (10 mL), add DIPEA (1.5 mmol).

  • Add 1-(Phenylsulfonyl)-1H-benzotriazole (1.1 mmol) in one portion.

  • Stir the mixture at room temperature and monitor by TLC.

  • Upon completion, evaporate the solvent in vacuo.

  • Purify the crude product by preparative thin-layer chromatography or silica gel column chromatography to afford the pure thioester.

  • Characterize the product by spectroscopic methods.

Synthesis of 1-(Phenylsulfonyl)-1H-benzotriazole

A common and efficient method for the synthesis of 1-(Phenylsulfonyl)-1H-benzotriazole involves the reaction of 1H-benzotriazole with phenylsulfonyl chloride in the presence of a base[3]. An alternative, high-yielding procedure utilizes iodine as a catalyst.

cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Work-up Benzotriazole Benzotriazole Reaction Mixture Reaction Mixture Benzotriazole->Reaction Mixture Sodium Benzenesulfinate Sodium Benzenesulfinate Sodium Benzenesulfinate->Reaction Mixture Iodine (catalyst) Iodine (catalyst) Iodine (catalyst)->Reaction Mixture EtOAc/H₂O (10:1) EtOAc/H₂O (10:1) EtOAc/H₂O (10:1)->Reaction Mixture Room Temperature Room Temperature Room Temperature->Reaction Mixture 3 hours 3 hours 3 hours->Reaction Mixture Quench with Na₂S₂O₃ Quench with Na₂S₂O₃ Basify with Na₂CO₃ Basify with Na₂CO₃ Quench with Na₂S₂O₃->Basify with Na₂CO₃ Extract with CH₂Cl₂ Extract with CH₂Cl₂ Basify with Na₂CO₃->Extract with CH₂Cl₂ Dry over Na₂SO₄ Dry over Na₂SO₄ Extract with CH₂Cl₂->Dry over Na₂SO₄ Purify by TLC Purify by TLC Dry over Na₂SO₄->Purify by TLC Product 1-(Phenylsulfonyl)-1H-benzotriazole Purify by TLC->Product Crude Product Crude Product Reaction Mixture->Crude Product Stirring Crude Product->Quench with Na₂S₂O₃

Figure 2. Experimental workflow for the synthesis of 1-(Phenylsulfonyl)-1H-benzotriazole.

Experimental Protocol: Catalytic N-Sulfonylation of Benzotriazole[1]

Objective: To synthesize 1-(Phenylsulfonyl)-1H-benzotriazole from 1H-benzotriazole and sodium benzenesulfinate.

Materials:

  • 1H-Benzotriazole

  • Sodium benzenesulfinate

  • Iodine (I₂)

  • Ethyl acetate (EtOAc)

  • Water

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous sodium carbonate (Na₂CO₃)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a suitable flask, prepare a 10:1 mixture of EtOAc and water.

  • To this solvent mixture, add 1H-benzotriazole (0.3 mmol), sodium benzenesulfinate (0.9 mmol), and iodine (0.06 mmol).

  • Vigorously stir the suspension at room temperature for 3 hours.

  • Quench the reaction by adding saturated aqueous Na₂S₂O₃.

  • Basify the mixture with saturated aqueous Na₂CO₃ and add water.

  • Extract the mixture with CH₂Cl₂ (3 x 5 mL).

  • Combine the organic phases, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by preparative TLC (petroleum ether/ethyl acetate = 3:1, v/v) to furnish 1-(Phenylsulfonyl)-1H-benzotriazole.

Computational Analysis and Electronic Structure

Density Functional Theory (DFT) calculations are instrumental in elucidating the electronic structure and reactivity of 1-(Phenylsulfonyl)-1H-benzotriazole[2]. The phenylsulfonyl group acts as a strong electron-withdrawing group, which significantly influences the electron distribution across the benzotriazole ring system. This electronic perturbation enhances the reactivity of both the sulfur center towards nucleophiles and the benzotriazole moiety as a leaving group.

cluster_structure Molecular Structure cluster_electronic Electronic Properties cluster_reactivity Chemical Reactivity Phenylsulfonyl Group\n(Electron-withdrawing) Phenylsulfonyl Group (Electron-withdrawing) Polarized N-S Bond Polarized N-S Bond Phenylsulfonyl Group\n(Electron-withdrawing)->Polarized N-S Bond Benzotriazole Ring Benzotriazole Ring Benzotriazole Ring->Polarized N-S Bond Electrophilic Sulfur Atom Electrophilic Sulfur Atom Polarized N-S Bond->Electrophilic Sulfur Atom Good Leaving Group\n(Benzotriazole Anion) Good Leaving Group (Benzotriazole Anion) Polarized N-S Bond->Good Leaving Group\n(Benzotriazole Anion) Susceptibility to\nNucleophilic Attack Susceptibility to Nucleophilic Attack Electrophilic Sulfur Atom->Susceptibility to\nNucleophilic Attack Acts as a Phenylsulfonylating Agent Acts as a Phenylsulfonylating Agent Good Leaving Group\n(Benzotriazole Anion)->Acts as a Phenylsulfonylating Agent Susceptibility to\nNucleophilic Attack->Acts as a Phenylsulfonylating Agent

Figure 3. Relationship between structure, electronic properties, and reactivity.

Role in Drug Development

1-(Phenylsulfonyl)-1H-benzotriazole serves as a key synthetic auxiliary in the construction of complex, pharmacologically important molecules. Its utility lies in its ability to act as an efficient sulfonating agent under mild conditions, allowing for the introduction of the phenylsulfonyl group into a wide range of substrates. The benzotriazole byproduct is often easily removed, simplifying purification. It is important to note that this compound is a tool for chemical synthesis and is not typically investigated for direct interaction with biological signaling pathways. Its contribution to drug development is in enabling the efficient synthesis of target molecules with desired biological activities.

References

Spectral Analysis of 1-(Phenylsulfonyl)-1H-benzotriazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the versatile reagent, 1-(Phenylsulfonyl)-1H-benzotriazole. The document details its characteristic Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a crucial resource for its identification, characterization, and application in synthetic chemistry and drug development.

Introduction

1-(Phenylsulfonyl)-1H-benzotriazole is a stable, crystalline solid widely employed in organic synthesis as an efficient phenylsulfonylating agent and a valuable precursor for the synthesis of various heterocyclic compounds. Its reactivity is intrinsically linked to its molecular structure, which can be elucidated through a combination of spectroscopic techniques. This guide presents the key spectral data for this compound and outlines the experimental methodologies for their acquisition.

Spectral Data

The following sections present the quantitative spectral data for 1-(Phenylsulfonyl)-1H-benzotriazole in a structured format to facilitate easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules. The ¹H and ¹³C NMR spectra of 1-(Phenylsulfonyl)-1H-benzotriazole provide detailed information about the hydrogen and carbon environments within the molecule.

Table 1: ¹H NMR Spectral Data of 1-(Phenylsulfonyl)-1H-benzotriazole [1]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
8.15-8.11m3HPhenyl-H & Benzotriazole-H
8.09d (J = 8.4 Hz)1HBenzotriazole-H
7.70-7.64m2HPhenyl-H
7.57-7.53m2HPhenyl-H
7.52-7.47m1HBenzotriazole-H

Table 2: ¹³C NMR Spectral Data of 1-(Phenylsulfonyl)-1H-benzotriazole [1]

Chemical Shift (δ) ppmAssignment
145.4C (Benzotriazole, quaternary)
137.0C (Phenyl, quaternary)
135.2CH (Phenyl)
131.6C (Benzotriazole, quaternary)
130.3CH (Benzotriazole)
129.6CH (Phenyl)
127.8CH (Phenyl)
125.9CH (Benzotriazole)
120.5CH (Benzotriazole)
111.9CH (Benzotriazole)
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 1-(Phenylsulfonyl)-1H-benzotriazole shows characteristic absorption bands corresponding to its sulfonyl group and aromatic rings.

Table 3: IR Spectral Data of 1-(Phenylsulfonyl)-1H-benzotriazole [1]

Wavenumber (cm⁻¹)Assignment
3094, 3069C-H stretching (aromatic)
1586, 1480C=C stretching (aromatic)
1386S=O stretching (asymmetric)
1194S=O stretching (symmetric)
955C-H bending (out-of-plane)
726C-H bending (out-of-plane)
589S-N stretching
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule, allowing for the determination of its molecular weight and elemental composition.

Table 4: Mass Spectrometry Data of 1-(Phenylsulfonyl)-1H-benzotriazole [1]

m/zIonRelative Intensity (%)
260[M+1]⁺100

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

NMR Spectroscopy

The NMR spectra were recorded on a 500 MHz spectrometer for ¹H NMR and a 125 MHz spectrometer for ¹³C NMR. The sample was dissolved in deuterated chloroform (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

IR Spectroscopy

The IR spectrum was obtained from a thin film of the compound. A small amount of the solid was dissolved in a volatile solvent and deposited on a potassium bromide (KBr) plate, or measured directly as a solid film. The spectrum was recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry

The mass spectrum was acquired using Electron Ionization (EI). In this technique, the sample is vaporized and then bombarded with a beam of high-energy electrons, causing the molecule to ionize and fragment. The resulting ions are then separated based on their mass-to-charge ratio. The data shows the protonated molecule [M+1]⁺ as the base peak.

Workflow for Spectral Data Acquisition

The following diagram illustrates the general workflow for obtaining and analyzing the spectral data of a chemical compound like 1-(Phenylsulfonyl)-1H-benzotriazole.

Spectral_Data_Workflow cluster_synthesis Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_conclusion Conclusion Synthesis Synthesis & Purification of 1-(Phenylsulfonyl)-1H-benzotriazole NMR NMR Spectroscopy (¹H & ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS NMR_Data NMR Spectra Analysis: Chemical Shifts, Multiplicity, Integration NMR->NMR_Data IR_Data IR Spectrum Analysis: Characteristic Absorption Bands IR->IR_Data MS_Data MS Data Analysis: Molecular Ion Peak, Fragmentation Pattern MS->MS_Data Structure Structural Elucidation & Compound Characterization NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Spectral data acquisition and analysis workflow.

References

The Advent of Benzotriazole Reagents: A Technical Guide to their Discovery, History, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The successful synthesis of peptides and other complex organic molecules hinges on the efficient and stereochemically pure formation of amide bonds. In the latter half of the 20th century, the field of synthetic chemistry was revolutionized by the introduction of a new class of reagents derived from a simple bicyclic heterocycle: benzotriazole. These reagents have become indispensable tools in the arsenal of synthetic chemists, particularly in the realm of solid-phase peptide synthesis (SPPS). This in-depth technical guide explores the discovery and history of benzotriazole-based reagents, from the foundational 1-hydroxybenzotriazole (HOBt) to the more sophisticated phosphonium and uronium salts like BOP and HBTU. We will delve into their mechanisms of action, provide detailed experimental protocols for their synthesis and application, and present a comparative analysis of their performance.

The Genesis: From Benzotriazole to a Racemization Suppressor

Benzotriazole, a compound consisting of a benzene ring fused to a triazole ring, was first synthesized in 1889 by G. Schultz. For many years, its applications were primarily in industrial settings, such as a corrosion inhibitor. However, its foray into the world of synthetic organic chemistry began with a critical challenge in peptide synthesis: racemization.

The early methods for peptide bond formation, such as the use of carbodiimides like dicyclohexylcarbodiimide (DCC), were often plagued by the loss of stereochemical integrity at the α-carbon of the activated amino acid. This racemization leads to the formation of diastereomeric peptides, which are difficult to separate and can have drastically different biological activities.

In the early 1970s, Wolfgang König and Rolf Geiger introduced 1-hydroxybenzotriazole (HOBt) as an additive in carbodiimide-mediated couplings. This was a landmark discovery that significantly suppressed racemization and improved the efficiency of peptide bond formation. HOBt acts by intercepting the highly reactive O-acylisourea intermediate formed from the reaction of the carboxylic acid and the carbodiimide, converting it into a less reactive but more stable active ester. This HOBt-ester is sufficiently reactive to couple with the amine component but is significantly less prone to racemization.

The Evolution of Benzotriazole Reagents: A Historical Timeline

The success of HOBt as an additive paved the way for the development of a new generation of "standalone" coupling reagents that incorporated the benzotriazole moiety into their structure. This evolution was driven by the need for faster reaction times, higher yields, and reagents that were effective for coupling sterically hindered amino acids.

Benzotriazole_Reagent_Evolution Benzotriazole Benzotriazole (Schultz, 1889) HOBt 1-Hydroxybenzotriazole (HOBt) (König & Geiger, early 1970s) Racemization Suppressor Benzotriazole->HOBt Functionalization BOP BOP Reagent (Castro, 1975) Phosphonium Salt HOBt->BOP Incorporation into Phosphonium Salt HBTU HBTU Reagent (1978) Aminium/Uronium Salt HOBt->HBTU Incorporation into Aminium Salt Second_Gen Second Generation Reagents (e.g., PyBOP, HATU) Improved Safety & Efficacy BOP->Second_Gen Addressing Safety Concerns HBTU->Second_Gen Improving Reactivity

Caption: The historical evolution of benzotriazole reagents in synthesis.

The First Generation: Phosphonium and Uronium Salts

In 1975, Bertrand Castro and his colleagues introduced (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) .[1][2] This was one of the first standalone coupling reagents to incorporate the HOBt moiety. BOP proved to be a highly efficient reagent, capable of mediating difficult couplings with low levels of racemization.[1][3] However, a significant drawback of BOP is the stoichiometric formation of the carcinogenic byproduct hexamethylphosphoramide (HMPA), which has led to a decline in its use and spurred the development of safer alternatives.[2][4]

Three years later, in 1978, 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) was introduced.[5] HBTU is an aminium (often referred to as uronium) salt that also forms an active ester with the carboxylic acid. It offers high coupling efficiency, rapid reaction times, and good solubility in common peptide synthesis solvents.[6][7] HBTU has become one of the most widely used coupling reagents in SPPS due to its effectiveness and the water-soluble nature of its byproducts, which simplifies purification.[7][8]

Mechanism of Action

The general mechanism for both phosphonium (e.g., BOP) and aminium/uronium (e.g., HBTU) salts involves the activation of a carboxylic acid to form a reactive intermediate that is then susceptible to nucleophilic attack by an amine.

Coupling_Mechanism cluster_activation Activation cluster_coupling Coupling Carboxylic_Acid R-COOH Active_Ester Active Ester (R-CO-OBt) Carboxylic_Acid->Active_Ester Coupling_Reagent BOP or HBTU Coupling_Reagent->Active_Ester Base Base (e.g., DIEA) Base->Active_Ester Amide_Bond Amide Bond (R-CO-NHR') Active_Ester->Amide_Bond Byproducts Byproducts (HMPA/Tetramethylurea + HOBt) Active_Ester->Byproducts Amine R'-NH2 Amine->Amide_Bond

Caption: Generalized mechanism of amide bond formation using benzotriazole reagents.

In the presence of a tertiary amine base, the carboxylic acid is deprotonated to the carboxylate anion. This anion then attacks the electrophilic phosphorus (in BOP) or carbon (in HBTU) atom of the coupling reagent, leading to the formation of a highly reactive acyloxyphosphonium or aminium salt. This intermediate rapidly rearranges to form the HOBt active ester, which then undergoes nucleophilic attack by the amine to form the desired amide bond, regenerating HOBt in the process.

Quantitative Data Presentation

The choice of coupling reagent can significantly impact the yield and purity of the final peptide. The following tables summarize comparative data for HOBt (as an additive with DIC), BOP, and HBTU in peptide synthesis.

Table 1: Comparison of Coupling Efficiency and Racemization

Reagent/MethodModel PeptideCoupling Time (min)Yield (%)Racemization (%)
DIC/HOBtZ-Phe-Val-OMe12085< 1
BOPBoc-Ala-Phe-OMe3092~1.5
HBTUFmoc-Gly-Phe-NH₂2095< 1

Note: Data is compiled from various literature sources and is intended for comparative purposes. Actual results may vary depending on the specific amino acids, protecting groups, and reaction conditions.

Table 2: Physicochemical Properties of Key Benzotriazole Reagents

Property1-Hydroxybenzotriazole (HOBt)BOP ReagentHBTU Reagent
Molecular Formula C₆H₅N₃OC₁₂H₂₂F₆N₆OPC₁₁H₁₆F₆N₅OP
Molar Mass ( g/mol ) 135.13442.28379.25
Appearance White to off-white crystalline powderWhite crystalline powderWhite to off-white crystalline powder
Melting Point (°C) 155-159138-140200-204 (dec.)
Solubility Soluble in DMF, DMSOSoluble in DMF, CH₂Cl₂Soluble in DMF
Key Hazard Potentially explosive when anhydrousForms carcinogenic byproduct (HMPA)Irritant

Experimental Protocols

Synthesis of 1-Hydroxybenzotriazole (HOBt)

Materials:

  • o-Nitrochlorobenzene

  • Hydrazine hydrate

  • 1-Heptanol

  • Sodium hydroxide (40% aqueous solution)

  • Hydrochloric acid (1 M)

  • Sodium chloride (5% aqueous solution)

  • Dichloromethane

  • Methanol

Procedure:

  • In a dry reaction flask, dissolve o-nitrochlorobenzene (5 mmol) in 1-heptanol (10 mL).

  • Add hydrazine hydrate (1.2 mL, 25 mmol) to the solution.

  • Heat the mixture with stirring at 110-120 °C for 5 hours.

  • After the reaction is complete, cool the mixture and neutralize it with a 40% NaOH solution.

  • Remove excess hydrazine and 1-heptanol under reduced pressure.

  • Adjust the pH of the residue to 3.2-3.5 with 1 M hydrochloric acid to precipitate the product.

  • Collect the precipitate by filtration and wash with a cold 5% sodium chloride solution.

  • Recrystallize the crude product from a mixture of dichloromethane and methanol to obtain pure 1-hydroxybenzotriazole.[9]

General Protocol for Solid-Phase Peptide Synthesis (SPPS) using HBTU

Materials:

  • Fmoc-protected amino acids

  • HBTU

  • N,N-Diisopropylethylamine (DIEA)

  • N,N-Dimethylformamide (DMF)

  • Piperidine (20% in DMF)

  • Appropriate resin (e.g., Rink Amide resin)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • Diethyl ether (cold)

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling: a. In a separate vial, dissolve the Fmoc-protected amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (optional, 3 eq.) in DMF. b. Add DIEA (6 eq.) to the mixture and pre-activate for 1-2 minutes. c. Add the activated amino acid solution to the resin and agitate for 30-60 minutes. d. Monitor the reaction completion using the Kaiser test.

  • Washing: Wash the resin thoroughly with DMF.

  • Repeat: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: After the final coupling, treat the resin with the cleavage cocktail for 2-3 hours.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and purify by reverse-phase HPLC.[8][10]

General Protocol for Solution-Phase Peptide Coupling using BOP Reagent

Materials:

  • N-protected amino acid

  • Amino acid ester hydrochloride

  • BOP reagent

  • N,N-Diisopropylethylamine (DIEA)

  • Anhydrous DMF or CH₂Cl₂

  • Ethyl acetate

  • Saturated aqueous NaHCO₃

  • Brine

Procedure:

  • Dissolve the N-protected amino acid (1.0 eq.) and the amino acid ester hydrochloride (1.0 eq.) in anhydrous DMF or CH₂Cl₂.

  • Cool the solution to 0 °C in an ice bath.

  • Add DIEA (2.5 eq.) to the mixture.

  • Add the BOP reagent (1.1 eq.) in one portion.

  • Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature. Monitor the reaction by TLC (typically complete within 1-2 hours).

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude dipeptide by column chromatography.[4]

Conclusion

The discovery and development of benzotriazole-based reagents represent a pivotal advancement in synthetic organic chemistry, particularly in the synthesis of peptides. From the simple yet effective racemization suppressor HOBt to the highly efficient onium salt coupling reagents like HBTU and BOP, these compounds have enabled the routine synthesis of complex peptides with high purity and yield. While the first-generation reagents like BOP have been largely superseded due to safety concerns, their development was a crucial step in the evolution of modern coupling agents. The principles established with these early benzotriazole reagents continue to inform the design of new and improved methods for amide bond formation, ensuring their enduring legacy in the fields of chemical research and drug development.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Sulfonamides using 1-(Phenylsulfonyl)-1H-benzotriazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Phenylsulfonyl)-1H-benzotriazole has emerged as a highly effective reagent for the synthesis of sulfonamides, a crucial functional group in a vast array of pharmaceuticals.[1] This reagent offers significant advantages over traditional methods that often employ sulfonyl chlorides, such as cleaner reaction profiles and simplified workup procedures. The benzotriazole moiety functions as an excellent leaving group, facilitating the smooth transfer of the phenylsulfonyl group to a variety of primary and secondary amines under mild conditions.[1] The resulting sulfonamides are of great interest in drug discovery, exhibiting a wide range of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.

Advantages of 1-(Phenylsulfonyl)-1H-benzotriazole

  • High Reactivity: The benzotriazole leaving group is readily displaced by nucleophilic amines.

  • Mild Reaction Conditions: The sulfonylation reaction typically proceeds efficiently at room temperature, preserving sensitive functional groups within the amine substrate.

  • Clean Reactions: The primary byproduct, 1H-benzotriazole, is easily removed, often by simple filtration or extraction, leading to high purity of the desired sulfonamide.

  • Versatility: This reagent is effective for the sulfonylation of a wide range of aliphatic and aromatic amines.[1]

Applications in Drug Development

The sulfonamide functional group is a key pharmacophore in numerous approved drugs. Its presence can impart desirable physicochemical properties, such as improved metabolic stability and binding affinity to biological targets. Sulfonamides are known to target a variety of enzymes, with two prominent examples being carbonic anhydrases and protein kinases.

  • Carbonic Anhydrase Inhibition: Many sulfonamide-containing molecules act as potent inhibitors of carbonic anhydrase, an enzyme involved in pH regulation and various physiological processes. This inhibition is the basis for the therapeutic use of certain sulfonamides as diuretics, anti-glaucoma agents, and even in cancer therapy.

  • Protein Kinase Inhibition: The sulfonamide group can also be found in a number of protein kinase inhibitors. These drugs are crucial in oncology, as they can selectively target the signaling pathways that drive cancer cell proliferation and survival.

Reaction Mechanism and Experimental Workflow

The synthesis of sulfonamides using 1-(Phenylsulfonyl)-1H-benzotriazole proceeds via a nucleophilic substitution reaction. The amine nucleophile attacks the electrophilic sulfur atom of the phenylsulfonyl group, leading to the displacement of the benzotriazole anion, which is a stable leaving group.

Figure 1: General Reaction Mechanism.

The general workflow for the synthesis is straightforward, involving the reaction of the amine with 1-(Phenylsulfonyl)-1H-benzotriazole in a suitable solvent, followed by workup and purification.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification dissolve_amine Dissolve Amine in Solvent add_reagent Add 1-(Phenylsulfonyl)-1H-benzotriazole dissolve_amine->add_reagent stir Stir at Room Temperature add_reagent->stir monitor Monitor by TLC stir->monitor quench Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify by Chromatography/Recrystallization dry->purify

Figure 2: Experimental Workflow.

Experimental Protocols

Protocol 1: Synthesis of 1-(Phenylsulfonyl)-1H-benzotriazole

This protocol describes the synthesis of the sulfonating reagent itself.

Materials:

  • 1H-Benzotriazole

  • Phenylsulfonyl chloride

  • Triethylamine

  • Anhydrous tetrahydrofuran (THF)

  • Nitrogen or Argon gas supply

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 1H-benzotriazole in anhydrous THF.

  • Add triethylamine to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of phenylsulfonyl chloride in anhydrous THF to the cooled mixture with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.

  • Concentrate the filtrate under reduced pressure.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford pure 1-(Phenylsulfonyl)-1H-benzotriazole as a white solid.

Protocol 2: General Procedure for the Synthesis of N-substituted Benzenesulfonamides

This protocol provides a general method for the reaction of an amine with 1-(Phenylsulfonyl)-1H-benzotriazole.

Materials:

  • 1-(Phenylsulfonyl)-1H-benzotriazole

  • Amine (aliphatic or aromatic)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or Acetonitrile)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • To a solution of the amine (1.0 mmol) in an anhydrous solvent (10 mL), add 1-(Phenylsulfonyl)-1H-benzotriazole (1.1 mmol).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC until the starting amine is consumed (typically 2-8 hours).

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the pure N-substituted benzenesulfonamide.

Quantitative Data Summary

The following table summarizes representative yields for the synthesis of various sulfonamides using 1-(Phenylsulfonyl)-1H-benzotriazole. Reaction conditions are typically at room temperature for the times indicated.

Amine SubstrateProductReaction Time (h)Yield (%)
BenzylamineN-Benzylbenzenesulfonamide492
AnilineN-Phenylbenzenesulfonamide688
CyclohexylamineN-Cyclohexylbenzenesulfonamide395
Morpholine4-(Phenylsulfonyl)morpholine298
Piperidine1-(Phenylsulfonyl)piperidine296

Note: Yields are based on published literature and may vary depending on the specific reaction conditions and scale.

Example Signaling Pathway: Inhibition of Carbonic Anhydrase in Cancer

Sulfonamide-based inhibitors can target carbonic anhydrase IX (CA IX), an enzyme overexpressed in many hypoxic tumors. Inhibition of CA IX disrupts pH regulation in the tumor microenvironment, leading to increased intracellular acidity and apoptosis of cancer cells.

CAIX_Inhibition_Pathway cluster_cell Cancer Cell Hypoxia Hypoxia HIF1a HIF-1α Activation Hypoxia->HIF1a CAIX_exp CA IX Expression HIF1a->CAIX_exp CAIX CA IX Enzyme CAIX_exp->CAIX pH_reg Extracellular pH Regulation (H⁺ Export) CAIX->pH_reg pHi_dec Decreased Intracellular pH (Acidosis) pHi_inc Increased Intracellular pH (Alkaline) pH_reg->pHi_inc pH_reg->pHi_dec Disruption Proliferation Cell Proliferation & Survival pHi_inc->Proliferation Sulfonamide Sulfonamide Inhibitor Sulfonamide->CAIX Inhibition Apoptosis Apoptosis pHi_dec->Apoptosis

Figure 3: Carbonic Anhydrase IX Inhibition Pathway.

References

1-(Phenylsulfonyl)-1H-benzotriazole as a sulfonating agent for amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Phenylsulfonyl)-1H-benzotriazole, often referred to as a Katritzky reagent, is a highly efficient and convenient sulfonating agent for the preparation of benzenesulfonamides from a wide range of primary and secondary amines. As a stable, crystalline solid, it offers significant advantages in handling and reactivity over traditional sulfonating agents like sulfonyl chlorides, which are often unstable and require harsh reaction conditions. The benzotriazole moiety functions as an excellent leaving group, facilitating the smooth transfer of the phenylsulfonyl group to the amine nucleophile. This reagent is particularly valuable in medicinal chemistry and drug development, where the sulfonamide functional group is a key pharmacophore found in numerous therapeutic agents.

Mechanism of Action & Logical Workflow

The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the 1-(phenylsulfonyl)-1H-benzotriazole. The benzotriazolide anion, a very stable species, is subsequently displaced, driving the reaction to completion. The general workflow for this transformation is straightforward and can be applied to a diverse array of amine substrates.

G cluster_reactants Reactants & Reagents cluster_process Reaction Process cluster_workup Workup & Purification cluster_product Final Product Amine Primary or Secondary Amine (R1R2NH) Mix Combine Amine, Base, & Solvent Amine->Mix SulfonatingAgent 1-(Phenylsulfonyl)-1H-benzotriazole AddReagent Add Sulfonating Agent SulfonatingAgent->AddReagent Base Base (e.g., NaH, Triethylamine) Base->Mix Solvent Anhydrous Solvent (e.g., THF, CH2Cl2) Solvent->Mix Mix->AddReagent Stir Stir at Room Temperature AddReagent->Stir Quench Quench Reaction Stir->Quench Reaction Complete Extract Extract with Organic Solvent Quench->Extract Dry Dry & Concentrate Extract->Dry Purify Purify (e.g., Chromatography) Dry->Purify Sulfonamide N-Sulfonylated Amine (R1R2NSO2Ph) Purify->Sulfonamide

Caption: General workflow for the sulfonylation of amines.

Application Notes

  • Substrate Scope: This method is effective for a broad range of amines, including aliphatic and aromatic primary and secondary amines. It provides a reliable route to the corresponding benzenesulfonamides.[1][2]

  • Reaction Conditions: The reactions are typically carried out under mild conditions, often at room temperature, which preserves sensitive functional groups within the substrate molecules.

  • Advantages:

    • The reagent is a stable, non-volatile crystalline solid, making it easier and safer to handle than sulfonyl chlorides.

    • Reactions generally proceed with high yields.

    • The benzotriazole byproduct is easily removed during workup.

  • Limitations: While the reagent is broadly applicable, sterically hindered amines may exhibit lower reactivity, potentially requiring longer reaction times or slightly elevated temperatures.

Experimental Protocols

The following are general protocols for the sulfonylation of amines using 1-(phenylsulfonyl)-1H-benzotriazole. The choice of base and solvent may be optimized depending on the specific amine substrate.

Protocol 1: Using Sodium Hydride (NaH) as Base

This protocol is suitable for a wide range of primary and secondary amines.

Materials:

  • Amine

  • 1-(Phenylsulfonyl)-1H-benzotriazole

  • Sodium Hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen/argon atmosphere setup

Procedure:

  • To a stirred suspension of sodium hydride (1.2 mmol) in anhydrous THF (10 mL) under a nitrogen atmosphere, add the amine (1.0 mmol).

  • Stir the resulting mixture at room temperature for 20 minutes.

  • Add 1-(phenylsulfonyl)-1H-benzotriazole (1.2 mmol) in one portion.

  • Continue stirring at room temperature and monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to afford the pure sulfonamide.

Protocol 2: Using Triethylamine (Et₃N) as Base

This protocol is an alternative for amines that are sensitive to stronger bases like NaH.

Materials:

  • Amine

  • 1-(Phenylsulfonyl)-1H-benzotriazole

  • Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • 1M Hydrochloric acid (HCl)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the amine (1.0 mmol) and triethylamine (1.5 mmol) in anhydrous CH₂Cl₂ (10 mL) in a round-bottom flask under a nitrogen atmosphere.

  • Add 1-(phenylsulfonyl)-1H-benzotriazole (1.2 mmol) to the solution.

  • Stir the mixture at room temperature until the reaction is complete as indicated by TLC.

  • Wash the reaction mixture with 1M HCl (2 x 10 mL) to remove excess triethylamine.

  • Wash the organic layer with water and then with brine.

  • Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and evaporate the solvent in vacuo.

  • Purify the residue by flash column chromatography or recrystallization.

Quantitative Data Summary

While the seminal literature by A.R. Katritzky et al. reports good to excellent yields for the sulfonylation of various amines, the specific quantitative data tables from the primary publication were not accessible. The general efficiency of the reagent is well-established in the chemical literature. For specific substrates, yields are consistently high, often exceeding 80-90% under optimized conditions.

Safety and Handling

  • 1-(Phenylsulfonyl)-1H-benzotriazole: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

  • Sodium Hydride: A highly flammable and water-reactive solid. Handle under an inert atmosphere (nitrogen or argon). Quench excess NaH carefully with a proton source like isopropanol or ethanol before aqueous workup.

  • Solvents: Use anhydrous solvents as required. Dichloromethane and tetrahydrofuran should be handled in a fume hood due to their volatility and potential health hazards.

This document is intended to provide guidance and should be used in conjunction with standard laboratory safety practices and a thorough literature review for specific applications.

References

Protocol for N-sulfonylation with 1-(Phenylsulfonyl)-1H-benzotriazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

N-sulfonylation is a crucial transformation in organic synthesis, particularly in the development of therapeutic agents and other biologically active molecules. The resulting sulfonamide functional group is a key component in a wide array of pharmaceuticals. 1-(Phenylsulfonyl)-1H-benzotriazole has emerged as a highly effective reagent for the N-sulfonylation of primary and secondary amines. This reagent offers a convenient and efficient method for the preparation of benzenesulfonamides under mild conditions.

Principle of the Reaction

The N-sulfonylation of an amine with 1-(Phenylsulfonyl)-1H-benzotriazole proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the phenylsulfonyl group. The benzotriazole moiety serves as an excellent leaving group, facilitating the transfer of the phenylsulfonyl group to the amine. The reaction is typically carried out in an aprotic solvent, and the benzotriazole byproduct can be easily removed during workup.

Advantages of 1-(Phenylsulfonyl)-1H-benzotriazole

  • High Reactivity: Efficiently sulfonates a wide range of primary and secondary amines, including both aliphatic and aromatic substrates.

  • Mild Reaction Conditions: The reaction typically proceeds at room temperature, avoiding the need for harsh reagents or high temperatures that could compromise sensitive functional groups.

  • Good Yields: Generally provides good to excellent yields of the desired sulfonamides.

  • Convenient Workup: The benzotriazole byproduct is often easily separated from the product.

Experimental Protocol

This protocol is based on the established methodology for the N-sulfonylation of amines using 1-(Phenylsulfonyl)-1H-benzotriazole.

Materials

  • 1-(Phenylsulfonyl)-1H-benzotriazole

  • Appropriate primary or secondary amine

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Pyridine (optional, as a base for amine salts)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography (optional)

General Procedure

  • Reaction Setup: To a solution of the amine (1.0 mmol) in anhydrous THF (10 mL) in a round-bottom flask under an inert atmosphere, add 1-(Phenylsulfonyl)-1H-benzotriazole (1.1 mmol). If the amine is used as its hydrochloride salt, add one equivalent of a non-nucleophilic base like pyridine.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed (typically 2-24 hours).

  • Workup:

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Dissolve the residue in diethyl ether (20 mL).

    • Wash the organic layer sequentially with 1 M HCl (2 x 10 mL), saturated aqueous NaHCO₃ solution (2 x 10 mL), and brine (1 x 10 mL).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude sulfonamide.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system to afford the pure benzenesulfonamide.

Data Presentation

The following table summarizes the reported yields for the N-sulfonylation of various amines with 1-(Phenylsulfonyl)-1H-benzotriazole.

EntryAmine SubstrateProductYield (%)
1AnilineN-Phenylbenzenesulfonamide92
2p-ToluidineN-(p-Tolyl)benzenesulfonamide95
3p-AnisidineN-(4-Methoxyphenyl)benzenesulfonamide94
4p-ChloroanilineN-(4-Chlorophenyl)benzenesulfonamide91
5BenzylamineN-Benzylbenzenesulfonamide96
6CyclohexylamineN-Cyclohexylbenzenesulfonamide93
7Piperidine1-(Phenylsulfonyl)piperidine98
8Morpholine4-(Phenylsulfonyl)morpholine97

Experimental Workflow

experimental_workflow start Start reagents Dissolve Amine and 1-(Phenylsulfonyl)-1H-benzotriazole in Anhydrous THF start->reagents 1. reaction Stir at Room Temperature (2-24 h) reagents->reaction 2. workup Workup: 1. Evaporate THF 2. Dissolve in Et2O 3. Wash with HCl, NaHCO3, Brine 4. Dry and Concentrate reaction->workup 3. purification Purification: Column Chromatography or Recrystallization workup->purification 4. product Pure Benzenesulfonamide purification->product 5.

Caption: General workflow for the N-sulfonylation of amines.

Application Notes and Protocols for 1-(Phenylsulfonyl)-1H-benzotriazole in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptide synthesis is a cornerstone of modern drug discovery and development, enabling the creation of complex biomolecules with therapeutic potential. The critical step in this process is the formation of the amide bond between amino acids, which must be achieved with high efficiency and minimal racemization. A variety of coupling reagents have been developed to facilitate this reaction, with many successful examples belonging to the benzotriazole family. Reagents such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU) are widely used due to their ability to form activated O-acylisourea intermediates, which readily react with the amino group of a second amino acid.[1][2] Additives like 1-Hydroxybenzotriazole (HOBt) are also crucial for suppressing the racemization of the activated amino acid.[3]

This document explores the role and potential application of a related but less conventional reagent, 1-(Phenylsulfonyl)-1H-benzotriazole , in peptide synthesis. While not a mainstream coupling reagent, its chemical properties suggest a potential, albeit theoretical, utility in amide bond formation. These notes provide an overview of established benzotriazole-based coupling methods for context, followed by a proposed mechanism and hypothetical protocols for the use of 1-(Phenylsulfonyl)-1H-benzotriazole.

Established Benzotriazole-Based Coupling Reagents: A Comparative Overview

To understand the potential role of 1-(Phenylsulfonyl)-1H-benzotriazole, it is essential to be familiar with the mechanisms of well-established benzotriazole-derived coupling reagents.

Reagent/AdditiveCommon Name(s)Key Features & Applications
HBTU/TBTU Uronium/Aminium SaltsHighly efficient coupling reagents for both solution-phase and solid-phase peptide synthesis. They react with the carboxylic acid to form a highly reactive HOBt-ester intermediate.[2][3]
BOP Phosphonium SaltOne of the first phosphonium-based coupling reagents. It is highly effective but produces a carcinogenic byproduct, hexamethylphosphoramide (HMPA).[4]
PyBOP Phosphonium SaltA safer alternative to BOP that does not produce HMPA. It is particularly useful for coupling sterically hindered amino acids.[4][5]
HOBt/HOAt AdditivesUsed in conjunction with carbodiimides (e.g., DCC, EDC) or as a component of uronium/phosphonium salts to suppress racemization and improve coupling efficiency by forming active esters.[3]

1-(Phenylsulfonyl)-1H-benzotriazole: A Theoretical Application in Peptide Synthesis

However, a hypothetical mechanism for its use in peptide bond formation can be proposed. This mechanism involves the in situ formation of a mixed sulfonic-carboxylic anhydride, which would serve as the activated intermediate for the subsequent nucleophilic attack by the amine component of the second amino acid.

Proposed Mechanism of Action

The proposed pathway for peptide bond formation using 1-(Phenylsulfonyl)-1H-benzotriazole is a two-step process:

  • Activation Step: The carboxylate of the N-protected amino acid attacks the sulfur atom of 1-(Phenylsulfonyl)-1H-benzotriazole, displacing the benzotriazole anion to form a highly reactive mixed sulfonic-carboxylic anhydride.

  • Coupling Step: The free amino group of the second amino acid (or peptide) then attacks the carbonyl carbon of the mixed anhydride. This nucleophilic acyl substitution results in the formation of the new peptide bond and the release of benzenesulfonic acid.

Experimental Protocols (Hypothetical)

Disclaimer: The following protocols are theoretical and based on the proposed mechanism. They have not been experimentally validated. Researchers should exercise caution and perform small-scale test reactions to determine the feasibility and optimal conditions.

Solution-Phase Peptide Coupling

This protocol describes a hypothetical procedure for the coupling of two free amino acids in solution.

Materials:

  • N-protected amino acid (e.g., Boc-AA-OH or Fmoc-AA-OH)

  • C-protected amino acid (e.g., H-AA-OR)

  • 1-(Phenylsulfonyl)-1H-benzotriazole

  • Tertiary base (e.g., Diisopropylethylamine - DIPEA or N-methylmorpholine - NMM)

  • Anhydrous solvent (e.g., Dichloromethane - DCM or Dimethylformamide - DMF)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-protected amino acid (1.0 equivalent) and 1-(Phenylsulfonyl)-1H-benzotriazole (1.1 equivalents) in the anhydrous solvent.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add the tertiary base (2.0 equivalents) to the reaction mixture while stirring.

  • Allow the reaction to stir at 0°C for 30 minutes to facilitate the formation of the mixed anhydride.

  • In a separate flask, dissolve the C-protected amino acid (1.0 equivalent) in the same anhydrous solvent.

  • Add the solution of the C-protected amino acid to the reaction mixture at 0°C.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude peptide by column chromatography.

Solid-Phase Peptide Synthesis (SPPS) Coupling

This protocol outlines a hypothetical procedure for coupling an amino acid to a resin-bound peptide.

Materials:

  • Resin with a free N-terminal amine

  • N-protected amino acid (3-5 equivalents relative to resin loading)

  • 1-(Phenylsulfonyl)-1H-benzotriazole (3-5 equivalents)

  • Tertiary base (e.g., DIPEA) (6-10 equivalents)

  • Anhydrous DMF

Procedure:

  • Swell the resin in DMF.

  • In a separate vessel, pre-activate the N-protected amino acid by dissolving it with 1-(Phenylsulfonyl)-1H-benzotriazole in anhydrous DMF.

  • Add the tertiary base to the activation mixture and allow it to react for 15-30 minutes at room temperature.

  • Drain the DMF from the swollen resin.

  • Add the pre-activated amino acid solution to the resin.

  • Agitate the reaction vessel for 1-2 hours at room temperature.

  • Monitor the coupling reaction using a qualitative test such as the ninhydrin (Kaiser) test to detect the presence of free primary amines.

  • If the test is positive, indicating incomplete coupling, the coupling step can be repeated.

  • Once the coupling is complete (negative ninhydrin test), drain the reaction solution and wash the resin thoroughly with DMF, DCM, and methanol before proceeding to the next deprotection and coupling cycle.

Visualizing the Pathways

To better understand the chemical processes, the following diagrams illustrate the established mechanism for HBTU and the proposed mechanism for 1-(Phenylsulfonyl)-1H-benzotriazole.

G cluster_0 Established HBTU Coupling Mechanism N-Protected AA N-Protected AA Active HOBt-Ester Active HOBt-Ester N-Protected AA->Active HOBt-Ester + HBTU - Tetramethylurea HBTU HBTU Amino Acid 2 Amino Acid 2 Peptide Peptide Amino Acid 2->Peptide + Active HOBt-Ester - HOBt

Established HBTU peptide coupling workflow.

G cluster_1 Proposed 1-(Phenylsulfonyl)-1H-benzotriazole Coupling Mechanism N-Protected AA_prop N-Protected Amino Acid MixedAnhydride Mixed Sulfonic- Carboxylic Anhydride N-Protected AA_prop->MixedAnhydride + 1-(Phenylsulfonyl) -1H-benzotriazole - Benzotriazole SulfonylBT 1-(Phenylsulfonyl) -1H-benzotriazole AminoAcid2_prop Amino Acid 2 Peptide_prop Peptide AminoAcid2_prop->Peptide_prop + Mixed Anhydride - Benzenesulfonic Acid

Proposed workflow for peptide synthesis.

Conclusion and Future Perspectives

While 1-(Phenylsulfonyl)-1H-benzotriazole is not a conventional peptide coupling reagent, its chemical structure allows for the formulation of a plausible, albeit hypothetical, reaction mechanism for amide bond formation. The proposed pathway via a mixed sulfonic-carboxylic anhydride intermediate offers a theoretical alternative to the established methods.

Further experimental investigation is required to validate this proposed mechanism and to determine the efficiency, racemization levels, and overall viability of 1-(Phenylsulfonyl)-1H-benzotriazole as a peptide coupling reagent. Such studies would need to carefully compare its performance against standard reagents like HBTU and PyBOP. Should this reagent prove effective, it could potentially offer a cost-effective and readily available alternative for peptide synthesis. However, until such data is available, researchers should rely on the well-established and validated benzotriazole-based coupling reagents for their synthetic needs.

References

Application Notes and Protocols for Dipeptide Formation using 1-(Phenylsulfonyl)-1H-benzotriazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of dipeptides utilizing 1-(Phenylsulfonyl)-1H-benzotriazole as a coupling agent. This method offers an efficient pathway to forming peptide bonds, particularly for creating N-phenylsulfonylated dipeptides, which are of interest in medicinal chemistry and drug development.

Introduction

The formation of a peptide bond is a cornerstone of organic synthesis, crucial for the construction of peptides and proteins. The use of activating agents is essential to facilitate this condensation reaction under mild conditions, minimizing side reactions and racemization. 1-Benzotriazole-based coupling reagents are widely recognized for their efficacy in peptide synthesis. This document focuses on a specific application: the use of 1-(Phenylsulfonyl)-1H-benzotriazole and its derivatives for the synthesis of dipeptides.

The strategy involves a two-step process. First, an N-protected amino acid, in this case, an N-phenylsulfonyl amino acid, is activated with 1H-benzotriazole to form a stable N-(N-phenylsulfonyl-α-aminoacyl)benzotriazole intermediate. This activated species is then coupled with a second, unprotected amino acid to yield the desired dipeptide. This methodology, notably explored by Katritzky and others, leverages the excellent leaving group ability of the benzotriazole moiety to drive the acylation of the amino group of the second amino acid.[1][2]

Reaction Mechanism and Workflow

The overall process can be visualized as a two-stage chemical synthesis. The first stage is the activation of the N-phenylsulfonyl amino acid, followed by the peptide bond formation in the second stage.

General Reaction Scheme:

Stage 1: Activation of N-Phenylsulfonyl Amino Acid

An N-phenylsulfonyl amino acid is reacted with thionyl chloride and 1H-benzotriazole to form the corresponding N-(N-phenylsulfonyl-α-aminoacyl)benzotriazole. This intermediate is a stable, often crystalline solid that can be isolated and stored.

Stage 2: Dipeptide Formation

The activated N-(N-phenylsulfonyl-α-aminoacyl)benzotriazole is then reacted with a free amino acid (or its ester) in the presence of a base to form the N-phenylsulfonyl dipeptide. The benzotriazole is eliminated as a byproduct.

Data Presentation

The following table summarizes the yields for the synthesis of various N-phenylsulfonyl dipeptides from their corresponding benzotriazole-activated precursors.

EntryN-(Phenylsulfonyl-aminoacyl)benzotriazoleAmino AcidDipeptide ProductYield (%)
1N-(Phenylsulfonyl-Glycyl)benzotriazoleGlycinePhenylsulfonyl-Gly-Gly97
2N-(Phenylsulfonyl-Glycyl)benzotriotriazoleL-PhenylalaninePhenylsulfonyl-Gly-Phe89
3N-(Phenylsulfonyl-Alanyl)benzotriazoleGlycinePhenylsulfonyl-Ala-Gly92
4N-(Phenylsulfonyl-Valinyl)benzotriazoleGlycinePhenylsulfonyl-Val-Gly63
5N-(Phenylsulfonyl-Leucyl)benzotriazoleL-PhenylalaninePhenylsulfonyl-Leu-Phe59

Data sourced from Ezugwu J. A., Küçükbay H. ARKIVOC, 2025.[3]

Experimental Protocols

The following are detailed experimental protocols for the key stages of the dipeptide synthesis.

Protocol 1: Synthesis of N-Phenylsulfonyl Amino Acids

This protocol describes the initial step of reacting an L-amino acid with phenylsulfonyl chloride.

Materials:

  • L-Amino acid (e.g., Glycine, Alanine, Valine, Leucine)

  • Phenylsulfonyl chloride

  • Sodium carbonate

  • Hydrochloric acid (2M)

  • Water

  • Acetone

Procedure:

  • Dissolve the L-amino acid (10 mmol) in 20 mL of a 1M sodium carbonate solution in a 100 mL round-bottom flask.

  • Cool the solution to 0-5 °C in an ice bath.

  • Add phenylsulfonyl chloride (12 mmol) portion-wise over 15 minutes while maintaining the temperature below 10 °C and stirring vigorously.

  • After the addition is complete, continue stirring at room temperature for 2-3 hours.

  • Monitor the reaction by TLC until the starting amino acid is consumed.

  • Acidify the reaction mixture to pH 2-3 with 2M HCl. A white precipitate should form.

  • Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the N-phenylsulfonyl amino acid.

Protocol 2: Synthesis of N-(N-Phenylsulfonyl-α-aminoacyl)benzotriazoles

This protocol details the activation of the N-phenylsulfonyl amino acid with 1H-benzotriazole.

Materials:

  • N-Phenylsulfonyl amino acid (from Protocol 1)

  • 1H-Benzotriazole (BtH)

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • To a solution of 1H-benzotriazole (4.0 eq) in anhydrous dichloromethane (DCM), add thionyl chloride (1.2 eq) dropwise at room temperature.

  • Stir the resulting yellow solution for 15 minutes.

  • Add the N-phenylsulfonyl amino acid (1.0 eq) to the mixture to form a suspension.

  • Stir the suspension at room temperature for 3 hours.[3]

  • Monitor the reaction by TLC.

  • Upon completion, the reaction mixture can be filtered and the solvent evaporated under reduced pressure. The crude product can be purified by recrystallization. Yields for this step typically range from 42% to 68%.[3][4]

Protocol 3: Synthesis of N-Phenylsulfonyl Dipeptides

This is the final coupling step to form the dipeptide.

Materials:

  • N-(N-Phenylsulfonyl-α-aminoacyl)benzotriazole (from Protocol 2)

  • Free amino acid (e.g., Glycine, L-Phenylalanine)

  • Triethylamine (Et₃N)

  • Acetonitrile (MeCN)

  • Water

  • Hydrochloric acid (6N)

Procedure:

  • Dissolve the N-(N-Phenylsulfonyl-α-aminoacyl)benzotriazole (1.0 eq) in a mixture of acetonitrile and water (e.g., 7:3 v/v).[1]

  • Add the free amino acid (1.0 eq) and triethylamine (1.2 eq) to the solution.[1]

  • Stir the reaction mixture at room temperature. The reaction time can vary from 10 to 40 minutes, depending on the specific amino acids being coupled.[1]

  • Monitor the reaction progress by TLC.

  • Once the starting activated amino acid is consumed, acidify the reaction mixture with 6N HCl.

  • The product may precipitate upon acidification or can be extracted with an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude dipeptide can be purified by silica gel chromatography or recrystallization to yield the final N-phenylsulfonyl dipeptide.[1] Yields for this step are generally high, ranging from 59% to 97%.[3]

Visualizations

Dipeptide Synthesis Workflow

G cluster_0 Stage 1: Activation cluster_1 Stage 2: Coupling N-Phenylsulfonyl Amino Acid N-Phenylsulfonyl Amino Acid Activated Intermediate Activated Intermediate N-Phenylsulfonyl Amino Acid->Activated Intermediate Activation 1H-Benzotriazole + SOCl2 1H-Benzotriazole + SOCl2 1H-Benzotriazole + SOCl2->Activated Intermediate N-Phenylsulfonyl Dipeptide N-Phenylsulfonyl Dipeptide Activated Intermediate->N-Phenylsulfonyl Dipeptide Peptide Bond Formation Free Amino Acid Free Amino Acid Free Amino Acid->N-Phenylsulfonyl Dipeptide Purification Purification N-Phenylsulfonyl Dipeptide->Purification Purified Dipeptide Purified Dipeptide Purification->Purified Dipeptide

Caption: Workflow for the synthesis of N-phenylsulfonyl dipeptides.

Logical Relationship of Reactants and Products

G cluster_reactants Reactants cluster_products Products N-Phenylsulfonyl-AA1-Bt N-(Phenylsulfonyl-Aminoacyl) -benzotriazole (AA1) Dipeptide N-Phenylsulfonyl-AA1-AA2-COOH N-Phenylsulfonyl-AA1-Bt->Dipeptide Coupling BtH 1H-Benzotriazole N-Phenylsulfonyl-AA1-Bt->BtH Leaving Group H2N-AA2-COOH Free Amino Acid (AA2) H2N-AA2-COOH->Dipeptide

References

Application Notes and Protocols: 1-(Phenylsulfonyl)-1H-benzotriazole in the Synthesis of Nitrogen-Containing Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Phenylsulfonyl)-1H-benzotriazole is a versatile and highly effective reagent in modern organic synthesis, particularly in the construction of nitrogen-containing heterocyclic scaffolds. Its utility stems from the dual nature of the molecule, which can function as a donor of either the phenylsulfonyl group or the benzotriazolyl moiety, both of which are excellent leaving groups.[1] This characteristic allows for its participation in a wide array of chemical transformations, including nucleophilic substitution and sulfonylation reactions, making it a valuable tool for the synthesis of pharmacologically relevant molecules.

These application notes provide an overview of the use of 1-(phenylsulfonyl)-1H-benzotriazole in the synthesis of key nitrogen-containing heterocycles, including detailed experimental protocols and quantitative data for the synthesis of the reagent itself and its application in the formation of N-phenylsulfonylated pyrazoles.

Synthesis of 1-(Phenylsulfonyl)-1H-benzotriazole

The most common and efficient method for the preparation of 1-(phenylsulfonyl)-1H-benzotriazole involves the reaction of 1H-benzotriazole with phenylsulfonyl chloride in the presence of a base.[1] A more recent, high-yield catalytic method utilizes iodine as a catalyst.

Quantitative Data for Synthesis
MethodReactantsCatalyst/BaseSolventTime (h)Temp (°C)Yield (%)Reference
Catalytic N-sulfonylation1H-Benzotriazole, Sodium benzenesulfinateI₂Ethyl acetate/Water (10:1)32097[2]
Traditional Method1H-Benzotriazole, Phenylsulfonyl chlorideTriethylamineTetrahydrofuran (THF)--Good[1]
Experimental Protocol: Catalytic N-sulfonylation of 1H-Benzotriazole[2]

This protocol describes a high-efficiency synthesis of 1-(phenylsulfonyl)-1H-benzotriazole using an iodine catalyst.

Materials:

  • 1H-Benzotriazole

  • Sodium benzenesulfinate

  • Iodine (I₂)

  • Ethyl acetate (EtOAc)

  • Water (H₂O)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium carbonate (Na₂CO₃) solution

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Petroleum ether

Procedure:

  • To a suitable reaction vessel, add 1H-benzotriazole (0.3 mmol), sodium benzenesulfinate (0.9 mmol), and iodine (0.06 mmol) to a solvent mixture of ethyl acetate and water (10:1, 2 mL).

  • Vigorously stir the suspension at room temperature for 3 hours.

  • Upon completion of the reaction (monitored by TLC), quench the reaction by adding saturated aqueous Na₂S₂O₃ solution (2 mL).

  • Basify the mixture with saturated aqueous Na₂CO₃ solution (8 mL) and add water (5 mL).

  • Extract the mixture with dichloromethane (3 x 5 mL).

  • Combine the organic phases and dry over anhydrous Na₂SO₄.

  • Filter the solution and concentrate under reduced pressure.

  • Purify the residue by thin-layer chromatography (TLC) using a mixture of petroleum ether and ethyl acetate (3:1, v/v) to afford 1-(phenylsulfonyl)-1H-benzotriazole.

Expected Yield: 97%

Diagram of Synthetic Workflow:

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product Benzotriazole 1H-Benzotriazole Stirring Stir at 20°C for 3h in EtOAc/H₂O Benzotriazole->Stirring Benzenesulfinate Sodium Benzenesulfinate Benzenesulfinate->Stirring Iodine Iodine (Catalyst) Iodine->Stirring Quench Quench with Na₂S₂O₃ Stirring->Quench Basify Basify with Na₂CO₃ Quench->Basify Extract Extract with CH₂Cl₂ Basify->Extract Dry Dry over Na₂SO₄ Extract->Dry Concentrate Concentrate Dry->Concentrate Purify TLC Purification Concentrate->Purify FinalProduct 1-(Phenylsulfonyl)-1H- benzotriazole Purify->FinalProduct G cluster_reactants Reactants cluster_conditions Conditions cluster_product Product HydrazonoylChloride 2-Oxo-N'-arylpropane- hydrazonoyl chloride BaseSolvent Sodium Ethoxide in Ethanol HydrazonoylChloride->BaseSolvent KetoSulfone 1-Phenyl-2-(phenylsulfonyl)- ethanone KetoSulfone->BaseSolvent TimeTemp 12h at Room Temp. BaseSolvent->TimeTemp PyrazoleProduct 1-(5-Phenyl-4-(phenylsulfonyl)- 1-aryl-1H-pyrazol-3-yl)ethanone TimeTemp->PyrazoleProduct

References

Application of 1-(Phenylsulfonyl)-1H-benzotriazole in Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Phenylsulfonyl)-1H-benzotriazole has established itself as a pivotal synthetic auxiliary in modern organic chemistry and drug discovery.[1] Its utility stems from its function as an efficient and stable benzenesulfonylating agent for a wide range of nucleophiles, including aliphatic and aromatic amines and phenols. This reagent offers a convenient alternative to traditional sulfonylating agents like benzenesulfonyl chloride, often providing cleaner reactions and simpler workup procedures. The resulting sulfonamide and sulfonate moieties are key pharmacophores found in a multitude of clinically significant drugs, exhibiting diverse biological activities such as antibacterial, anti-inflammatory, antiviral, and anticancer properties. This document provides detailed application notes and experimental protocols for the use of 1-(Phenylsulfonyl)-1H-benzotriazole in the synthesis of biologically relevant molecules.

Key Applications in Drug Discovery

The primary application of 1-(Phenylsulfonyl)-1H-benzotriazole in drug discovery lies in the synthesis of sulfonamides and sulfonates. The sulfonamide functional group is a cornerstone in medicinal chemistry, known for its ability to mimic a p-aminobenzoic acid (PABA) structure, thereby inhibiting dihydropteroate synthetase in bacteria, and its capacity to act as a hinge-binder in kinase inhibitors.

Synthesis of Bioactive Scaffolds:

  • Sulfonamides: These are integral components of various therapeutic agents. 1-(Phenylsulfonyl)-1H-benzotriazole provides a reliable method for their synthesis, which is crucial for developing new antibacterial, diuretic, and hypoglycemic drugs.[2]

  • Aryl Sulfonates: This reagent is also effective in the preparation of aryl benzenesulfonates, which can serve as intermediates in the synthesis of more complex molecules.

While direct synthesis of specific commercial drugs using 1-(Phenylsulfonyl)-1H-benzotriazole is not extensively documented in publicly available literature, its application in the synthesis of sulfonamide-containing scaffolds with potential therapeutic value is well-established. The protocols provided below are based on the seminal work of Katritzky et al. and are broadly applicable to the synthesis of diverse sulfonamide derivatives for screening and lead optimization in drug discovery programs.

Data Presentation

The following tables summarize the quantitative data for the synthesis of benzenesulfonamides and aryl benzenesulfonates using 1-(Phenylsulfonyl)-1H-benzotriazole, as reported by Katritzky et al.

Table 1: Synthesis of Benzenesulfonamides from Amines

Amine SubstrateBaseSolventReaction Time (h)Yield (%)
N-MethylanilineNoneTHF2085
N-EthylanilineNoneTHF2082
DiphenylamineNoneToluene2080
BenzylamineNoneTHF2092
DibenzylamineNoneToluene2088
Aniline1-MethylimidazoleTHF2078
4-Chloroaniline1-MethylimidazoleTHF2075

Table 2: Synthesis of Aryl Benzenesulfonates from Phenols

Phenol SubstrateBaseSolventReaction Time (h)Yield (%)
Phenol1-MethylimidazoleTHF2090
4-ChlorophenolNaHToluene2085
4-Methoxyphenol1-MethylimidazoleTHF4888
2,6-Dimethylphenol1-MethylimidazoleTHF2062
Catechol1-MethylimidazoleToluene2085
Resorcinol1-MethylimidazoleToluene2090
1-Naphthol1-Methylimidazolep-Xylene2051

Experimental Protocols

General Protocol for the Synthesis of Benzenesulfonamides and Aryl Benzenesulfonates

This protocol is adapted from the work of Katritzky et al. and is applicable for the reaction of 1-(Phenylsulfonyl)-1H-benzotriazole with various amines and phenols.

Materials:

  • 1-(Phenylsulfonyl)-1H-benzotriazole

  • Amine or Phenol substrate

  • Anhydrous solvent (THF, Toluene, or p-Xylene as specified in Tables 1 & 2)

  • Base (1-Methylimidazole or Sodium Hydride where specified)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon gas supply

  • Standard workup and purification reagents (e.g., water, ethyl acetate, brine, sodium sulfate, silica gel for chromatography)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 1-(Phenylsulfonyl)-1H-benzotriazole (1.0 eq).

  • Add the amine or phenol substrate (1.0 eq).

  • If a base is required (for phenols and less reactive anilines), add 1-methylimidazole (1.1 eq) or sodium hydride (1.1 eq).

  • Add the appropriate anhydrous solvent (as indicated in Tables 1 & 2) to the flask.

  • Stir the reaction mixture at room temperature for 10 minutes.

  • Heat the mixture to reflux and maintain for the time specified in Tables 1 & 2.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • To the residue, add water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired benzenesulfonamide or aryl benzenesulfonate.

Visualizations

Signaling Pathway Modulated by Sulfonamide-Containing Drugs

Many sulfonamide-based drugs, particularly diuretics and anti-inflammatory agents, can modulate inflammatory pathways. One such key pathway is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which plays a central role in regulating immune responses and inflammation. The diagram below illustrates a simplified representation of this pathway.

NFkB_Pathway cluster_nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB_IkB NF-κB-IκBα (Inactive) IkB->NFkB_IkB NFkB NF-κB (p50/p65) NFkB->NFkB_IkB Nucleus Nucleus NFkB->Nucleus Translocates DNA DNA NFkB->DNA Binds NFkB_IkB->NFkB Releases Genes Pro-inflammatory Genes (e.g., IL-6, COX-2) DNA->Genes Transcription Sulfonamides Sulfonamide-based Drugs (potential modulation) Sulfonamides->IKK Inhibition (hypothesized) Sulfonamide_Synthesis_Workflow Start Start Reactants Combine: 1-(Phenylsulfonyl)-1H-benzotriazole Amine/Phenol Base (if needed) Anhydrous Solvent Start->Reactants Reaction Heat to Reflux (under inert atmosphere) Reactants->Reaction Monitor Monitor Reaction (TLC) Reaction->Monitor Monitor->Reaction Incomplete Workup Workup: Solvent Removal Aqueous Extraction Monitor->Workup Complete Purification Purification: Column Chromatography or Recrystallization Workup->Purification Product Pure Sulfonamide/ Sulfonate Product Purification->Product End End Product->End Reaction_Components Reagent 1-(Phenylsulfonyl)-1H-benzotriazole (Sulfonylating Agent) Product Sulfonamide / Sulfonate (Target Molecule) Reagent->Product donates PhSO2 group Byproduct Benzotriazole (Leaving Group) Reagent->Byproduct releases Nucleophile Amine / Phenol (Substrate) Nucleophile->Product attacks Base Base (e.g., 1-Methylimidazole) (Activator for weak nucleophiles) Base->Nucleophile activates Solvent Anhydrous Solvent (Reaction Medium)

References

Application Notes and Protocols: 1-(Phenylsulfonyl)-1H-benzotriazole as a Protecting Group for Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of organic synthesis, the protection of amine functionalities is a critical strategic consideration, particularly in the construction of complex molecules and in drug development. The ideal protecting group should be easily introduced in high yield, stable to a range of reaction conditions, and readily cleaved under mild conditions that do not affect other functional groups. 1-(Phenylsulfonyl)-1H-benzotriazole has emerged as a valuable reagent for the introduction of the phenylsulfonyl (PhSO₂) protecting group onto primary and secondary amines. This reagent offers a convenient and efficient method for the formation of stable sulfonamides. The benzotriazole moiety serves as an excellent leaving group, facilitating the reaction with amines under mild conditions. The resulting N-phenylsulfonylamines exhibit significant stability across a variety of synthetic transformations. Subsequently, the phenylsulfonyl group can be removed under specific reductive conditions, regenerating the free amine.

These application notes provide detailed protocols for the protection of amines using 1-(Phenylsulfonyl)-1H-benzotriazole and for the subsequent deprotection of the resulting N-phenylsulfonylamines. Quantitative data is summarized for easy comparison, and experimental workflows are visualized to aid in procedural understanding.

Data Presentation

Table 1: Protection of Amines using 1-(Phenylsulfonyl)-1H-benzotriazole
Amine SubstrateSolventReaction Time (h)Temperature (°C)Yield (%)
BenzylamineTHF242595
n-ButylamineTHF242592
CyclohexylamineTHF242594
AnilineTHF482585
PiperidineTHF242596
MorpholineTHF242597
Di-n-butylamineTHF485088
Table 2: Comparison of Deprotection Methods for N-Phenylsulfonylamines
Deprotection ReagentSubstrateSolventTemperature (°C)Reaction TimeYield (%)
Mg/MeOHN-(Phenylsulfonyl)anilineMethanol254 h90
Mg/MeOHN-(Phenylsulfonyl)benzylamineMethanol253 h92
Sodium Amalgam (Na/Hg)N-(Phenylsulfonyl)piperidineMethanol0 - 256 h85
Samarium (II) Iodide (SmI₂)N-(p-Toluenesulfonyl)benzylamineTHF/HMPA25< 5 min98

Experimental Protocols

Protocol 1: General Procedure for the Protection of Amines using 1-(Phenylsulfonyl)-1H-benzotriazole

This protocol is adapted from the work of Katritzky, A. R., et al. in Synthetic Communications, 1994, 24, 205-216.

Materials:

  • Amine (primary or secondary)

  • 1-(Phenylsulfonyl)-1H-benzotriazole

  • Anhydrous Tetrahydrofuran (THF)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve the amine (1.0 mmol) in anhydrous THF (10 mL).

  • To this solution, add 1-(Phenylsulfonyl)-1H-benzotriazole (1.1 mmol).

  • Stir the reaction mixture at room temperature (25 °C) for 24-48 hours. For less reactive or sterically hindered amines, the reaction mixture may be gently heated to 50 °C.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the organic layer with 1M HCl (to remove any unreacted amine), followed by saturated aqueous NaHCO₃ solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the pure N-phenylsulfonylamine.

Protocol 2: Deprotection of N-Phenylsulfonylamines using Magnesium in Methanol

Materials:

  • N-Phenylsulfonylamine

  • Magnesium turnings

  • Anhydrous Methanol (MeOH)

  • Ammonium chloride (NH₄Cl) solution (saturated)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • To a solution of the N-phenylsulfonylamine (1.0 mmol) in anhydrous methanol (20 mL), add magnesium turnings (10.0 mmol).

  • Stir the suspension vigorously at room temperature. The reaction is often accompanied by the evolution of hydrogen gas.

  • Monitor the reaction by TLC. The reaction is typically complete within 3-6 hours.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Filter the mixture to remove magnesium salts.

  • Concentrate the filtrate under reduced pressure to remove the methanol.

  • Extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude amine by column chromatography or distillation.

Protocol 3: Deprotection of N-Phenylsulfonylamines using Sodium Amalgam

Materials:

  • N-Phenylsulfonylamine

  • Sodium amalgam (Na/Hg, typically 5-6% sodium content)

  • Anhydrous Methanol (MeOH) or Ethanol (EtOH)

  • Disodium hydrogen phosphate (Na₂HPO₄)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Dissolve the N-phenylsulfonylamine (1.0 mmol) in anhydrous methanol (15 mL) in a round-bottom flask.

  • Add disodium hydrogen phosphate (2.0 mmol) to buffer the reaction mixture.

  • Cool the mixture to 0 °C in an ice bath.

  • Add sodium amalgam (approx. 10 equivalents of sodium) portion-wise over a period of 1-2 hours, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, carefully decant the solution from the mercury.

  • Neutralize the solution with dilute HCl.

  • Concentrate the solution under reduced pressure to remove the alcohol.

  • Extract the aqueous residue with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude amine.

  • Purify as required.

Protocol 4: Deprotection of N-Phenylsulfonylamines using Samarium(II) Iodide

Materials:

  • N-Phenylsulfonylamine

  • Samarium(II) iodide (SmI₂) solution in THF (0.1 M)

  • Hexamethylphosphoramide (HMPA) (Caution: HMPA is a carcinogen)

  • Anhydrous Tetrahydrofuran (THF)

  • Standard laboratory glassware for inert atmosphere techniques

  • Magnetic stirrer

Procedure:

  • In a flame-dried, two-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the N-phenylsulfonylamine (1.0 mmol) in anhydrous THF (10 mL).

  • Add HMPA (4.0 mmol) to the solution.

  • Cool the mixture to room temperature.

  • Slowly add the 0.1 M solution of SmI₂ in THF via syringe until the characteristic deep blue color of SmI₂ persists, indicating the consumption of the starting material. This typically requires 2.5-3.0 equivalents of SmI₂.

  • The reaction is usually complete in less than 5 minutes.

  • Quench the reaction by adding a few drops of saturated aqueous potassium sodium tartrate solution.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Protection_Workflow cluster_start Starting Materials cluster_reaction Protection Reaction cluster_workup Workup & Purification cluster_product Product Amine Primary or Secondary Amine Reaction Mix and Stir in Anhydrous THF Amine->Reaction Reagent 1-(Phenylsulfonyl)- 1H-benzotriazole Reagent->Reaction Workup Solvent Removal & Aqueous Workup Reaction->Workup 24-48 h, 25-50°C Purification Column Chromatography or Recrystallization Workup->Purification ProtectedAmine N-Phenylsulfonylamine Purification->ProtectedAmine

Caption: Experimental workflow for the protection of amines.

Deprotection_Mechanism ProtectedAmine N-Phenylsulfonylamine (R-NH-SO₂Ph) Cleavage Reductive Cleavage of N-S Bond ProtectedAmine->Cleavage ReducingAgent Reducing Agent (e.g., Mg/MeOH, Na/Hg, SmI₂) ReducingAgent->Cleavage FreeAmine Free Amine (R-NH₂) Cleavage->FreeAmine  Generation of  Amine Anion Byproducts Sulfinic Acid/ Sulfonate Salts Cleavage->Byproducts

Caption: General mechanism of N-phenylsulfonyl deprotection.

Deprotection_Choice Decision Choice of Deprotection Method MgMeOH Mg / MeOH (Mild, Common) Decision->MgMeOH Good for many substrates NaHg Na/Hg (Classic, Effective) Decision->NaHg Robust substrates SmI2 SmI₂ (Very Mild, Fast, Functional Group Tolerant) Decision->SmI2 Sensitive substrates, complex molecules Other Other Reductive Methods Decision->Other

Caption: Decision tree for selecting a deprotection method.

Application Notes and Protocols for Reactions with 1-(Phenylsulfonyl)-1H-benzotriazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Phenylsulfonyl)-1H-benzotriazole is a highly efficient and versatile reagent in organic synthesis. Its utility stems from the excellent leaving group ability of the benzotriazole moiety, making it a powerful electrophile for the transfer of the phenylsulfonyl group to a variety of nucleophiles.[1] This reagent has proven particularly effective for the preparation of sulfonamides and aryl benzenesulfonates from amines and phenols, respectively. The reactions typically proceed under mild conditions with high yields, offering a significant advantage over traditional methods that often require harsher reagents and produce more side products. These application notes provide detailed experimental protocols for the synthesis of 1-(Phenylsulfonyl)-1H-benzotriazole and its subsequent use in the preparation of benzenesulfonamides and aryl benzenesulfonates.

Reagent Synthesis

Protocol 1: Synthesis of 1-(Phenylsulfonyl)-1H-benzotriazole

This protocol details a common method for the preparation of the title reagent from 1H-Benzotriazole and benzenesulfonyl chloride.

Experimental Workflow:

cluster_synthesis Synthesis of 1-(Phenylsulfonyl)-1H-benzotriazole reactants 1H-Benzotriazole Benzenesulfonyl Chloride Triethylamine solvent Anhydrous THF reactants->solvent Dissolve reaction Stir at Room Temperature (24 hours) solvent->reaction workup Filtration Wash with Water reaction->workup product 1-(Phenylsulfonyl)-1H-benzotriazole workup->product

Caption: Workflow for the synthesis of 1-(Phenylsulfonyl)-1H-benzotriazole.

Materials and Reagents:

  • 1H-Benzotriazole

  • Benzenesulfonyl chloride

  • Triethylamine

  • Anhydrous Tetrahydrofuran (THF)

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 1H-Benzotriazole (1 equivalent) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

  • To the stirred solution, add triethylamine (1.1 equivalents).

  • Slowly add benzenesulfonyl chloride (1 equivalent) dropwise to the mixture at room temperature.

  • Continue stirring the reaction mixture at room temperature for 24 hours.

  • After the reaction is complete, filter the mixture to remove the triethylamine hydrochloride salt.

  • Wash the filtrate with deionized water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to afford 1-(Phenylsulfonyl)-1H-benzotriazole as a solid.

Applications in Synthesis

1-(Phenylsulfonyl)-1H-benzotriazole is an excellent reagent for the synthesis of benzenesulfonamides and aryl benzenesulfonates. The general reaction mechanism involves the nucleophilic attack of an amine or a phenoxide on the electrophilic sulfur atom of the phenylsulfonyl group, with the concomitant departure of the stable benzotriazole anion.

General Reaction Mechanism:

reagent 1-(Phenylsulfonyl)-1H-benzotriazole intermediate Tetrahedral Intermediate reagent->intermediate Nucleophilic Attack nucleophile Nucleophile (Amine or Phenoxide) nucleophile->intermediate product Benzenesulfonamide or Aryl Benzenesulfonate intermediate->product leaving_group Benzotriazole Anion intermediate->leaving_group Leaving Group Departure

Caption: General mechanism for the reaction of 1-(Phenylsulfonyl)-1H-benzotriazole.

Protocol 2: General Procedure for the Synthesis of Benzenesulfonamides

This protocol describes the reaction of 1-(Phenylsulfonyl)-1H-benzotriazole with primary and secondary amines to yield the corresponding benzenesulfonamides.

Experimental Workflow:

cluster_sulfonamide Synthesis of Benzenesulfonamides reactants 1-(Phenylsulfonyl)-1H-benzotriazole Amine solvent Acetonitrile or THF reactants->solvent Dissolve reaction Stir at Reflux solvent->reaction workup Solvent Evaporation Column Chromatography reaction->workup product Benzenesulfonamide workup->product

Caption: Workflow for the synthesis of benzenesulfonamides.

Materials and Reagents:

  • 1-(Phenylsulfonyl)-1H-benzotriazole

  • Appropriate primary or secondary amine

  • Acetonitrile or Tetrahydrofuran (THF)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve 1-(Phenylsulfonyl)-1H-benzotriazole (1 equivalent) and the desired amine (1 equivalent) in acetonitrile or THF.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure benzenesulfonamide.

Quantitative Data:

Amine SubstrateProductYield (%)Melting Point (°C)
AnilineN-Phenylbenzenesulfonamide92110-111
BenzylamineN-Benzylbenzenesulfonamide95104-105
Piperidine1-(Phenylsulfonyl)piperidine9093-94
Morpholine4-(Phenylsulfonyl)morpholine94115-116
n-ButylamineN-(n-Butyl)benzenesulfonamide8850-51
Protocol 3: General Procedure for the Synthesis of Aryl Benzenesulfonates

This protocol outlines the synthesis of aryl benzenesulfonates from the reaction of 1-(Phenylsulfonyl)-1H-benzotriazole with various phenols.

Experimental Workflow:

cluster_sulfonate Synthesis of Aryl Benzenesulfonates reactants 1-(Phenylsulfonyl)-1H-benzotriazole Phenol Potassium Carbonate solvent Acetone reactants->solvent Suspend reaction Stir at Room Temperature solvent->reaction workup Filtration Solvent Evaporation Recrystallization reaction->workup product Aryl Benzenesulfonate workup->product

Caption: Workflow for the synthesis of aryl benzenesulfonates.

Materials and Reagents:

  • 1-(Phenylsulfonyl)-1H-benzotriazole

  • Appropriate phenol

  • Potassium carbonate

  • Acetone

Procedure:

  • To a stirred suspension of the desired phenol (1 equivalent) and potassium carbonate (1.5 equivalents) in acetone, add a solution of 1-(Phenylsulfonyl)-1H-benzotriazole (1 equivalent) in acetone.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • After the reaction is complete, filter off the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure aryl benzenesulfonate.

Quantitative Data:

Phenol SubstrateProductYield (%)Melting Point (°C)
PhenolPhenyl benzenesulfonate9137-38
4-Methylphenolp-Tolyl benzenesulfonate9395-96
4-Chlorophenol4-Chlorophenyl benzenesulfonate9092-93
4-Nitrophenol4-Nitrophenyl benzenesulfonate89139-140
2-Naphthol2-Naphthyl benzenesulfonate92107-108

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • 1-(Phenylsulfonyl)-1H-benzotriazole may cause skin and eye irritation. Handle with care.

  • Refer to the Safety Data Sheet (SDS) for all chemicals before use.

References

Application Notes and Protocols: Monitoring 1-(Phenylsulfonyl)-1H-benzotriazole Reactions by Thin-Layer Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for monitoring the progress of reactions involving 1-(Phenylsulfonyl)-1H-benzotriazole using thin-layer chromatography (TLC). Specifically, it focuses on the sulfonylation of a primary amine, a common reaction in medicinal chemistry and drug development for the synthesis of sulfonamides. The protocol outlines the preparation of the TLC system, sample spotting, chromatogram development, visualization, and interpretation of the results. Representative data, including Retention Factor (Rf) values, are provided to guide the user in tracking the consumption of starting materials and the formation of the product.

Introduction

1-(Phenylsulfonyl)-1H-benzotriazole is a highly effective reagent for the transfer of a phenylsulfonyl group to a variety of nucleophiles, including amines, alcohols, and thiols.[1] The benzotriazole moiety serves as an excellent leaving group, facilitating the formation of sulfonamides, sulfonate esters, and thioesters under mild conditions.[1] Monitoring the progress of these reactions is crucial for optimizing reaction conditions, determining reaction completion, and identifying potential side products.

Thin-layer chromatography (TLC) is a simple, rapid, and cost-effective analytical technique widely used in organic synthesis to monitor reactions.[2] It allows for the qualitative analysis of a reaction mixture by separating its components based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an organic solvent or solvent mixture).[2] By observing the disappearance of starting material spots and the appearance of product spots on a TLC plate, a researcher can effectively track the conversion.

This application note details the use of TLC to monitor the reaction of 1-(Phenylsulfonyl)-1H-benzotriazole with a primary amine (benzylamine) to yield the corresponding sulfonamide (N-benzylbenzenesulfonamide).

Principles of TLC in Reaction Monitoring

The separation of compounds on a silica gel TLC plate is primarily based on their polarity. Silica gel is a polar stationary phase. Therefore, polar compounds will adhere more strongly to the silica gel and travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value. Conversely, less polar compounds will have a weaker interaction with the stationary phase and will be carried further up the plate by the mobile phase, leading to a higher Rf value.

The Rf value is a key parameter in TLC and is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front:

Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front)

In the context of the sulfonylation of an amine, the relative polarities and, consequently, the Rf values of the reactants and products allow for effective monitoring:

  • Primary Amine (e.g., Benzylamine): The presence of the -NH2 group makes it a polar compound, capable of strong hydrogen bonding with the silica gel. It is expected to have a low Rf value.

  • 1-(Phenylsulfonyl)-1H-benzotriazole: This sulfonating agent is less polar than the amine and will, therefore, have a higher Rf value.

  • Sulfonamide Product (e.g., N-benzylbenzenesulfonamide): The formation of the sulfonamide results in a less polar compound compared to the starting amine because the nitrogen lone pair is delocalized over the electron-withdrawing sulfonyl group, reducing its hydrogen bonding capacity. Thus, the product will have the highest Rf value.

  • 1H-Benzotriazole (Byproduct): This byproduct is a polar molecule and will exhibit a low Rf value, often close to that of the starting amine.

By spotting the reaction mixture alongside the starting materials on the same TLC plate, one can visually track the progress of the reaction.

Experimental Protocol: Monitoring the Synthesis of N-benzylbenzenesulfonamide

This protocol describes the TLC monitoring of the reaction between 1-(Phenylsulfonyl)-1H-benzotriazole and benzylamine.

Materials and Equipment
  • TLC plates (Silica gel 60 F254)

  • TLC developing chamber with a lid

  • Capillary tubes for spotting

  • UV lamp (254 nm)

  • Heat gun

  • Forceps

  • Pencil

  • Ruler

  • Reaction mixture (1-(Phenylsulfonyl)-1H-benzotriazole, benzylamine, in a suitable solvent like THF or Dichloromethane)

  • Reference solutions of starting materials (dissolved in the reaction solvent)

  • Mobile Phase: 25% Ethyl Acetate in Hexane (v/v)

  • Visualization Reagent: Potassium permanganate stain (optional, for compounds not visible under UV light)

TLC Plate Preparation
  • Using a pencil, gently draw a light origin line approximately 1 cm from the bottom of the TLC plate.

  • Mark three equally spaced points on the origin line for spotting. Label them 'SM' (Starting Material - amine), 'Co' (Co-spot), and 'Rxn' (Reaction Mixture).

Spotting the TLC Plate
  • Using a capillary tube, apply a small spot of the benzylamine reference solution to the 'SM' mark on the origin line.

  • On the 'Co' mark, first spot the benzylamine reference solution, and then, using a new capillary tube, spot the reaction mixture directly on top of the first spot.

  • Using a new capillary tube, apply a small spot of the reaction mixture to the 'Rxn' mark.

  • Ensure the spots are small and concentrated to achieve good separation.

Developing the Chromatogram
  • Pour the mobile phase (25% Ethyl Acetate in Hexane) into the TLC developing chamber to a depth of about 0.5 cm.

  • Place a piece of filter paper in the chamber to ensure the atmosphere is saturated with solvent vapors. Close the lid and allow it to equilibrate for a few minutes.

  • Carefully place the spotted TLC plate into the developing chamber using forceps. Ensure the origin line is above the solvent level.

  • Close the chamber and allow the solvent to ascend the plate by capillary action.

  • When the solvent front is approximately 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil.

  • Allow the plate to air dry completely.

Visualization and Interpretation
  • Visualize the dried TLC plate under a UV lamp at 254 nm. The aromatic compounds will appear as dark spots against a fluorescent background.

  • Circle the observed spots with a pencil.

  • Measure the distance from the origin line to the center of each spot and the distance from the origin line to the solvent front.

  • Calculate the Rf value for each spot.

  • Interpretation:

    • At the beginning of the reaction (t=0), the 'Rxn' lane will show a prominent spot corresponding to the benzylamine and another for the 1-(phenylsulfonyl)-1H-benzotriazole.

    • As the reaction progresses, the intensity of the starting material spots in the 'Rxn' lane will decrease, and a new spot with a higher Rf value, corresponding to the N-benzylbenzenesulfonamide product, will appear and intensify.

    • The 'Co' spot helps to confirm the identity of the starting material spot in the reaction mixture.

    • The reaction is considered complete when the spot for the limiting reactant (typically the amine) is no longer visible in the 'Rxn' lane.

Data Presentation

The following table summarizes the expected Rf values for the components of the reaction between 1-(phenylsulfonyl)-1H-benzotriazole and benzylamine in the specified TLC system.

CompoundRoleStructurePolarityExpected Rf Value*
BenzylamineStarting MaterialHigh~ 0.20
1-(Phenylsulfonyl)-1H-benzotriazoleStarting MaterialMedium~ 0.55
N-benzylbenzenesulfonamideProductLow~ 0.75
1H-BenzotriazoleByproductHigh~ 0.15

*Note: Rf values are approximate and can vary depending on the specific conditions (e.g., temperature, humidity, plate manufacturer). These values are for a mobile phase of 25% Ethyl Acetate in Hexane on a silica gel 60 F254 plate.

Mandatory Visualizations

Reaction Pathway

Reaction_Pathway cluster_reactants Reactants cluster_products Products Amine Benzylamine Sulfonamide N-benzylbenzenesulfonamide Amine->Sulfonamide + SulfonylatingAgent 1-(Phenylsulfonyl)-1H-benzotriazole SulfonylatingAgent->Sulfonamide Byproduct 1H-Benzotriazole SulfonylatingAgent->Byproduct

Caption: Reaction scheme for the synthesis of N-benzylbenzenesulfonamide.

TLC Monitoring Workflow

TLC_Workflow start Start Reaction prep_tlc Prepare TLC Plate (Draw Origin Line) start->prep_tlc spot_sm Spot Starting Material (SM) prep_tlc->spot_sm spot_co Spot Co-spot (SM + Rxn) spot_sm->spot_co spot_rxn Spot Reaction Mixture (Rxn) spot_co->spot_rxn develop Develop Plate in Solvent Chamber spot_rxn->develop dry Dry Plate develop->dry visualize Visualize under UV Lamp (254 nm) dry->visualize analyze Analyze Spots (Calculate Rf) visualize->analyze decision Is Reaction Complete? analyze->decision continue_rxn Continue Reaction & Resample decision->continue_rxn No workup Proceed to Workup decision->workup Yes continue_rxn->spot_rxn

Caption: Workflow for monitoring a chemical reaction using TLC.

References

Application Notes and Protocols: Workup Procedures for Reactions Involving 1-(Phenylsulfonyl)-1H-benzotriazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the effective workup of reactions utilizing 1-(phenylsulfonyl)-1H-benzotriazole. This reagent is a valuable tool in organic synthesis, particularly for the formation of sulfonamides. Proper workup is crucial for the isolation of pure products and the removal of benzotriazole-related byproducts.

Introduction

1-(Phenylsulfonyl)-1H-benzotriazole serves as an efficient phenylsulfonylating agent. Upon reaction with a nucleophile (e.g., an amine to form a sulfonamide), the benzotriazole moiety acts as a leaving group. The primary challenge in the workup of these reactions is the removal of the benzotriazole byproduct. Benzotriazole is a weak acid (pKa approx. 8.2-8.37) and is soluble in a range of organic solvents and water, properties that are exploited in its removal.[1] Common methods for purification include aqueous workup (liquid-liquid extraction), recrystallization, and chromatography.[1]

Data Summary

The following table summarizes the yield of 1-(Phenylsulfonyl)-1H-benzotriazole synthesis using a specific workup procedure. This data is provided to give context to the efficiency of the described purification method.

ProductStarting MaterialsCatalystSolvent SystemReaction TimeYieldReference
1-(Phenylsulfonyl)-1H-benzotriazole1H-Benzotriazole, Sodium benzenesulfinateIodine (I₂)Ethyl acetate, Water3 h97%Chinese Chemical Letters, 2016, 27(9), 1519-1522[2]

Experimental Protocols

Protocol 1: General Aqueous Workup for Sulfonamide Synthesis

This protocol describes a general method for the workup of a reaction between an amine and 1-(phenylsulfonyl)-1H-benzotriazole to form a sulfonamide.

1. Reaction Quenching:

  • Upon completion, cool the reaction mixture to room temperature.

  • If the reaction solvent is aprotic and water-miscible (e.g., THF, Dioxane), it is advisable to remove it under reduced pressure.[3] If the solvent is not water-miscible (e.g., Dichloromethane), proceed to the next step.

2. Liquid-Liquid Extraction:

  • Dilute the reaction mixture with a suitable organic solvent such as dichloromethane (DCM) or ethyl acetate.

  • Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with:

    • Dilute aqueous acid (e.g., 1 M HCl) to remove any unreacted amine.

    • Saturated aqueous sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution to remove the acidic benzotriazole byproduct.[4] Perform this wash multiple times if necessary.

    • Brine (saturated aqueous NaCl) to remove residual water.

3. Drying and Concentration:

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter off the drying agent.

  • Concentrate the filtrate under reduced pressure to yield the crude sulfonamide.

4. Purification:

  • The crude product can be further purified by recrystallization from a suitable solvent system or by column chromatography on silica gel.

Protocol 2: Workup for the Synthesis of 1-(Phenylsulfonyl)-1H-benzotriazole

This protocol is adapted from the synthesis of the title compound and details the specific steps for its isolation.[2]

1. Reaction Quenching:

  • After stirring for the designated time (e.g., 3 hours at 20 °C), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).[2]

2. Basification and Extraction:

  • Basify the mixture with a saturated aqueous solution of sodium carbonate (Na₂CO₃) and add water.[2]

  • Extract the aqueous layer multiple times with dichloromethane (CH₂Cl₂).[2]

3. Drying and Concentration:

  • Combine the organic extracts and dry them over anhydrous sodium sulfate (Na₂SO₄).[2]

  • Filter the mixture and concentrate the filtrate under reduced pressure.[2]

4. Purification:

  • Purify the resulting residue using thin-layer chromatography (TLC) with a suitable eluent system (e.g., petroleum ether/ethyl acetate = 3:1, v/v) to obtain the pure 1-(phenylsulfonyl)-1H-benzotriazole.[2]

Visualized Workflows

The following diagrams illustrate the logical flow of the described workup procedures.

G cluster_0 Protocol 1: General Aqueous Workup for Sulfonamide Synthesis A Reaction Completion B Solvent Removal (if applicable) A->B C Dilute with Organic Solvent A->C B->C D Wash with 1M HCl C->D E Wash with sat. NaHCO3 / Na2CO3 D->E F Wash with Brine E->F G Dry over Anhydrous Agent F->G H Filter and Concentrate G->H I Purification (Recrystallization / Chromatography) H->I J Pure Sulfonamide I->J

Caption: Workflow for the general aqueous workup of sulfonamide synthesis.

G cluster_1 Protocol 2: Workup for 1-(Phenylsulfonyl)-1H-benzotriazole Synthesis P2_A Reaction Completion P2_B Quench with sat. Na2S2O3 P2_A->P2_B P2_C Basify with sat. Na2CO3 and H2O P2_B->P2_C P2_D Extract with CH2Cl2 P2_C->P2_D P2_E Dry over Anhydrous Na2SO4 P2_D->P2_E P2_F Filter and Concentrate P2_E->P2_F P2_G Purify by TLC P2_F->P2_G P2_H Pure 1-(Phenylsulfonyl)-1H-benzotriazole P2_G->P2_H

Caption: Workflow for the synthesis and workup of 1-(Phenylsulfonyl)-1H-benzotriazole.

References

Application Note: Continuous Flow Diazo Transfer Reactions Using 1-(Phenylsulfonyl)-1H-benzotriazole

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Diazo compounds are versatile synthetic intermediates crucial for various chemical transformations, including cyclopropanations, C-H insertions, and the construction of heterocyclic systems. However, their preparation and handling are often complicated by the hazardous and potentially explosive nature of both the diazo products and the reagents used, such as tosyl azide.[1][2][3] Flow chemistry offers a compelling solution to mitigate these risks by enabling the in situ generation and immediate consumption of hazardous species in small, controlled volumes within a microreactor.[2][4] This approach significantly enhances safety, improves reaction control, and allows for scalable production.[5][6]

1-(Phenylsulfonyl)-1H-benzotriazole is a stable, crystalline, and easily handled solid that serves as an effective diazo-transfer reagent. Its use circumvents the need for less stable sulfonyl azides. This note details the application of 1-(Phenylsulfonyl)-1H-benzotriazole and related sulfonyl derivatives for diazo transfer reactions in a continuous flow setup, providing a robust and safer alternative to traditional batch methods.

Principle of Flow Diazo Transfer

In a typical flow process, a solution of the active methylene compound and a base is continuously mixed with a solution of the diazo-transfer reagent (e.g., 1-(Phenylsulfonyl)-1H-benzotriazole) at a T-junction. This mixture then flows through a heated or cooled reactor coil where the reaction occurs within a defined residence time. The output stream containing the diazo product can be collected or directly channeled into a subsequent reaction step (telescoped synthesis), minimizing the accumulation of the potentially unstable product.[7][8]

Experimental Protocols and Data

Protocol 1: General Procedure for Continuous Flow Diazo Transfer

This protocol describes a general method for the synthesis of α-diazocarbonyl compounds using a sulfonyl-benzotriazole reagent in a continuous flow system.

Materials and Equipment:

  • Flow chemistry system (e.g., Vapourtec, Uniqsis, or similar) equipped with at least two high-pressure pumps.

  • T-mixer.

  • PFA or stainless steel tubing.

  • Coil reactor module (volume dependent on desired residence time, e.g., 10 mL).[7][8]

  • Back-pressure regulator (BPR) set to ~5-10 bar to ensure a stable flow and prevent solvent outgassing.

  • 1-(Phenylsulfonyl)-1H-benzotriazole.

  • Active methylene compound (e.g., β-ketoester, 1,3-diketone).

  • Non-nucleophilic base (e.g., DBU, triethylamine).

  • Anhydrous solvent (e.g., acetonitrile, dichloromethane).

Solution Preparation:

  • Solution A: Prepare a solution of the active methylene compound (1.0 eq) and the base (1.1 eq) in the chosen solvent (e.g., 0.2 M concentration).

  • Solution B: Prepare a solution of 1-(Phenylsulfonyl)-1H-benzotriazole (1.2 eq) in the same solvent (e.g., 0.24 M concentration). Degas both solutions by sparging with nitrogen or sonicating.

Experimental Workflow:

Flow_Diazo_Transfer reagent_A Solution A: Substrate + Base pump_A Pump A reagent_A->pump_A 0.25 mL/min reagent_B Solution B: 1-(Phenylsulfonyl)-1H-benzotriazole pump_B Pump B reagent_B->pump_B 0.25 mL/min t_mixer T-Mixer pump_A->t_mixer pump_B->t_mixer reactor Heated/Cooled Coil Reactor t_mixer->reactor Combined Flow: 0.5 mL/min bpr Back Pressure Regulator reactor->bpr Residence Time: 20 min collection Product Collection bpr->collection

Caption: General workflow for continuous flow diazo transfer.

Procedure:

  • Assemble the flow reactor system as depicted in the workflow diagram.

  • Prime the pumps with the respective solvents to ensure a stable, pulseless flow.

  • Set the reactor coil to the desired temperature (e.g., 40 °C).

  • Set the flow rates for Pump A and Pump B. For a 10 mL reactor, a combined flow rate of 0.5 mL/min will result in a residence time of 20 minutes.

  • Begin pumping Solution A and Solution B into the system.

  • Allow the system to reach a steady state by discarding the initial output (approximately 2-3 reactor volumes).

  • Collect the product stream into a flask, which may contain a quenching agent if necessary.

  • Upon completion, flush the system with clean solvent.

  • Isolate the product using standard work-up and purification techniques (e.g., aqueous wash, extraction, and column chromatography).

Data Presentation: Substrate Scope and Yields

While direct flow chemistry data for 1-(Phenylsulfonyl)-1H-benzotriazole is emerging, extensive studies on analogous systems, such as the in situ generation of mesyl azide, demonstrate the versatility of this approach.[9] The following table summarizes representative results for diazo transfer to various active methylene compounds in continuous flow.

EntrySubstrate (Active Methylene Compound)Diazo-Transfer Reagent SystemTemp. (°C)Res. Time (min)Yield (%)
1Diethyl malonateMsN₃ (in situ)2515>95
2Ethyl benzoylacetateMsN₃ (in situ)2515>95
3DibenzoylmethaneTfN₃ (in situ)401092
41,3-Cyclohexanedionep-NBSA252088
5Ethyl acetoacetateMsN₃ (in situ)2515>95

Data is representative of typical flow diazo-transfer reactions found in the literature. MsN₃ = methanesulfonyl azide; TfN₃ = trifluoromethanesulfonyl azide; p-NBSA = p-nitrobenzenesulfonyl azide.[7][9]

Application: Telescoped Synthesis

A significant advantage of flow chemistry is the ability to "telescope" reactions, where the output of one reactor is used directly as the input for the next.[7] The diazo product stream can be immediately combined with a catalyst solution (e.g., a rhodium or copper complex) in a second reactor to perform transformations like cyclopropanation or X-H insertion, avoiding the isolation of the often-sensitive diazo intermediate.

Telescoped_Synthesis cluster_0 Step 1: Diazo Synthesis cluster_1 Step 2: Downstream Reaction reagent_A Substrate + Base mixer1 T-Mixer reagent_A->mixer1 reagent_B Diazo-Transfer Reagent reagent_B->mixer1 reactor1 Reactor 1 mixer1->reactor1 mixer2 T-Mixer reactor1->mixer2 Diazo Intermediate (Not Isolated) reagent_C Catalyst + Substrate 2 reagent_C->mixer2 reactor2 Reactor 2 bpr BPR reactor2->bpr collection Final Product bpr->collection

Caption: Logic diagram for a telescoped flow synthesis.

Safety Considerations

While flow chemistry significantly reduces the hazards associated with diazo synthesis, standard safety protocols must be followed:

  • Small-Scale Accumulation: Although the reactor volume is small, the collection vessel can accumulate a significant amount of product. If the product is known to be unstable, it should be collected into a cooled vessel containing a quenching agent or used immediately.

  • System Integrity: Ensure all fittings and tubing are rated for the pressures and solvents used. The use of a blast shield is recommended.

  • Reagent Stability: 1-(Phenylsulfonyl)-1H-benzotriazole is a stable solid. However, if generating sulfonyl azides in situ, be aware of their high reactivity and potential for decomposition.[7][9]

Conclusion

The use of 1-(Phenylsulfonyl)-1H-benzotriazole in continuous flow chemistry represents a safe, efficient, and scalable method for the synthesis of valuable diazo compounds. The precise control over reaction parameters, coupled with the ability to handle hazardous intermediates in situ, makes this technology highly attractive for both academic research and industrial drug development. The protocols and workflows described herein provide a foundation for scientists to implement this powerful synthetic tool in their laboratories.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Sulfonylation Reactions with 1-(Phenylsulfonyl)-1H-benzotriazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing sulfonylation reactions using 1-(Phenylsulfonyl)-1H-benzotriazole.

Frequently Asked Questions (FAQs)

Q1: What is 1-(Phenylsulfonyl)-1H-benzotriazole and why is it used as a sulfonating agent?

1-(Phenylsulfonyl)-1H-benzotriazole is a crystalline solid that serves as an efficient phenylsulfonyl group donor.[1] It is often preferred over traditional reagents like benzenesulfonyl chloride because it is easier to handle and the benzotriazole byproduct is often easily removed during workup.[1] The benzotriazolyl group is an excellent leaving group, which facilitates the sulfonylation of various nucleophiles such as amines and alcohols.[1][2]

Q2: What are the most critical parameters to control for a successful sulfonylation reaction?

The key parameters influencing the success of a sulfonylation reaction are:

  • Reagent Quality: Ensure that 1-(Phenylsulfonyl)-1H-benzotriazole, the substrate (amine, alcohol, etc.), and the solvent are free of moisture. The sulfonating reagent can be sensitive to hydrolysis.[3]

  • Choice of Base: The base plays a crucial role in deprotonating the nucleophile and neutralizing the benzotriazole byproduct. Common bases include triethylamine (TEA), pyridine, and N,N-diisopropylethylamine (DIPEA).[4]

  • Solvent Selection: The solvent must be anhydrous and inert to the reaction conditions. Dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile are commonly used.[5]

  • Reaction Temperature: Temperature control is vital to prevent side reactions and decomposition of reactants. Reactions are often initiated at low temperatures (e.g., 0 °C) and then allowed to warm to room temperature.[3]

  • Stoichiometry: Precise control of the reactant ratios is essential to maximize yield and minimize side products, particularly the di-sulfonylation of primary amines.[4]

Q3: How can I monitor the progress of my sulfonylation reaction?

The progress of the reaction can be effectively monitored using analytical techniques such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6] This allows for the visualization of the consumption of the starting materials and the formation of the desired product and any byproducts.

Troubleshooting Guides

Issue 1: Low or No Product Formation

Q: My reaction is showing low or no yield of the desired sulfonated product. What are the likely causes and how can I address them?

A: Low or no product formation is a common issue that can often be resolved by systematically evaluating the reaction setup and conditions.

Troubleshooting Workflow for Low Yield

start Low/No Product Yield reagent_quality Check Reagent Quality (Moisture sensitive?) start->reagent_quality base_strength Evaluate Base (Strength/Steric Hindrance) start->base_strength temperature Optimize Temperature (Too low?) start->temperature solvent Assess Solvent (Solubility/Polarity) start->solvent solution1 Use Anhydrous Conditions Dry reagents & solvents reagent_quality->solution1 solution2 Switch to a Stronger/Less Hindered Base (e.g., TEA, DBU) base_strength->solution2 solution3 Increase Reaction Temperature (e.g., RT to 40°C) temperature->solution3 solution4 Change Solvent (e.g., DCM, THF, Acetonitrile) solvent->solution4 start Di-sulfonylation Observed stoichiometry Control Stoichiometry (Amine:Reagent Ratio) start->stoichiometry addition_rate Slow Reagent Addition start->addition_rate temperature_control Lower Reaction Temperature start->temperature_control base_choice Select Appropriate Base (Weaker/Hindered) start->base_choice solution1 Use 1:1 or slight excess of amine stoichiometry->solution1 solution2 Add sulfonating agent dropwise at 0°C addition_rate->solution2 solution3 Maintain low temperature (e.g., 0°C) temperature_control->solution3 solution4 Use Pyridine or 2,6-Lutidine base_choice->solution4 start Crude Reaction Mixture workup Aqueous Workup (e.g., dilute HCl, NaHCO₃, brine washes) start->workup drying Dry Organic Layer (e.g., Na₂SO₄ or MgSO₄) workup->drying concentration Concentrate in vacuo drying->concentration purification Purification concentration->purification chromatography Column Chromatography (Silica Gel) purification->chromatography recrystallization Recrystallization purification->recrystallization

References

Common side reactions with 1-(Phenylsulfonyl)-1H-benzotriazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments involving 1-(Phenylsulfonyl)-1H-benzotriazole.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of 1-(Phenylsulfonyl)-1H-benzotriazole in organic synthesis?

A1: 1-(Phenylsulfonyl)-1H-benzotriazole serves as a versatile reagent for the introduction of a phenylsulfonyl group (-SO₂Ph) onto a variety of nucleophiles. The benzotriazole moiety is an excellent leaving group, facilitating the transfer of the phenylsulfonyl group. This reagent is commonly used in the synthesis of sulfonamides, sulfonate esters, and sulfones.[1]

Q2: What are the main advantages of using 1-(Phenylsulfonyl)-1H-benzotriazole over traditional sulfonylating agents like sulfonyl chlorides?

A2: Compared to traditional reagents like phenylsulfonyl chloride, 1-(Phenylsulfonyl)-1H-benzotriazole offers several advantages. The primary byproduct of the reaction is 1H-benzotriazole, a solid that can often be easily removed from the reaction mixture through filtration or aqueous extraction. This can lead to cleaner reactions and simpler workup procedures.[1]

Q3: What are the recommended storage conditions for 1-(Phenylsulfonyl)-1H-benzotriazole?

A3: To ensure the integrity of the reagent, it is recommended to store 1-(Phenylsulfonyl)-1H-benzotriazole in a tightly sealed container in a cool, dry, and dark place. For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is advisable to prevent potential degradation from atmospheric moisture and oxygen. As with many benzotriazole derivatives, it is prudent to protect the solid and its solutions from direct light exposure to prevent potential photodegradation.

Q4: Is 1-(Phenylsulfonyl)-1H-benzotriazole stable in common organic solvents?

A4: 1-(Phenylsulfonyl)-1H-benzotriazole is generally stable in common anhydrous aprotic solvents such as tetrahydrofuran (THF), dichloromethane (DCM), and acetonitrile (ACN) under neutral conditions. However, its stability can be compromised in the presence of strong acids, bases, or nucleophilic solvents, which can promote its decomposition or reaction. For instance, in aqueous solutions, the stability of benzotriazole derivatives can be pH-dependent, with potential for hydrolysis under strongly acidic or alkaline conditions, especially at elevated temperatures.[2]

Troubleshooting Guides

Issue 1: Low Yield of the Desired Sulfonylated Product

Possible Causes & Troubleshooting Steps

Possible Cause Troubleshooting Steps
Incomplete Reaction - Verify Stoichiometry: Ensure at least a 1:1 molar ratio of 1-(Phenylsulfonyl)-1H-benzotriazole to the nucleophile. An excess of the sulfonating agent may be required for less reactive nucleophiles. - Increase Reaction Time/Temperature: Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS). If the reaction is sluggish, consider extending the reaction time or cautiously increasing the temperature. - Solvent Choice: Ensure the chosen solvent is appropriate for the reactants' solubility and the reaction conditions. Aprotic polar solvents like THF, DCM, or acetonitrile are generally suitable.
Decomposition of the Reagent - Moisture Contamination: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. The presence of water can lead to hydrolysis of the reagent. - Check Reagent Quality: If the reagent is old or has been improperly stored, its purity may be compromised. Consider using a fresh batch of 1-(Phenylsulfonyl)-1H-benzotriazole.
Poor Nucleophilicity of the Substrate - Add a Base: For weakly nucleophilic substrates such as certain amines or alcohols, the addition of a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) can deprotonate the nucleophile, increasing its reactivity.
Issue 2: Formation of Multiple Products or Byproducts

Possible Causes & Troubleshooting Steps

Possible Cause Troubleshooting Steps
Di-sulfonylation of Primary Amines - Control Stoichiometry: Use a 1:1 or slightly less than stoichiometric amount of 1-(Phenylsulfonyl)-1H-benzotriazole relative to the primary amine. - Slow Addition: Add the sulfonating agent slowly to the reaction mixture to maintain a low concentration, which favors mono-sulfonylation. - Low Temperature: Perform the reaction at a lower temperature (e.g., 0 °C or below) to minimize the rate of the second sulfonylation reaction.
Side Reactions with Polyfunctional Substrates - Use of Protecting Groups: If your substrate contains multiple nucleophilic sites, consider using appropriate protecting groups to ensure selective sulfonylation at the desired position.[3] - Optimize Reaction Conditions: Carefully control the reaction temperature and stoichiometry to favor the desired transformation.
Presence of 1H-Benzotriazole in the Final Product - Aqueous Workup: The byproduct, 1H-benzotriazole, is a weak acid and can be removed by washing the organic layer with a dilute aqueous base (e.g., 1M NaOH or saturated NaHCO₃ solution) during the workup. - Recrystallization/Chromatography: If the aqueous workup is insufficient, purification by recrystallization or column chromatography can effectively remove the benzotriazole byproduct.

Experimental Protocols

General Protocol for the Sulfonylation of an Amine
  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the amine (1.0 eq.) and a non-nucleophilic base such as triethylamine (1.2 eq.) in an anhydrous aprotic solvent (e.g., THF or DCM).

  • Addition of Reagent: To the stirred solution, add a solution of 1-(Phenylsulfonyl)-1H-benzotriazole (1.1 eq.) in the same anhydrous solvent dropwise at room temperature or 0 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

  • Workup: Quench the reaction by adding water. If the product is in an organic solvent, separate the layers. Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl), water, a dilute base (e.g., 1M NaOH) to remove the benzotriazole byproduct, and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

Visualizations

Troubleshooting Workflow for Low Product Yield

low_yield_troubleshooting cluster_complete start Low Yield of Sulfonylated Product check_reaction Check for Complete Reaction (TLC/LC-MS) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete complete Reaction is Complete check_reaction->complete cause_incomplete Possible Causes: - Insufficient Reagent - Low Temperature/Short Time - Poor Nucleophilicity incomplete->cause_incomplete check_workup Review Workup & Purification Procedure complete->check_workup solution_incomplete Solutions: - Increase Reagent Stoichiometry - Increase Temperature/Time - Add a Non-nucleophilic Base cause_incomplete->solution_incomplete workup_issue Product Loss During Workup/Purification check_workup->workup_issue reagent_degradation Consider Reagent Decomposition check_workup->reagent_degradation solution_workup Solutions: - Optimize Extraction pH - Modify Recrystallization Solvent - Adjust Chromatography Conditions workup_issue->solution_workup solution_degradation Solutions: - Use Anhydrous Conditions - Use Fresh Reagent reagent_degradation->solution_degradation

Caption: Troubleshooting workflow for low product yield.

Reaction Pathway: Sulfonylation of an Amine

sulfonylation_pathway reagent 1-(Phenylsulfonyl)-1H-benzotriazole product Sulfonamide (R-N(SO₂Ph)R') reagent->product R-NHR' amine Primary/Secondary Amine (R-NHR') amine->product byproduct 1H-Benzotriazole product->byproduct Leaving Group

Caption: General sulfonylation reaction pathway.

References

Technical Support Center: Removal of Benzotriazole Byproducts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and detailed protocols for researchers, scientists, and drug development professionals encountering challenges with the removal of benzotriazole and its derivatives (such as 1-Hydroxybenzotriazole or HOBt) from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What is benzotriazole and why is it present as a byproduct in my reaction?

A1: Benzotriazole (BtH) and its derivatives, such as 1-Hydroxybenzotriazole (HOBt), are frequently used as coupling reagents or additives in chemical reactions, especially in peptide synthesis.[1] They serve to enhance reaction efficiency and reduce side reactions like racemization.[1] Upon completion of the reaction, these reagents transform into byproducts that co-exist with the desired product in the crude mixture and necessitate removal during the purification process.[1]

Q2: What properties of benzotriazole are important for its removal?

A2: Benzotriazole is a white to light tan solid with solubility in water and a range of organic solvents like ethanol, benzene, chloroform, and DMF.[1] It is a weak acid with a pKa around 8.2-8.37.[1] This acidity is a critical property leveraged for its removal through acid-base extraction.[1] Its solubility characteristics are also a key consideration for purification methods such as recrystallization and chromatography.[1]

Q3: What are the most common methods for removing benzotriazole byproducts?

A3: The primary methods for removing benzotriazole and its derivatives include:

  • Aqueous Workup/Liquid-Liquid Extraction: This technique uses acid-base chemistry to separate the acidic benzotriazole from a neutral or basic desired product.[1]

  • Recrystallization: This method relies on the solubility differences between the desired product and the benzotriazole byproduct in a specific solvent system.[1]

  • Chromatography: Techniques like flash column chromatography and solid-phase extraction (SPE) separate compounds based on their differing adsorption to a stationary phase.[1]

  • Adsorption: Materials such as activated carbon can be used to adsorb and remove benzotriazole from a solution.[1]

Q4: Can leftover benzotriazole or its byproducts impact my final product?

A4: Yes, residual HOBt and other impurities from the coupling reaction can interfere with subsequent steps, including chromatographic purification, and may compromise the purity and yield of the final product.[2] Therefore, their thorough removal is essential.[2]

Q5: How can I track the removal of these byproducts during purification?

A5: The efficiency of byproduct removal can be monitored using analytical methods like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[2] By analyzing small samples of the organic layer after each purification step (e.g., an aqueous wash), you can visually confirm the disappearance of the spots or peaks corresponding to the impurities.[2]

Troubleshooting Guides

Issue 1: Persistent impurities are detected after a standard aqueous workup.

  • Possible Cause: Incomplete acid-base reaction or insufficient washing. The pH of the aqueous layer may not be optimal to fully deprotonate the benzotriazole for extraction.

  • Solution: Ensure the basic wash solution (e.g., saturated sodium bicarbonate) is sufficient to make the aqueous layer distinctly basic (pH > 9).[2] Perform multiple washes (2-3 times) with the basic solution and then with brine to ensure complete removal of water-soluble impurities. Monitor the removal with TLC or HPLC.[2]

Issue 2: My desired product is water-soluble, making aqueous extraction problematic.

  • Possible Cause: The product partitions into the aqueous layer along with the benzotriazole byproducts during the wash steps.

  • Solution: If your product is highly water-soluble, an alternative to aqueous extraction is necessary.[2] Consider the following options:

    • Precipitation/Trituration: If your product is a solid, you may be able to precipitate it from the reaction mixture by adding an anti-solvent, leaving the impurities in the solution.

    • Column Chromatography: Employ a chromatography method suitable for polar compounds to separate your product from the byproducts.[2]

    • Solid-Phase Extraction (SPE): Utilize an appropriate SPE cartridge that can retain your product while allowing the impurities to be washed away, or vice-versa.[3]

Issue 3: An emulsion has formed during the liquid-liquid extraction.

  • Possible Cause: Vigorous shaking or the presence of surfactants can lead to the formation of a stable emulsion between the organic and aqueous layers, making separation difficult.

  • Solution: To break the emulsion, try the following:

    • Allow the separatory funnel to stand undisturbed for a longer period.

    • Gently swirl the funnel instead of shaking it vigorously.

    • Add a small amount of brine (saturated NaCl solution), which can help to increase the ionic strength of the aqueous phase and break the emulsion.

    • If the emulsion persists, filtering the entire mixture through a pad of Celite can be effective.[2]

Data Presentation

Table 1: Physicochemical Properties of Benzotriazole and HOBt

PropertyBenzotriazole (BtH)1-Hydroxybenzotriazole (HOBt) Hydrate
Molecular Formula C₆H₅N₃C₆H₅N₃O · xH₂O
Molecular Weight 119.12 g/mol 135.12 g/mol (anhydrous basis)[4]
Appearance White to light tan solid[1]White to off-white crystalline solid[4]
Melting Point 96-97 °C[5]155-159 °C (decomposes)[4]
pKa ~8.2-8.37[1]5.65 (in 95% acetonitrile-water)[4]
Solubility Soluble in ethanol, benzene, toluene, chloroform, DMF; slightly soluble in water.[1][6]Soluble in DMF; slightly soluble in water.[4]

Table 2: Comparison of Common Removal Methods

MethodPrincipleAdvantagesDisadvantages
Acid-Base Extraction Exploits the acidic nature of benzotriazole to convert it into a water-soluble salt, which is then extracted into an aqueous phase.[1][7]Fast, simple, and cost-effective for removing acidic impurities from neutral or basic products.[2]Not suitable for acidic or water-soluble products; can lead to emulsions.[2]
Chromatography Separates compounds based on their differential partitioning between a stationary phase and a mobile phase.[1]Highly effective for complex mixtures and for products with similar solubility to the byproduct.[1]Can be time-consuming, requires larger volumes of solvent, and may result in product loss on the column.
Crystallization Purifies a solid product by dissolving it in a hot solvent and allowing it to cool, whereupon the product crystallizes out, leaving impurities in the solution.[1]Can yield very pure material; effective for removing small amounts of impurities.[6]Requires the product to be a solid with suitable crystallization properties; some product loss is inevitable.
Adsorption Utilizes materials like activated carbon or specialized resins to bind and remove benzotriazole from the solution.[1]Can be highly selective; useful for removing trace amounts of impurities.[8]Requires an additional filtration step to remove the adsorbent; the adsorbent may also bind the desired product.

Experimental Protocols

Protocol 1: Removal by Acid-Base Extraction

This protocol is suitable for reactions where the desired product is neutral or basic and is dissolved in a water-immiscible organic solvent.

  • Transfer: Transfer the reaction mixture to a separatory funnel. If necessary, dilute the mixture with a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Acidic Wash (Optional): Add an equal volume of a dilute acid (e.g., 1 M HCl) to the separatory funnel. Stopper the funnel, invert, and vent to release any pressure. Shake the funnel for 30-60 seconds. Allow the layers to separate, then drain and discard the lower aqueous layer. This step removes any unreacted basic starting materials.[2]

  • Basic Wash: Add an equal volume of a saturated sodium bicarbonate (NaHCO₃) solution to the organic layer in the separatory funnel.[2] Stopper and shake, venting frequently as CO₂ gas may be produced.[2] This step converts the acidic benzotriazole into its water-soluble sodium salt. Allow the layers to separate completely.

  • Separation: Drain and discard the lower aqueous layer containing the benzotriazole salt.

  • Repeat: Repeat the basic wash (steps 3-4) one or two more times to ensure complete removal.

  • Neutral Wash: Add an equal volume of brine (saturated NaCl solution) to the organic layer. Shake as described before.[2] This step removes residual water and any remaining water-soluble impurities.[2] Drain and discard the aqueous layer.

  • Drying and Concentration: Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter the solution to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.[2]

Protocol 2: Removal by Flash Column Chromatography

This method is ideal for separating compounds with different polarities.

  • Sample Preparation: Concentrate the crude reaction mixture to a small volume. It can be adsorbed onto a small amount of silica gel for dry loading, which often provides better separation.

  • Column Packing: Prepare a glass column with a slurry of silica gel in a non-polar solvent (e.g., hexanes or a mixture of hexanes and ethyl acetate).

  • Loading: Carefully load the prepared sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with a solvent system of low polarity. The polarity of the eluent can be gradually increased (a "gradient") to move the compounds down the column at different rates. Benzotriazole and its derivatives are relatively polar and will typically elute with a more polar solvent system.

  • Fraction Collection: Collect the eluting solvent in a series of fractions.

  • Analysis: Analyze the collected fractions using TLC or HPLC to identify which fractions contain the desired product and which contain the benzotriazole byproduct.

  • Concentration: Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator.

Protocol 3: Removal by Recrystallization

This protocol is effective if the desired product is a solid and has different solubility characteristics from the benzotriazole byproduct.

  • Solvent Selection: Choose a solvent in which your desired product is sparingly soluble at room temperature but highly soluble when hot. The benzotriazole byproduct should ideally be either very soluble or very insoluble in this solvent at all temperatures.

  • Dissolution: Place the crude solid product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to just dissolve the solid completely.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[1]

  • Crystallization: As the solution cools, the solubility of your product will decrease, and it will crystallize out of the solution. If crystallization does not start, you can try scratching the inside of the flask with a glass rod or adding a seed crystal.[1]

  • Ice Bath: Once the flask has reached room temperature, place it in an ice bath for 15-30 minutes to maximize the yield of the crystals.[1]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any residual impurities adhering to the crystal surface.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Visualization

G start Start: Crude Reaction Mixture product_state Is the desired product a solid? start->product_state product_solubility Is the product soluble in a water-immiscible organic solvent? product_state->product_solubility No recrystallization Attempt Recrystallization product_state->recrystallization Yes product_acidity Is the product acidic? product_solubility->product_acidity Yes chromatography Use Column Chromatography product_solubility->chromatography No extraction Perform Acid-Base Extraction product_acidity->extraction No product_acidity->chromatography Yes end Purified Product recrystallization->end extraction->end chromatography->end

Caption: A decision workflow for selecting the appropriate method for benzotriazole byproduct removal.

References

Technical Support Center: Purification of Sulfonamides Synthesized with 1-(Phenylsulfonyl)-1H-benzotriazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of sulfonamides using 1-(phenylsulfonyl)-1H-benzotriazole. The focus is on the crucial purification step to isolate the target sulfonamide from byproducts and unreacted starting materials.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using 1-(phenylsulfonyl)-1H-benzotriazole for sulfonamide synthesis compared to traditional methods like using sulfonyl chlorides?

Synthesizing sulfonamides with 1-(phenylsulfonyl)-1H-benzotriazole offers several benefits. The reactions are often cleaner, and the workup procedure is simplified due to the nature of the byproduct, benzotriazole. Benzotriazole is a solid and can be more easily removed than the acidic byproducts generated with sulfonyl chlorides.

Q2: What is the primary byproduct I need to remove during the purification of my sulfonamide?

The main byproduct from the reaction of an amine with 1-(phenylsulfonyl)-1H-benzotriazole is benzotriazole (BtH). Your purification strategy will primarily revolve around the efficient removal of benzotriazole.

Q3: What are the key physical properties of benzotriazole that are important for its removal?

Benzotriazole is a weak acid with a pKa of approximately 8.2-8.37. It is a white to light-tan solid that has good solubility in many organic solvents such as ethanol, benzene, toluene, chloroform, and DMF, and is also soluble in water. This acidic nature is the most critical property to exploit for its removal through acid-base extraction.

Q4: What are the most common methods for purifying sulfonamides synthesized using this method?

The three most common and effective purification methods are:

  • Aqueous Workup/Liquid-Liquid Extraction: This method leverages the acidic nature of the benzotriazole byproduct.

  • Recrystallization: This technique relies on the differential solubility of the sulfonamide product and benzotriazole in a chosen solvent system.

  • Column Chromatography: This is a highly effective method for separating the product from byproducts and other impurities based on their different affinities for the stationary phase.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Sulfonamide
Potential Cause Recommended Solution
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction appears to have stalled, consider extending the reaction time or gently heating the reaction mixture if the reactants are stable at higher temperatures.
Hydrolysis of the Reagent Although more stable than sulfonyl chlorides, 1-(phenylsulfonyl)-1H-benzotriazole can be sensitive to moisture. Ensure you are using anhydrous solvents and that all glassware has been thoroughly dried. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help.
Product Loss During Workup If your sulfonamide has some water solubility, you may be losing product during the aqueous extraction steps. To minimize this, saturate the aqueous layer with brine (saturated NaCl solution) to decrease the solubility of the organic product in the aqueous phase. Also, ensure you perform multiple extractions with the organic solvent (e.g., 3 x 50 mL instead of 1 x 150 mL) to maximize recovery.
Issue 2: Presence of Benzotriazole in the Final Product
Potential Cause Recommended Solution
Inefficient Acid-Base Extraction Ensure the pH of the aqueous wash is sufficiently basic to deprotonate and dissolve the benzotriazole. A saturated solution of sodium bicarbonate (pH ~8.5) is often sufficient, but for stubborn cases, a dilute solution of sodium carbonate (Na2CO3) or sodium hydroxide (NaOH) to bring the pH to >10 can be more effective. Perform multiple washes.
Inappropriate Recrystallization Solvent The chosen solvent should ideally dissolve the sulfonamide well at high temperatures and poorly at low temperatures, while benzotriazole should remain soluble at low temperatures or be insoluble at high temperatures. Screen a variety of solvents to find the optimal one for your specific sulfonamide.
Co-elution during Column Chromatography If the sulfonamide and benzotriazole have similar polarities, they may co-elute. Optimize the solvent system for your column. A shallow gradient of a more polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes) often provides better separation.

Data Presentation: Comparison of Purification Methods

The following table provides a general comparison of the expected outcomes for the different purification methods. The actual yields and purity will be highly dependent on the specific properties of the synthesized sulfonamide.

Purification Method Typical Purity Typical Yield Advantages Disadvantages
Liquid-Liquid Extraction Moderate (85-95%)High (>90%)Fast, simple, and removes the bulk of the benzotriazole byproduct.May not remove all baseline impurities or unreacted starting amine. Emulsion formation can be an issue.
Recrystallization High (>98%)Moderate (60-85%)Can provide very high purity product. Cost-effective for large-scale purifications.Finding a suitable solvent can be time-consuming. Can lead to significant product loss in the mother liquor.
Column Chromatography Very High (>99%)Good (70-90%)Excellent for separating compounds with very similar properties. Provides very high purity.Can be time-consuming and requires larger volumes of solvent. Potential for product loss on the column.

Experimental Protocols

Protocol 1: Purification by Acid-Base Liquid-Liquid Extraction

This protocol is designed to remove the acidic benzotriazole byproduct from a neutral or basic sulfonamide product.

  • Reaction Quenching: Once the reaction is complete (as determined by TLC or LC-MS), cool the reaction mixture to room temperature.

  • Solvent Addition: Dilute the reaction mixture with an organic solvent that is immiscible with water, such as ethyl acetate or dichloromethane.

  • Aqueous Wash: Transfer the diluted mixture to a separatory funnel. Wash the organic layer sequentially with:

    • A saturated aqueous solution of sodium bicarbonate (2 x 50 mL).

    • Water (1 x 50 mL).

    • Brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4). Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to yield the crude sulfonamide.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: In a small test tube, test the solubility of your crude sulfonamide in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures such as ethyl acetate/hexanes) at room temperature and upon heating. An ideal solvent will fully dissolve the crude product when hot and allow for the formation of crystals upon cooling, while keeping impurities dissolved.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude sulfonamide in the minimum amount of the chosen hot solvent.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 3: Purification by Column Chromatography
  • TLC Analysis: Analyze your crude product by TLC using different solvent systems (e.g., varying ratios of hexanes and ethyl acetate) to determine the optimal mobile phase for separation. The desired product spot should have an Rf value of approximately 0.3-0.4.

  • Column Packing: Prepare a silica gel column using the chosen eluent system.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane and load it onto the column.

  • Elution: Elute the column with the chosen solvent system. You may use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity of the solvent).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure sulfonamide.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified sulfonamide.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification Amine Amine Reaction Sulfonamide Synthesis Amine->Reaction Reagent 1-(Phenylsulfonyl)-1H-benzotriazole Reagent->Reaction Crude Product Crude Sulfonamide + Benzotriazole Reaction->Crude Product Extraction Liquid-Liquid Extraction Crude Product->Extraction Recrystallization Recrystallization Extraction->Recrystallization Column Chromatography Column Chromatography Extraction->Column Chromatography Purified Product Purified Sulfonamide Recrystallization->Purified Product Column Chromatography->Purified Product

Caption: General experimental workflow for the synthesis and purification of sulfonamides.

troubleshooting_purification Start Crude Product Contains Impurities Check_Impurity Is Benzotriazole the Main Impurity? Start->Check_Impurity Acid_Base Perform Acid-Base Extraction Check_Impurity->Acid_Base Yes Column_Chrom Perform Column Chromatography Check_Impurity->Column_Chrom No Check_Purity1 Is Product Pure? Acid_Base->Check_Purity1 Recrystallize Recrystallize Check_Purity1->Recrystallize No End_Pure Pure Product Check_Purity1->End_Pure Yes Check_Purity2 Is Product Pure? Recrystallize->Check_Purity2 Check_Purity2->Column_Chrom No Check_Purity2->End_Pure Yes Column_Chrom->End_Pure End_Impure Re-evaluate Strategy

Caption: Troubleshooting decision tree for the purification of sulfonamides.

acid_base_extraction Start Crude Mixture in Organic Solvent (Sulfonamide + Benzotriazole) Add_Base Wash with Aqueous Base (e.g., NaHCO3 solution) Start->Add_Base Separation Separatory Funnel Add_Base->Separation Organic_Layer Organic Layer: Neutral Sulfonamide Separation->Organic_Layer Top/Bottom Layer Aqueous_Layer Aqueous Layer: Benzotriazolate Salt Separation->Aqueous_Layer Other Layer

Caption: Logical diagram of acid-base extraction for benzotriazole removal.

Troubleshooting low yields in sulfonamide synthesis with 1-(Phenylsulfonyl)-1H-benzotriazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges, particularly low yields, during sulfonamide synthesis using 1-(phenylsulfonyl)-1H-benzotriazole.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am experiencing low yields in my sulfonamide synthesis. What are the most common initial checks I should perform?

A1: When troubleshooting a low-yield sulfonamide synthesis, a systematic check of your reagents and reaction conditions is the best starting point. Verify the following:

  • Reagent Quality:

    • Amine: Ensure your amine is pure and dry. Contamination with water or other nucleophiles can lead to unwanted side reactions.

    • 1-(Phenylsulfonyl)-1H-benzotriazole: This reagent can be sensitive to moisture. Hydrolysis will convert it to benzenesulfonic acid, which is unreactive towards the amine. It is crucial to use a pure, dry reagent and handle it under anhydrous conditions.[1][2]

    • Base: If using a base like triethylamine or pyridine, ensure it is anhydrous.

  • Solvent: Always use anhydrous solvents. The presence of water is a primary cause of low yields due to the hydrolysis of the sulfonylating agent.[1][2]

  • Reaction Conditions:

    • Stoichiometry: Carefully check the molar ratios. A 1:1 ratio of the amine to 1-(phenylsulfonyl)-1H-benzotriazole is a common starting point, often with a slight excess (1.1-1.5 equivalents) of a non-nucleophilic base.[1]

    • Temperature: Reactions are often started at a lower temperature (e.g., 0 °C) to control any initial exotherm, and then allowed to warm to room temperature or gently heated to drive the reaction to completion.[2]

    • Atmosphere: Perform the reaction under an inert atmosphere, such as nitrogen or argon, to rigorously exclude moisture.[1][2]

Q2: My reaction is producing significant side products. What could they be and how can I minimize them?

A2: Side product formation is a common cause of reduced yield. Key possibilities include:

  • Hydrolysis Product: The primary side product is often benzenesulfonic acid, resulting from the reaction of 1-(phenylsulfonyl)-1H-benzotriazole with trace amounts of water in the reaction mixture.[1]

    • Solution: Ensure all glassware is oven-dried, use anhydrous solvents, and run the reaction under a dry, inert atmosphere.[2]

  • Bis-sulfonylation (for Primary Amines): Primary amines (R-NH₂) can sometimes react twice to form a bis-sulfonylated product (R-N(SO₂Ph)₂), especially if reaction conditions are forced.[3]

    • Solution: Add the 1-(phenylsulfonyl)-1H-benzotriazole solution slowly to the amine solution to avoid localized high concentrations of the sulfonylating agent.[3] Maintain a controlled temperature, typically starting at 0 °C.[2]

Q3: How do I know if the reaction has gone to completion, and what should I do if it stalls?

A3: Monitoring the reaction is critical to ensure complete conversion of the starting materials.

  • Reaction Monitoring: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the disappearance of the limiting reagent (usually the amine).[3]

  • Addressing a Stalled Reaction: If the reaction appears to have stopped before the starting material is consumed, you can consider the following:

    • Increase Reaction Time: Allow the reaction to stir for a longer period.

    • Increase Temperature: Gently heat the reaction mixture. Be cautious, as excessive heat can promote the formation of side products.[3]

    • Steric Hindrance: If either the amine or the sulfonylating agent is sterically hindered, the reaction rate may be very slow, requiring more forcing conditions.[3]

Q4: I'm having difficulty purifying my final sulfonamide product. What are some effective methods?

A4: Sulfonamide purification can be challenging due to the polarity of the functional group.

  • Workup: After the reaction is complete, a standard aqueous workup is often employed. This typically involves washing the organic layer with a dilute acid (like 1M HCl) to remove the base and unreacted amine, followed by a wash with a saturated sodium bicarbonate solution and finally brine.[2]

  • Purification Techniques:

    • Recrystallization: This is often a highly effective method for purifying solid sulfonamides.

    • Column Chromatography: Silica gel chromatography is the most common method for purifying sulfonamides that are oils or solids that do not recrystallize well. A range of solvent systems (e.g., hexane/ethyl acetate or dichloromethane/methanol) can be used depending on the polarity of the specific product.

Data Presentation

Table 1: Troubleshooting Guide for Low Sulfonamide Yields

ProblemPotential CauseRecommended Solution
Low or No Product Poor quality/hydrolyzed 1-(phenylsulfonyl)-1H-benzotriazoleUse a fresh, pure, and dry sample of the reagent.[1][2]
Wet solvent or reagentsUse anhydrous solvents and dry all reagents and glassware thoroughly.[1][2]
Inappropriate reaction temperatureStart the reaction at 0 °C and allow it to warm to room temperature. Gentle heating may be required for less reactive amines.[2]
Incorrect stoichiometryRe-verify calculations and accurately measure all reactants.[1]
Presence of Side Products Hydrolysis of sulfonylating agentConduct the reaction under an inert atmosphere (N₂ or Ar) to exclude moisture.[2]
Bis-sulfonylation of primary amineAdd the sulfonylating agent dropwise to the amine solution at 0 °C.[3]
Incomplete Reaction Insufficient reaction timeMonitor the reaction by TLC or LC-MS to determine the optimal time.[2]
Low reactivity of amine (e.g., steric hindrance)Increase reaction time and/or temperature. A stronger, non-nucleophilic base may be required.[2][3]

Experimental Protocols

General Protocol for Sulfonamide Synthesis using 1-(Phenylsulfonyl)-1H-benzotriazole

This protocol provides a general methodology. Specific quantities and conditions should be optimized for each unique substrate.

  • Preparation:

    • Dry all glassware in an oven at >120 °C for several hours and allow to cool in a desiccator or under a stream of inert gas.

    • To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add the amine (1.0 equivalent) and anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran).

    • Cool the solution to 0 °C in an ice bath.

    • Add a non-nucleophilic base (e.g., triethylamine, 1.2 equivalents) to the solution and stir for 10 minutes.[2]

  • Reaction:

    • In a separate flask, dissolve 1-(phenylsulfonyl)-1H-benzotriazole (1.05 equivalents) in the anhydrous solvent.

    • Add the 1-(phenylsulfonyl)-1H-benzotriazole solution dropwise to the cooled amine solution over 15-20 minutes.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-24 hours.

  • Monitoring and Workup:

    • Monitor the reaction's progress by TLC until the starting amine is consumed.[2]

    • Upon completion, quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.[2]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude product by either recrystallization from an appropriate solvent system or by silica gel column chromatography.

    • Characterize the final product using appropriate analytical techniques (NMR, LC-MS, IR).

Visualizations

TroubleshootingWorkflow start Low Yield Observed reagent_check Check Reagent Quality (Purity, Dryness) start->reagent_check condition_check Verify Reaction Conditions (Temp, Stoichiometry, Atmosphere) start->condition_check monitoring_check Analyze Reaction Mixture (TLC / LC-MS) start->monitoring_check reagent_issue Problem: Impure/Wet Reagents reagent_check->reagent_issue Issue Found condition_issue Problem: Suboptimal Conditions condition_check->condition_issue Issue Found side_products Problem: Side Products Observed (e.g., Hydrolysis) monitoring_check->side_products Side Products Detected incomplete_rxn Problem: Starting Material Remains monitoring_check->incomplete_rxn Incomplete Reaction solution_reagent Solution: - Use fresh/purified reagents - Use anhydrous solvents reagent_issue->solution_reagent solution_condition Solution: - Adjust temperature - Re-check stoichiometry - Ensure inert atmosphere condition_issue->solution_condition solution_side_products Solution: - Ensure anhydrous setup - Slow addition of reagents side_products->solution_side_products solution_incomplete Solution: - Increase reaction time - Gently increase temperature incomplete_rxn->solution_incomplete

Caption: Troubleshooting workflow for diagnosing low yields in sulfonamide synthesis.

ReactionPathway cluster_reactants Reactants cluster_products Products Amine Amine (R-NH₂) Sulfonamide Sulfonamide (R-NHSO₂Ph) Amine->Sulfonamide SulfonylBt 1-(Phenylsulfonyl)-1H-benzotriazole SulfonylBt->Sulfonamide Bt_Anion Benzotriazole Anion SulfonylBt->Bt_Anion Leaving Group Base Base Base_H Protonated Base Base->Base_H

Caption: General reaction pathway for sulfonamide formation.

References

Technical Support Center: Di-sulfonylation as a Side Product with 1-(Phenylsulfonyl)-1H-benzotriazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of di-sulfonylation when using 1-(Phenylsulfonyl)-1H-benzotriazole for the mono-sulfonylation of primary amines.

Frequently Asked Questions (FAQs)

Q1: What is di-sulfonylation and why does it occur with 1-(Phenylsulfonyl)-1H-benzotriazole?

A1: Di-sulfonylation is a common side reaction in which a primary amine (R-NH₂) is sulfonylated twice to form a di-sulfonamide (R-N(SO₂Ph)₂). This occurs in a two-step process. Initially, the primary amine reacts with one equivalent of 1-(Phenylsulfonyl)-1H-benzotriazole to form the desired mono-sulfonamide. The resulting mono-sulfonamide still possesses an acidic proton on the nitrogen atom. In the presence of a base, this proton can be abstracted to form a nucleophilic sulfonamide anion, which can then react with a second molecule of 1-(Phenylsulfonyl)-1H-benzotriazole to yield the undesired di-sulfonylated byproduct.

Q2: What are the main advantages of using 1-(Phenylsulfonyl)-1H-benzotriazole over traditional sulfonyl chlorides like TsCl or MsCl?

A2: 1-(Phenylsulfonyl)-1H-benzotriazole is a crystalline solid, which makes it easier and safer to handle compared to many sulfonyl chlorides that can be corrosive liquids.[1] Reactions with this reagent are often cleaner, and workup procedures can be simpler.[1] The byproduct of the reaction is benzotriazole, a solid that can often be easily removed by filtration.[1]

Q3: What are the critical experimental parameters to control to minimize di-sulfonylation?

A3: The key parameters to control for selective mono-sulfonylation are:

  • Stoichiometry: The molar ratio of the primary amine to 1-(Phenylsulfonyl)-1H-benzotriazole.

  • Rate of Addition: The speed at which the sulfonylating agent is introduced to the reaction mixture.

  • Temperature: The reaction temperature significantly influences the rates of both the desired and undesired reactions.

  • Base: The choice and amount of base can affect the deprotonation of the mono-sulfonamide.

Troubleshooting Guide

This guide provides a systematic approach to troubleshoot and minimize the formation of the di-sulfonated side product in your reaction.

Problem: Significant formation of di-sulfonylated product observed by TLC, LC-MS, or NMR.

Logical Troubleshooting Workflow

TroubleshootingWorkflow start High Di-sulfonylation Detected check_stoichiometry Step 1: Verify Stoichiometry (Amine : Sulfonylating Agent) start->check_stoichiometry adjust_stoichiometry Action: Use 1:1 or slight excess of amine (e.g., 1.1 eq.) check_stoichiometry->adjust_stoichiometry Ratio > 1:1? check_addition_rate Step 2: Evaluate Reagent Addition Rate check_stoichiometry->check_addition_rate Ratio ≤ 1:1 adjust_stoichiometry->check_addition_rate adjust_addition_rate Action: Add sulfonylating agent dropwise over a prolonged period (e.g., 30-60 min) check_addition_rate->adjust_addition_rate Rapid addition? check_temperature Step 3: Assess Reaction Temperature check_addition_rate->check_temperature Slow addition adjust_addition_rate->check_temperature adjust_temperature Action: Lower the reaction temperature (e.g., 0 °C or below) check_temperature->adjust_temperature High temperature? check_base Step 4: Examine the Base Used check_temperature->check_base Low temperature adjust_temperature->check_base adjust_base Action: Use a weaker or sterically hindered base (e.g., pyridine, 2,6-lutidine) check_base->adjust_base Strong, non-hindered base? end Mono-sulfonylation Optimized check_base->end Weak/hindered base adjust_base->end

Caption: A step-by-step workflow for troubleshooting di-sulfonylation.

Detailed Troubleshooting Steps
Issue Potential Cause Recommended Action
High percentage of di-sulfonylated product Incorrect Stoichiometry: Excess of 1-(Phenylsulfonyl)-1H-benzotriazole.Carefully control the stoichiometry. Use a 1:1 molar ratio of the primary amine to the sulfonylating agent. In some cases, a slight excess of the amine (e.g., 1.1 equivalents) can be employed to ensure complete consumption of the sulfonylating agent.
Rapid Addition of Reagent: Localized high concentration of the sulfonylating agent.Add the 1-(Phenylsulfonyl)-1H-benzotriazole solution dropwise to the stirred amine solution over a period of 30-60 minutes. This maintains a low concentration of the sulfonylating agent, favoring reaction with the more nucleophilic primary amine.
High Reaction Temperature: The rate of the second sulfonylation is significantly increased at elevated temperatures.Maintain a low reaction temperature, especially during the addition of the sulfonylating agent. Start the reaction at 0 °C and allow it to slowly warm to room temperature only after the addition is complete. For particularly sensitive substrates, temperatures as low as -78 °C may be necessary.
Inappropriate Base: Use of a strong, non-hindered base.A strong base can readily deprotonate the mono-sulfonamide, promoting the second sulfonylation. Consider using a weaker or sterically hindered base such as pyridine or 2,6-lutidine instead of stronger, non-hindered bases like triethylamine.
Low or no mono-sulfonylation product formation Poorly reactive amine: Sterically hindered or electron-deficient amines may react slowly.Increase the reaction temperature after the addition of the sulfonylating agent is complete. A stronger base may be required, but this must be balanced with the risk of di-sulfonylation. Consider a catalyst if applicable.
Degraded Reagents: 1-(Phenylsulfonyl)-1H-benzotriazole can be sensitive to moisture.Ensure that the sulfonylating agent is fresh and has been stored under anhydrous conditions. Ensure all solvents and other reagents are anhydrous.

Quantitative Data

The ratio of mono- to di-sulfonylation is highly dependent on the specific primary amine, solvent, base, and reaction conditions. The following tables provide illustrative data on how stoichiometry and temperature can influence the product distribution for the reaction of a generic primary amine.

Table 1: Effect of Stoichiometry on Product Distribution

Molar Ratio (Amine : Sulfonylating Agent)Mono-sulfonamide Yield (%)Di-sulfonamide Yield (%)
1.2 : 1> 95< 5
1 : 185 - 955 - 15
1 : 1.260 - 7030 - 40
1 : 2< 10> 90

Table 2: Effect of Temperature on Product Distribution (at 1:1 Stoichiometry)

Temperature (°C)Mono-sulfonamide Yield (%)Di-sulfonamide Yield (%)
-20> 90< 10
085 - 955 - 15
25 (Room Temp.)70 - 8515 - 30
5050 - 6040 - 50

Experimental Protocols

Protocol 1: General Procedure for Selective Mono-Sulfonylation of a Primary Amine

This protocol is a general guideline for achieving selective mono-sulfonylation of a primary amine using 1-(Phenylsulfonyl)-1H-benzotriazole.

Materials:

  • Primary amine (1.0 eq.)

  • 1-(Phenylsulfonyl)-1H-benzotriazole (1.0 eq.)

  • Base (e.g., Triethylamine, 2.0 eq. or Pyridine, 2.0 eq.)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Round-bottom flask with a magnetic stirrer

  • Dropping funnel

  • Inert atmosphere (Nitrogen or Argon)

  • Ice bath

Reaction Pathway:

ReactionPathway R_NH2 R-NH₂ (Primary Amine) MonoSulfonamide R-NHSO₂Ph (Mono-sulfonamide) R_NH2->MonoSulfonamide + PhSO₂-Bt, Base SulfonylatingAgent PhSO₂-Bt (1-(Phenylsulfonyl)-1H-benzotriazole) Base Base DiSulfonamide R-N(SO₂Ph)₂ (Di-sulfonamide) MonoSulfonamide->DiSulfonamide + PhSO₂-Bt, Base (Side Reaction)

Caption: Reaction pathway for mono- and di-sulfonylation.

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the primary amine (1.0 eq.) and the base (2.0 eq.) in the chosen anhydrous solvent.

  • Cool the stirred solution to 0 °C using an ice bath.

  • In a separate flask, dissolve 1-(Phenylsulfonyl)-1H-benzotriazole (1.0 eq.) in the same anhydrous solvent.

  • Transfer the sulfonylating agent solution to a dropping funnel and add it dropwise to the cooled amine solution over a period of 30-60 minutes.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1-2 hours.

  • Allow the reaction to slowly warm to room temperature and continue stirring for 2-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate, DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

References

Hydrolysis of 1-(Phenylsulfonyl)-1H-benzotriazole as a potential side reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the potential hydrolysis of 1-(Phenylsulfonyl)-1H-benzotriazole, a common side reaction encountered during its use in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is 1-(Phenylsulfonyl)-1H-benzotriazole and what is its primary function in chemical reactions?

1-(Phenylsulfonyl)-1H-benzotriazole is a versatile reagent in organic synthesis. The phenylsulfonyl group acts as a strong electron-withdrawing group, which activates the benzotriazole moiety, making it an excellent leaving group.[1] This property is fundamental to its use in various chemical transformations, including sulfonylation reactions and nucleophilic substitutions.[1]

Q2: What is the suspected side reaction when using 1-(Phenylsulfonyl)-1H-benzotriazole, particularly in the presence of water?

The primary potential side reaction is hydrolysis, where the compound reacts with water. This leads to the cleavage of the nitrogen-sulfur (N-S) bond, resulting in the formation of benzenesulfonic acid and 1H-benzotriazole. This reaction is a concern in experimental setups where water is present, either as a solvent, a reagent, or an impurity.

Q3: What are the likely products of the hydrolysis of 1-(Phenylsulfonyl)-1H-benzotriazole?

The hydrolysis of 1-(Phenylsulfonyl)-1H-benzotriazole is expected to yield benzenesulfonic acid and 1H-benzotriazole as the main products.

Q4: Under what conditions is the hydrolysis of 1-(Phenylsulfonyl)-1H-benzotriazole likely to be significant?

Q5: How can I detect the hydrolysis of 1-(Phenylsulfonyl)-1H-benzotriazole in my reaction mixture?

Several analytical techniques can be employed to detect the hydrolysis of the reagent. Thin-layer chromatography (TLC) can be used to spot the formation of the more polar 1H-benzotriazole. High-performance liquid chromatography (HPLC) can provide quantitative analysis of the disappearance of the starting material and the appearance of the hydrolysis products. Nuclear magnetic resonance (NMR) spectroscopy can also be used to monitor the reaction, with distinct signals for the starting material and the hydrolysis products.

Troubleshooting Guide

This guide addresses common issues that may arise due to the hydrolysis of 1-(Phenylsulfonyl)-1H-benzotriazole.

Problem Potential Cause Recommended Solution
Low yield of the desired product Hydrolysis of 1-(Phenylsulfonyl)-1H-benzotriazole reduces the amount of active reagent available for the main reaction.- Ensure all solvents and reagents are rigorously dried before use. - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture. - If possible, choose a non-aqueous solvent system for the reaction.
Presence of unexpected polar impurities in the crude product The formation of 1H-benzotriazole and benzenesulfonic acid as hydrolysis byproducts.- Confirm the identity of the impurities using analytical techniques such as LC-MS or NMR. - If hydrolysis is confirmed, purify the product using column chromatography to separate the desired compound from the polar byproducts. - Optimize the reaction conditions to minimize hydrolysis (see above).
Inconsistent reaction rates or yields between batches Varying amounts of water in the reaction setup.- Standardize the procedure for drying solvents and reagents. - Use freshly opened anhydrous solvents for each reaction. - Store 1-(Phenylsulfonyl)-1H-benzotriazole in a desiccator to prevent moisture absorption.
Reaction fails to go to completion The reagent has degraded due to hydrolysis before or during the reaction.- Check the purity of the 1-(Phenylsulfonyl)-1H-benzotriazole before use, especially if it has been stored for a long time. - Consider adding the reagent in portions during the reaction to maintain a sufficient concentration of the active species.

Experimental Protocols

Protocol for Monitoring the Hydrolysis of 1-(Phenylsulfonyl)-1H-benzotriazole by ¹H NMR Spectroscopy

This protocol provides a method to qualitatively and semi-quantitatively monitor the hydrolysis of 1-(Phenylsulfonyl)-1H-benzotriazole under specific buffered conditions.

Materials:

  • 1-(Phenylsulfonyl)-1H-benzotriazole

  • Deuterated water (D₂O)

  • Phosphate buffer solutions (pH 5, 7, and 9) prepared in D₂O

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Sample Preparation:

    • Prepare stock solutions of 1-(Phenylsulfonyl)-1H-benzotriazole in a dry, deuterated organic solvent (e.g., acetonitrile-d₃) at a known concentration (e.g., 10 mg/mL).

    • In separate NMR tubes, add a specific volume of the appropriate phosphate buffer in D₂O (pH 5, 7, or 9).

    • To each NMR tube, add a small, known volume of the 1-(Phenylsulfonyl)-1H-benzotriazole stock solution. The final concentration should be suitable for NMR analysis.

  • NMR Analysis:

    • Acquire a ¹H NMR spectrum of each sample immediately after preparation (t = 0).

    • Incubate the NMR tubes at a controlled temperature (e.g., 25 °C or 50 °C).

    • Acquire ¹H NMR spectra at regular time intervals (e.g., 1, 2, 4, 8, 24 hours).

    • Monitor the spectra for the appearance of new signals corresponding to 1H-benzotriazole and the disappearance of the signals from 1-(Phenylsulfonyl)-1H-benzotriazole.

  • Data Analysis:

    • Integrate the characteristic proton signals of both the reactant and the 1H-benzotriazole product.

    • Calculate the relative ratio of the two compounds at each time point to determine the extent of hydrolysis.

    • Plot the percentage of hydrolysis versus time for each pH condition to visualize the hydrolysis rate.

Visualizations

Hydrolysis_Pathway cluster_conditions Reaction Conditions reagent 1-(Phenylsulfonyl)-1H-benzotriazole products Benzenesulfonic Acid + 1H-Benzotriazole reagent->products Hydrolysis water H₂O water->products Acidic or Basic Conditions Acidic or Basic Conditions Elevated Temperature Elevated Temperature

Caption: Hydrolysis pathway of 1-(Phenylsulfonyl)-1H-benzotriazole.

Troubleshooting_Workflow start Low Product Yield or Unexpected Impurities check_hydrolysis Suspect Hydrolysis of 1-(Phenylsulfonyl)-1H-benzotriazole? start->check_hydrolysis confirm_byproducts Analyze byproducts by TLC, HPLC, or NMR check_hydrolysis->confirm_byproducts Yes end Problem Resolved check_hydrolysis->end No, investigate other causes implement_solutions Implement Solutions: - Use anhydrous conditions - Inert atmosphere - Optimize temperature confirm_byproducts->implement_solutions purify Purify product via column chromatography confirm_byproducts->purify implement_solutions->end purify->end

Caption: Troubleshooting workflow for issues related to potential hydrolysis.

References

Technical Support Center: Improving the Chemoselectivity of 1-(Phenylsulfonyl)-1H-benzotriazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the use of 1-(Phenylsulfonyl)-1H-benzotriazole as a sulfonylating agent. Our goal is to help you improve reaction outcomes, increase yields, and simplify purification processes.

Frequently Asked Questions (FAQs)

Q1: What is 1-(Phenylsulfonyl)-1H-benzotriazole and what are its primary applications?

1-(Phenylsulfonyl)-1H-benzotriazole is a versatile reagent used in organic synthesis, primarily for the introduction of the phenylsulfonyl group (-SO₂Ph) onto various nucleophiles.[1] Its utility stems from the fact that the benzotriazole moiety is an excellent leaving group, facilitating the transfer of the phenylsulfonyl group.[1] This reagent is often favored for the preparation of sulfonamides from amines.

Q2: What are the main advantages of using 1-(Phenylsulfonyl)-1H-benzotriazole over traditional sulfonyl chlorides like tosyl chloride (TsCl) or benzenesulfonyl chloride?

While traditional sulfonyl chlorides are effective, they can present challenges in terms of side reactions and purification. 1-(Phenylsulfonyl)-1H-benzotriazole offers the potential for cleaner reactions and simpler workups. The primary byproduct of the reaction is benzotriazole, a solid that can often be easily removed by filtration.

Q3: What are the most common side reactions observed when using 1-(Phenylsulfonyl)-1H-benzotriazole?

The most frequently encountered side reactions include:

  • Di-sulfonylation of primary amines: This occurs when a primary amine reacts with two equivalents of the sulfonylating agent.[2]

  • Reaction with competing nucleophiles: In substrates containing multiple nucleophilic groups (e.g., hydroxyl and amino groups), a lack of chemoselectivity can lead to a mixture of products.

  • Hydrolysis of the reagent: Although generally more stable than sulfonyl chlorides, 1-(phenylsulfonyl)-1H-benzotriazole can still be susceptible to hydrolysis if excessive moisture is present in the reaction.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Sulfonamide

Possible Causes & Solutions

CauseRecommended Action
Inactive Reagent Ensure the 1-(Phenylsulfonyl)-1H-benzotriazole is of high purity and has been stored under anhydrous conditions. Consider purchasing from a reputable supplier.
Low Nucleophilicity of the Substrate For sterically hindered or electron-deficient amines, consider increasing the reaction temperature or using a more polar aprotic solvent such as DMF or DMSO to enhance reactivity.
Suboptimal Reaction Conditions The choice of base and solvent can significantly impact the reaction rate. For less reactive amines, a stronger, non-nucleophilic base like DBU may be beneficial.
Premature Quenching Monitor the reaction progress using an appropriate technique (TLC, LC-MS, or HPLC) to ensure the reaction has gone to completion before workup.[2]
Issue 2: Poor Chemoselectivity in Multifunctional Substrates

Controlling Selectivity between Different Nucleophiles

Achieving high chemoselectivity is crucial when working with substrates that contain multiple nucleophilic sites, such as amino alcohols or polyamines. The inherent reactivity differences between nucleophiles can be exploited by carefully controlling the reaction conditions.

General Reactivity Trend: Primary Amines > Secondary Amines > Alcohols

Strategies for Improving Chemoselectivity:

ParameterRecommendation for Selective N-Sulfonylation
Temperature Conduct the reaction at a lower temperature (e.g., 0 °C to room temperature). This will favor the reaction with the more nucleophilic amine over the less nucleophilic alcohol.
Base Use a non-nucleophilic base of appropriate strength. For selective N-sulfonylation of amino alcohols, a base that is strong enough to deprotonate the amine but not the alcohol is ideal. Sterically hindered bases can also improve selectivity.
Rate of Addition Add the 1-(Phenylsulfonyl)-1H-benzotriazole solution slowly to the reaction mixture. This maintains a low concentration of the sulfonylating agent, favoring reaction at the most nucleophilic site.
Solvent The choice of solvent can influence the relative nucleophilicity of different functional groups. Aprotic solvents are generally preferred.

dot

Caption: Key factors influencing the chemoselectivity of sulfonylation reactions.

Issue 3: Formation of Di-sulfonylation Byproduct with Primary Amines

Minimizing the Formation of R-N(SO₂Ph)₂

The formation of the di-sulfonylated byproduct is a common issue when working with primary amines. This occurs because the initially formed sulfonamide can be deprotonated by the base, creating a nucleophilic anion that reacts with a second molecule of the sulfonylating agent.

Strategies to Avoid Di-sulfonylation:

ParameterRecommendation
Stoichiometry Use a 1:1 molar ratio of the primary amine to 1-(Phenylsulfonyl)-1H-benzotriazole, or a slight excess of the amine.[2]
Base Use a weaker or sterically hindered base (e.g., pyridine) instead of a strong, non-hindered base (e.g., triethylamine). Use only a slight excess of the base (1.1-1.2 equivalents).
Temperature Perform the reaction at a lower temperature (e.g., 0 °C) to reduce the rate of the second sulfonylation reaction.[2]
Rate of Addition Add the 1-(Phenylsulfonyl)-1H-benzotriazole solution dropwise to the reaction mixture to maintain a low concentration of the reagent.

dot

DiSulfonylation_Pathway Primary_Amine R-NH₂ Mono_Sulfonamide R-NH-SO₂Ph Primary_Amine->Mono_Sulfonamide + PhSO₂-Bt Sulfonylating_Agent PhSO₂-Bt Sulfonamide_Anion R-N⁻-SO₂Ph Mono_Sulfonamide->Sulfonamide_Anion + Base - HB⁺ Base Base Di_Sulfonamide R-N(SO₂Ph)₂ Sulfonamide_Anion->Di_Sulfonamide + PhSO₂-Bt

Caption: Reaction pathway leading to the formation of the di-sulfonylation byproduct.

Experimental Protocols

General Protocol for the N-Sulfonylation of a Primary Amine

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 equivalent) and a suitable non-nucleophilic base (e.g., pyridine, 1.2 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane, THF).

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Reagent Addition: In a separate flask, dissolve 1-(Phenylsulfonyl)-1H-benzotriazole (1.0 equivalent) in a minimal amount of the same anhydrous solvent. Add this solution dropwise to the stirred amine solution over 15-30 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by TLC or LC-MS until the starting amine is consumed.[2]

  • Workup: Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride. If a water-immiscible solvent was used, separate the organic layer. Extract the aqueous layer with the organic solvent (2 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography or recrystallization.

dot

Sulfonylation_Workflow Start Start Dissolve_Reactants Dissolve Amine & Base in Anhydrous Solvent Start->Dissolve_Reactants Cool Cool to 0 °C Dissolve_Reactants->Cool Add_Reagent Add PhSO₂-Bt Solution Dropwise at 0 °C Cool->Add_Reagent Prepare_Reagent Dissolve PhSO₂-Bt in Anhydrous Solvent Prepare_Reagent->Add_Reagent React Warm to RT & Stir (2-24h) Add_Reagent->React Monitor Monitor Reaction (TLC/LC-MS) React->Monitor Workup Aqueous Workup & Extraction Monitor->Workup Purify Purification (Chromatography/ Recrystallization) Workup->Purify End End Purify->End

Caption: A typical experimental workflow for N-sulfonylation.

References

Technical Support Center: Managing Temperature for 1-(Phenylsulfonyl)-1H-benzotriazole Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on managing temperature during chemical reactions involving 1-(Phenylsulfonyl)-1H-benzotriazole. Adherence to proper temperature control is critical for ensuring reaction success, maximizing yield and purity, and maintaining a safe laboratory environment.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for reactions using 1-(Phenylsulfonyl)-1H-benzotriazole?

A1: The optimal temperature depends on the specific reaction, but a common starting point is room temperature (approximately 20°C). A documented synthesis of 1-(Phenylsulfonyl)-1H-benzotriazole itself proceeds efficiently at this temperature over 3 hours.[1] However, for other applications, empirical determination of the optimal temperature is crucial. It is recommended to start with lower temperatures and gradually increase if the reaction is sluggish.

Q2: What are the known thermal limits of 1-(Phenylsulfonyl)-1H-benzotriazole?

A2: 1-(Phenylsulfonyl)-1H-benzotriazole has a narrow thermal stability window. It melts at approximately 128.8°C and begins to decompose at temperatures above 130°C. This narrow range between melting and decomposition underscores the importance of precise temperature control to prevent degradation of the reagent.

Q3: What are the consequences of running my reaction at a temperature that is too high?

A3: Exceeding the recommended temperature range can lead to several undesirable outcomes:

  • Decomposition: As the compound decomposes above 130°C, running reactions at or near this temperature will result in the loss of the reagent and the formation of impurities.

  • Reduced Yield and Purity: Elevated temperatures can promote the formation of unwanted side products, leading to a lower yield of the desired product and complicating purification.

  • Potential for Runaway Reactions: While specific data for 1-(Phenylsulfonyl)-1H-benzotriazole is limited, exothermic decomposition of related benzotriazole derivatives is known. A rapid, uncontrolled increase in temperature, known as a thermal runaway, can occur, leading to a dangerous increase in pressure and the potential for vessel rupture.

Q4: What happens if my reaction temperature is too low?

A4: Insufficient temperature can also be problematic:

  • Slow or Incomplete Reaction: Many chemical reactions have a minimum energy requirement to proceed at a reasonable rate. If the temperature is too low, the reaction may be impractically slow or may not go to completion, resulting in a low yield.

  • Precipitation of Reagents: If the solubility of 1-(Phenylsulfonyl)-1H-benzotriazole or other reactants is limited in the chosen solvent at lower temperatures, they may precipitate out of solution, effectively halting the reaction.

Troubleshooting Guide

This guide addresses common temperature-related issues encountered during reactions with 1-(Phenylsulfonyl)-1H-benzotriazole.

Problem Potential Cause Troubleshooting Steps
Low or No Product Formation Reaction temperature is too low.1. Gradually increase the reaction temperature in small increments (e.g., 5-10°C) and monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS). 2. Ensure all starting materials are fully dissolved at the reaction temperature. If not, consider a different solvent or a slightly higher temperature.
Low Yield with Multiple Side Products Reaction temperature is too high.1. Lower the reaction temperature. Consider running the reaction at or below room temperature (20°C). 2. If the reaction is exothermic, ensure adequate cooling and consider a slower addition of reagents to maintain a stable internal temperature.
Reaction Mixture Darkens or Forms Tar Decomposition of starting materials or products due to excessive heat.1. Immediately reduce the temperature. 2. Re-evaluate the reaction setup to ensure uniform and efficient heat distribution. 3. Consider if any of the reagents are particularly heat-sensitive and if their addition can be performed at a lower temperature.
Sudden and Rapid Increase in Temperature and Pressure Potential thermal runaway.IMMEDIATE ACTION REQUIRED: 1. If safe to do so, immediately remove the heat source and apply emergency cooling. 2. Evacuate the immediate area and follow all laboratory emergency procedures. Prevention: - Always run exothermic reactions with appropriate cooling baths and temperature monitoring. - Add reagents slowly to control the rate of heat generation. - Do not exceed the known decomposition temperature of the reactants.

Data Presentation

Table 1: Thermal Properties of 1-(Phenylsulfonyl)-1H-benzotriazole

PropertyValueSource
Melting Point120-128°C[2]
Melting Point (Specific Study)128.8°C
Decomposition Temperature>130°C

Table 2: Recommended vs. Problematic Reaction Temperatures

ConditionTemperature RangeExpected Outcome
Optimal (for Synthesis) 20°CHigh yield and purity.[1]
Potentially Too Low < 20°CSlow or incomplete reaction.
Caution Zone > 40°CIncreased risk of side products.
Hazardous > 130°CRapid decomposition, potential for thermal runaway.

Experimental Protocols

Synthesis of 1-(Phenylsulfonyl)-1H-benzotriazole (Illustrative)

This protocol is provided as an example of a reaction where temperature control is important.

  • Reactants: 1H-Benzotriazole, Phenylsulfonyl chloride, and a suitable base (e.g., triethylamine).

  • Solvent: Anhydrous solvent such as Tetrahydrofuran (THF).

  • Procedure:

    • Dissolve 1H-Benzotriazole and the base in the anhydrous solvent in a flask equipped with a stirrer and under an inert atmosphere.

    • Cool the mixture in an ice bath to 0-5°C.

    • Slowly add a solution of phenylsulfonyl chloride in the same solvent to the cooled mixture. The slow addition is crucial to control the exothermic nature of the reaction and maintain a low temperature.

    • After the addition is complete, allow the reaction to slowly warm to room temperature (20°C) and stir for the recommended time (e.g., 3 hours).

    • Monitor the reaction progress using an appropriate analytical technique.

    • Upon completion, proceed with the work-up and purification steps.

Mandatory Visualizations

Experimental_Workflow General Experimental Workflow for Temperature Management cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring & Workup A Dissolve Reactants in Anhydrous Solvent B Establish Inert Atmosphere (e.g., N2) A->B C Cool Reaction Mixture (e.g., 0-5°C) B->C D Slowly Add 1-(Phenylsulfonyl)-1H-benzotriazole or Precursor C->D E Monitor Internal Temperature Continuously D->E F Allow to Warm to Reaction Temperature (e.g., 20°C) D->F G Stir for Specified Time F->G H Monitor Progress (TLC, LC-MS) G->H I Quench Reaction H->I J Purification I->J

Caption: Workflow for temperature-controlled reactions.

Troubleshooting_Logic Troubleshooting Logic for Temperature Issues Start Reaction Outcome Unsatisfactory LowYield Low Yield? Start->LowYield SideProducts Significant Side Products? LowYield->SideProducts Yes TooLow Diagnosis: Temperature Likely Too Low LowYield->TooLow No SideProducts->TooLow No TooHigh Diagnosis: Temperature Likely Too High SideProducts->TooHigh Yes IncreaseTemp Action: Gradually Increase Temperature TooLow->IncreaseTemp DecreaseTemp Action: Decrease Temperature TooHigh->DecreaseTemp CheckCooling Action: Improve Cooling & Slow Reagent Addition TooHigh->CheckCooling

Caption: Decision tree for troubleshooting temperature problems.

References

Solvent effects on the reactivity of 1-(Phenylsulfonyl)-1H-benzotriazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-(Phenylsulfonyl)-1H-benzotriazole. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this reagent, with a particular focus on understanding and troubleshooting solvent effects on its reactivity.

Frequently Asked Questions (FAQs)

Q1: What is 1-(Phenylsulfonyl)-1H-benzotriazole and what are its primary applications?

A1: 1-(Phenylsulfonyl)-1H-benzotriazole is a versatile reagent in organic synthesis. It is primarily used as a phenylsulfonyl group donor in sulfonylation reactions.[1] The benzotriazole moiety acts as an excellent leaving group, facilitating the transfer of the phenylsulfonyl group to a variety of nucleophiles.[1]

Q2: How does the choice of solvent affect the reactivity of 1-(Phenylsulfonyl)-1H-benzotriazole?

A2: The solvent plays a crucial role in modulating the reactivity of 1-(Phenylsulfonyl)-1H-benzotriazole. The rate of reaction is influenced by the solvent's polarity and its ability to solvate the reactants and transition states. Generally, polar aprotic solvents can accelerate reactions involving charged nucleophiles by stabilizing the transition state. The nature of the solvent can also influence the formation of side products.

Q3: What are the common side reactions observed when using 1-(Phenylsulfonyl)-1H-benzotriazole, and how can they be minimized?

A3: Common side reactions include the hydrolysis of the reagent in the presence of water and the formation of byproducts from the reaction of the leaving group (benzotriazole) with other species in the reaction mixture. To minimize these, it is crucial to use anhydrous solvents and an inert atmosphere, especially when working with moisture-sensitive substrates.[1]

Q4: In what order should I add the reagents when performing a sulfonylation reaction?

A4: Typically, the nucleophilic substrate and any base (if required) are dissolved in the chosen solvent first. 1-(Phenylsulfonyl)-1H-benzotriazole is then added portion-wise or as a solution to control the reaction rate and temperature.

Q5: How can I monitor the progress of my reaction?

A5: Thin Layer Chromatography (TLC) is a common and effective method for monitoring the consumption of the starting materials and the formation of the product. Staining with potassium permanganate or using a UV lamp can help visualize the spots.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no product yield 1. Inactive reagent due to hydrolysis. 2. Poor choice of solvent leading to low solubility or slow reaction rate. 3. Insufficiently nucleophilic substrate. 4. Reaction temperature is too low.1. Ensure the reagent is stored in a desiccator and use anhydrous solvents. 2. Screen a range of solvents with varying polarities (e.g., THF, DCM, MeCN, DMF). 3. If using a weak nucleophile, consider adding a non-nucleophilic base to deprotonate it. 4. Gradually increase the reaction temperature while monitoring for decomposition.
Formation of multiple products 1. Presence of multiple nucleophilic sites on the substrate. 2. Side reactions involving the benzotriazole leaving group. 3. Decomposition of the starting material or product.1. Use protecting groups to block reactive sites that are not intended to be sulfonylated. 2. Optimize reaction conditions (lower temperature, shorter reaction time) to favor the desired product. 3. Ensure the reaction is performed under an inert atmosphere and at an appropriate temperature.
Incomplete reaction 1. Insufficient reaction time. 2. Reversible reaction. 3. Steric hindrance around the nucleophilic center.1. Continue to monitor the reaction by TLC until the starting material is consumed. 2. If an equilibrium is reached, consider removing a byproduct to drive the reaction forward. 3. Increase the reaction temperature or use a less sterically hindered base if applicable.
Difficulty in product purification 1. Co-elution of the product with starting materials or byproducts. 2. Product is highly soluble in the work-up solvent.1. Optimize the solvent system for column chromatography to achieve better separation. 2. During aqueous work-up, use a less polar organic solvent for extraction or perform a crystallization.

Quantitative Data Summary

Table 1: Illustrative Solvent Effects on the Sulfonylation of an Amine

SolventDielectric Constant (ε)Expected Relative RateRationale
Dichloromethane (DCM)8.9ModerateA non-polar aprotic solvent that can dissolve the reactants but may not significantly stabilize charged intermediates.
Tetrahydrofuran (THF)7.5ModerateA common ethereal solvent, its polarity is suitable for many organic reactions.[1]
Acetonitrile (MeCN)37.5HighA polar aprotic solvent that can effectively solvate the transition state, accelerating the reaction.
N,N-Dimethylformamide (DMF)36.7HighA highly polar aprotic solvent known to accelerate SNAr and related reactions by stabilizing charged intermediates.
Toluene2.4LowA non-polar solvent, generally leading to slower reaction rates for polar reactions.

Note: The relative rates are qualitative predictions and can be influenced by other factors such as the specific nucleophile and reaction temperature.

Experimental Protocols

Synthesis of 1-(Phenylsulfonyl)-1H-benzotriazole

This protocol is adapted from established synthetic methods.[1]

Materials:

  • 1H-Benzotriazole

  • Phenylsulfonyl chloride

  • Triethylamine (Et3N)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1H-benzotriazole (1.0 eq.) and triethylamine (1.1 eq.) in anhydrous THF.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a solution of phenylsulfonyl chloride (1.05 eq.) in anhydrous THF to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, filter the mixture to remove the triethylammonium chloride salt.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

General Protocol for the Sulfonylation of an Aniline

Materials:

  • Aniline derivative

  • 1-(Phenylsulfonyl)-1H-benzotriazole

  • Anhydrous solvent (e.g., Dichloromethane or Acetonitrile)

  • Base (optional, e.g., pyridine or triethylamine)

Procedure:

  • In a dry reaction vessel under an inert atmosphere, dissolve the aniline derivative (1.0 eq.) and the optional base (1.1 eq.) in the chosen anhydrous solvent.

  • Add 1-(Phenylsulfonyl)-1H-benzotriazole (1.1 eq.) portion-wise to the solution at room temperature.

  • Stir the reaction mixture and monitor its progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by column chromatography or recrystallization.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Dissolve Nucleophile and Base in Anhydrous Solvent addition Add 1-(Phenylsulfonyl) -1H-benzotriazole reagents->addition 1. Stir monitor Monitor by TLC addition->monitor quench Quench Reaction monitor->quench 2. Upon Completion extract Aqueous Extraction quench->extract purify Purify Product extract->purify final_product final_product purify->final_product Isolated Product

Caption: A typical experimental workflow for a sulfonylation reaction.

reaction_mechanism reagent 1-(Phenylsulfonyl)-1H-benzotriazole transition_state Transition State reagent->transition_state nucleophile Nucleophile (Nu-H) nucleophile->transition_state Attack at Sulfur product Sulfonylated Product (R-SO2-Nu) transition_state->product leaving_group Benzotriazole transition_state->leaving_group Leaving Group Departs

Caption: General mechanism of sulfonylation using 1-(Phenylsulfonyl)-1H-benzotriazole.

References

Technical Support Center: 1-(Phenylsulfonyl)-1H-benzotriazole Waste Management

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed procedures and answers to frequently asked questions regarding the safe handling and disposal of 1-(Phenylsulfonyl)-1H-benzotriazole waste. The information is intended for researchers, scientists, and drug development professionals.

Disclaimer: Specific waste disposal regulations vary by institution and locality. Always consult your institution's Environmental Health & Safety (EH&S) department for specific guidelines and procedures. The information provided here is based on general laboratory safety protocols and data available for benzotriazole derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with 1-(Phenylsulfonyl)-1H-benzotriazole?

Based on aggregated GHS data, 1-(Phenylsulfonyl)-1H-benzotriazole is classified as an irritant.[1] The primary hazards include causing skin irritation and serious eye irritation.[1] The parent compound, 1H-Benzotriazole, is also harmful if swallowed, harmful in contact with skin, and may cause respiratory irritation.[2] It is crucial to handle this compound with appropriate personal protective equipment.

Q2: What type of container should I use for collecting this waste?

Solid waste should be collected in a clean, dry, sealable, and clearly labeled container.[2] Liquid waste (e.g., contaminated solvents) should be collected in a designated, leak-proof, and properly labeled hazardous waste container, such as a safety disposal can for flammable solvents.[3] Ensure the container material is compatible with the solvents used.

Q3: Can I mix 1-(Phenylsulfonyl)-1H-benzotriazole waste with other chemical waste streams?

Avoid mixing incompatible waste streams. While halogenated and non-halogenated solvents can sometimes be mixed depending on institutional policy, it is critical not to mix this waste with strong oxidizing agents or reactive chemicals.[3][4] It is best practice to collect it in a designated container and consult your EH&S department for specific co-mingling guidelines.

Q4: How do I dispose of empty containers that held 1-(Phenylsulfonyl)-1H-benzotriazole?

Empty containers may retain product residue and should be handled as hazardous waste.[5] Do not dispose of them in the regular trash. They should be taken to an approved waste handling site for recycling or disposal according to local regulations.[5]

Troubleshooting Guides

Issue: A small amount of solid 1-(Phenylsulfonyl)-1H-benzotriazole has spilled on the lab bench.

Solution:

  • Alert Personnel: Immediately alert others in the vicinity.

  • Secure the Area: Restrict access to the spill area.

  • Consult SDS: Refer to the Safety Data Sheet for specific instructions.

  • Don PPE: Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[4]

  • Clean-up: Use a dry clean-up procedure.[2] Avoid generating dust.[2] Gently sweep or vacuum up the material and place it into a suitable, labeled disposal container.[4]

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Dispose: Dispose of the collected waste and contaminated cleaning materials according to your institution's hazardous waste procedures.[6]

Issue: The compound came into contact with skin or eyes.

Solution:

  • Skin Contact: Immediately take off all contaminated clothing.[5] Flush the affected skin with plenty of water for at least 15 minutes.[4] Seek medical attention if irritation develops or persists.[4]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[5] Remove contact lenses if present and easy to do so.[5] Continue rinsing and seek immediate medical attention.[6]

Data and Protocols

Hazard Summary

The following table summarizes the GHS classification for 1-(Phenylsulfonyl)-1H-benzotriazole and its parent compound, 1H-Benzotriazole.

Hazard ClassGHS Classification (1-(Phenylsulfonyl)-1H-benzotriazole)GHS Classification (1H-Benzotriazole)Hazard Statement Codes
Skin Corrosion/IrritationWarningCategory 2H315[1][2]
Serious Eye Damage/Eye IrritationWarningCategory 2/2AH319[1][2]
Acute Toxicity, OralNot ClassifiedCategory 4H302[2]
Acute Toxicity, DermalNot ClassifiedCategory 4H312[2]
Acute Toxicity, InhalationNot ClassifiedCategory 4H332[2]
Specific Target Organ Toxicity (Single Exposure)Not ClassifiedCategory 3 (Respiratory Irritation)H335[2]
Hazardous to the Aquatic Environment (Long-Term)Not ClassifiedCategory 2/3H411, H412[2]
Recommended Personal Protective Equipment (PPE)
Protection TypeSpecification
Eye/Face Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA regulations.[4]
Skin Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat or other protective clothing.[4]
Respiratory Use only in a well-ventilated area.[2] If dust is generated, a respirator may be required.[4]
Hand Wash hands thoroughly with soap and water after handling.[4]

Visualized Workflows and Protocols

Hazard_Identification cluster_main Hazard Profile Compound 1-(Phenylsulfonyl)-1H-benzotriazole H315 Causes skin irritation Compound->H315 Direct Hazard H319 Causes serious eye irritation Compound->H319 Direct Hazard H302 Harmful if swallowed (Parent Compound Hazard) Compound->H302 Associated Hazard H411 Toxic to aquatic life (Parent Compound Hazard) Compound->H411 Associated Hazard

Caption: Hazard profile for 1-(Phenylsulfonyl)-1H-benzotriazole.

Protocol 1: Handling and Disposal of Solid Waste

Objective: To safely collect and dispose of solid 1-(Phenylsulfonyl)-1H-benzotriazole waste, including residual product and contaminated items (e.g., weigh boats, contaminated gloves).

Methodology:

  • Designate Waste Container: Use a dedicated, clearly labeled hazardous waste container. The label should include "Hazardous Waste," the chemical name "1-(Phenylsulfonyl)-1H-benzotriazole," and the associated hazards (Irritant).

  • Wear PPE: Always wear appropriate PPE (lab coat, safety goggles, gloves) when handling the waste.

  • Transfer Waste: Carefully place the solid waste into the designated container. Minimize the generation of dust.[2]

  • Seal Container: Securely seal the container when not in use.[2]

  • Storage: Store the sealed container in a designated satellite accumulation area or as directed by your institution's EH&S department. Store away from incompatible materials.[2]

  • Request Pickup: Once the container is full or ready for disposal, submit a chemical waste pickup request through your institution's EH&S online portal.[7]

Waste_Disposal_Workflow cluster_workflow General Waste Disposal Workflow start Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect Collect Waste in Designated Container ppe->collect label_cont Label Container with Chemical Name & Hazards collect->label_cont seal Securely Seal Container label_cont->seal store Store in Satellite Accumulation Area seal->store request Submit Waste Pickup Request to EH&S store->request end Waste Collected by EH&S request->end

Caption: Workflow for the disposal of chemical waste in a laboratory setting.

Protocol 2: Decontamination of a Minor Spill

Objective: To safely clean and decontaminate a small spill (<10g) of solid 1-(Phenylsulfonyl)-1H-benzotriazole.

Methodology:

  • Assess and Secure: Assess the spill size and ensure no ignition sources are present.[4] Alert personnel and restrict access to the area.

  • Gather Materials: Collect necessary materials: PPE, dry absorbent material (e.g., vermiculite or sand), scoop/brush, labeled waste container, and decontamination solution (e.g., 70% ethanol).

  • Contain Spill: If the spill is spreading, create a dike around it using an absorbent material.

  • Absorb and Collect: Cover the spill with dry sand or vermiculite.[5] Carefully sweep the mixture into a designated hazardous waste container. Avoid creating dust.[2]

  • Decontaminate Surface:

    • Wipe the spill area with a cloth dampened with 70% ethanol.

    • Follow with a wipe using a cloth with soap and water.

    • Perform a final wipe with a clean, water-dampened cloth.

  • Dispose of Materials: Place all contaminated cleaning materials (cloths, gloves, etc.) into the hazardous waste container.

  • Final Steps: Seal the waste container, label it, and request a pickup. Wash hands thoroughly.

Spill_Response_Workflow cluster_spill Minor Spill Response Workflow spill Spill Occurs alert Alert Personnel & Secure Area spill->alert ppe Don PPE (Gloves, Goggles, etc.) alert->ppe contain Contain Spill with Absorbent Material ppe->contain collect Collect Material into Hazardous Waste Container contain->collect decon Decontaminate Surface (Solvent -> Soap/Water -> Water) collect->decon dispose Dispose of All Contaminated Items as Hazardous Waste decon->dispose wash Wash Hands Thoroughly dispose->wash end Spill Cleaned wash->end

Caption: Step-by-step logical workflow for responding to a minor chemical spill.

References

Technical Support Center: Analysis of 1-(Phenylsulfonyl)-1H-benzotriazole Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with 1-(Phenylsulfonyl)-1H-benzotriazole. The following frequently asked questions (FAQs) and troubleshooting guides are designed to help identify impurities in your reaction mixture using NMR spectroscopy.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in the synthesis of 1-(Phenylsulfonyl)-1H-benzotriazole?

A1: Based on the common synthetic route from 1H-benzotriazole and phenylsulfonyl chloride, the most likely impurities are:

  • Unreacted starting materials: 1H-Benzotriazole and phenylsulfonyl chloride.

  • Hydrolysis product: Benzenesulfonic acid, formed from the reaction of phenylsulfonyl chloride with any residual water.

  • Isomeric products: While 1-(Phenylsulfonyl)-1H-benzotriazole is the major product, small amounts of the 2-substituted isomer, 2-(Phenylsulfonyl)-1H-benzotriazole, may also be formed.

Q2: How can I use ¹H NMR to quickly assess the purity of my 1-(Phenylsulfonyl)-1H-benzotriazole product?

A2: A clean ¹H NMR spectrum of 1-(Phenylsulfonyl)-1H-benzotriazole in CDCl₃ should primarily show a series of multiplets in the aromatic region. The presence of sharp singlets or additional multiplets outside of the expected product signals can indicate impurities. For example, a broad singlet corresponding to the N-H proton of unreacted 1H-benzotriazole may be observed, although its chemical shift can be highly variable depending on concentration and solvent. The presence of signals for benzenesulfonic acid would also indicate a wet reaction or workup.

Q3: My ¹H NMR spectrum shows unexpected peaks. How can I identify the corresponding impurities?

A3: To identify unknown peaks, you should:

  • Compare your spectrum to the reference NMR data for the starting materials and expected byproducts provided in the tables below.

  • Consider the reaction conditions. If the reaction was not completely anhydrous, the presence of benzenesulfonic acid is likely.

  • Perform spiking experiments. Add a small amount of a suspected impurity (e.g., 1H-benzotriazole) to your NMR sample and observe if any of the unknown peaks increase in intensity.

  • Utilize 2D NMR techniques. Techniques like COSY and HSQC can help to establish connectivity between protons and carbons, aiding in the structural elucidation of unknown impurities.

Troubleshooting Guide

Observed Issue Potential Cause Suggested Action
Significant peaks corresponding to 1H-Benzotriazole in the NMR spectrum. Incomplete reaction or incorrect stoichiometry.Ensure a slight excess of phenylsulfonyl chloride is used. Increase reaction time or temperature. Monitor the reaction progress by TLC or LC-MS.
Presence of broad peaks in the NMR, potentially indicating acidic protons. Hydrolysis of phenylsulfonyl chloride to benzenesulfonic acid due to moisture.Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Complex multiplet patterns in the aromatic region that do not match the product. Formation of the 2-(Phenylsulfonyl)-1H-benzotriazole isomer.Isomer formation is often difficult to avoid completely. Purification by column chromatography may be necessary to separate the isomers.
Residual solvent peaks are obscuring product signals. Incomplete removal of reaction or purification solvents.Dry the product under high vacuum for an extended period. Use a co-evaporation technique with a solvent that is easily removed and does not interfere with the NMR spectrum.

Data Presentation: NMR Chemical Shifts

The following tables summarize the ¹H and ¹³C NMR chemical shifts for 1-(Phenylsulfonyl)-1H-benzotriazole and common related impurities. Chemical shifts are reported in parts per million (ppm) relative to a standard reference.

Table 1: ¹H NMR Chemical Shift Data (CDCl₃)

CompoundProtonsChemical Shift (ppm)Multiplicity
1-(Phenylsulfonyl)-1H-benzotriazole Aromatic-H8.15-8.11m
Aromatic-H8.09d
Aromatic-H7.70-7.64m
Aromatic-H7.57-7.53m
Aromatic-H7.52-7.47m
1H-Benzotriazole [1]Aromatic-H7.95m
Aromatic-H7.47m
NHVariable (broad)s
Benzenesulfonic Acid Aromatic-H~7.9m
Aromatic-H~7.5m
SO₃HVariable (broad)s
Phenylsulfonyl Chloride Aromatic-H~8.0m
Aromatic-H~7.7m
Aromatic-H~7.6m

Table 2: ¹³C NMR Chemical Shift Data (CDCl₃)

CompoundCarbonChemical Shift (ppm)[2]
1-(Phenylsulfonyl)-1H-benzotriazole [2]Aromatic-C145.4
Aromatic-C137.0
Aromatic-C135.2
Aromatic-C131.6
Aromatic-C130.3
Aromatic-C129.6
Aromatic-C127.8
Aromatic-C125.9
Aromatic-C120.5
Aromatic-C111.9
1H-Benzotriazole [3]Aromatic-C132.5
Aromatic-C124.5
Aromatic-C115.0
Benzenesulfonic Acid Aromatic-C~142
Aromatic-C~133
Aromatic-C~129
Aromatic-C~126

Note: Chemical shifts for benzenesulfonic acid and phenylsulfonyl chloride are approximate and can vary based on solvent and concentration.

Experimental Protocols

Synthesis of 1-(Phenylsulfonyl)-1H-benzotriazole [4]

  • To a solution of 1H-benzotriazole (1.0 eq) in an anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) under an inert atmosphere (nitrogen or argon), add a base such as triethylamine (1.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of phenylsulfonyl chloride (1.05 eq) in the same anhydrous solvent to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for a specified time (typically monitored by TLC or LC-MS until completion).

  • Upon completion, the reaction mixture is typically filtered to remove the triethylamine hydrochloride salt.

  • The filtrate is then washed with water, a mild acid (e.g., dilute HCl), and brine.

  • The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude product can be further purified by recrystallization or column chromatography.

NMR Sample Preparation

  • Dissolve approximately 5-10 mg of the dried product in about 0.6-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

  • Transfer the solution to a clean and dry NMR tube.

  • Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.

Visualization of the Troubleshooting Workflow

The following diagram illustrates a logical workflow for identifying impurities in 1-(Phenylsulfonyl)-1H-benzotriazole reactions.

impurity_identification_workflow start Start: Crude Product Obtained acquire_nmr Acquire 1H and 13C NMR Spectra start->acquire_nmr compare_spectra Compare with Reference Spectra of Product acquire_nmr->compare_spectra match Spectra Match? compare_spectra->match pure_product Product is Pure match->pure_product Yes impurities_present Impurities Detected match->impurities_present No identify_impurities Identify Impurities impurities_present->identify_impurities unreacted_sm Unreacted Starting Materials (Benzotriazole, Phenylsulfonyl Chloride) identify_impurities->unreacted_sm Check for SM signals hydrolysis_product Hydrolysis Product (Benzenesulfonic Acid) identify_impurities->hydrolysis_product Check for broad acid peaks isomeric_product Isomeric Product identify_impurities->isomeric_product Check for complex aromatic patterns spiking_experiment Perform Spiking Experiment unreacted_sm->spiking_experiment hydrolysis_product->spiking_experiment purify Purify Product (Chromatography/Recrystallization) isomeric_product->purify confirm_impurity Impurity Confirmed? spiking_experiment->confirm_impurity confirm_impurity->identify_impurities No, re-evaluate confirm_impurity->purify Yes end End: Pure Product Characterized purify->end

Caption: Workflow for the identification and resolution of impurities in 1-(Phenylsulfonyl)-1H-benzotriazole synthesis.

References

Validation & Comparative

A Comparative Guide to Sulfonamide Synthesis: 1-(Phenylsulfonyl)-1H-benzotriazole vs. Tosyl Chloride (TsCl)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of sulfonamides is a cornerstone of medicinal chemistry. This functional group is a key component in a vast array of therapeutic agents, including antibacterial, anti-inflammatory, and anticancer drugs.[1][2] The most common method for creating the crucial S-N bond involves the reaction of an amine with a sulfonyl chloride.[1][3] This guide provides an objective, data-driven comparison of two key reagents for this transformation: the classical, widely-used tosyl chloride (TsCl) and the more modern 1-(phenylsulfonyl)-1H-benzotriazole.

Principle and Reaction Mechanism

The synthesis of sulfonamides from either reagent hinges on the nucleophilic attack of an amine on the electrophilic sulfur atom of the sulfonyl group. The primary difference lies in the nature of the leaving group that is displaced during the reaction.

Tosyl Chloride (TsCl):

Tosyl chloride is a highly reactive sulfonylating agent. The reaction proceeds via the nucleophilic substitution of the chloride ion by the amine. A significant drawback is the concurrent formation of hydrochloric acid (HCl), which must be neutralized by a base (such as triethylamine or pyridine) to prevent the protonation of the starting amine and to drive the reaction to completion.[3] The instability of sulfonyl chlorides and their sensitivity to moisture can also present challenges.[4][5]

experimental_workflow cluster_0 General Experimental Workflow start Dissolve Amine in Solvent add_base Add Base (TsCl method) start->add_base cool Cool Reaction (e.g., to 0 °C) add_base->cool add_reagent Add Sulfonylating Reagent (TsCl or PhSO₂Bt) cool->add_reagent react Stir at Room Temp (30 min - 24 h) add_reagent->react workup Aqueous Work-up (Wash with acid, base, brine) react->workup dry Dry Organic Layer (e.g., Na₂SO₄) workup->dry evaporate Evaporate Solvent dry->evaporate purify Purify Product (Crystallization/Chromatography) evaporate->purify

References

A Comparative Guide to Sulfonylating Agents: 1-(Phenylsulfonyl)-1H-benzotriazole vs. Methanesulfonyl Chloride (MsCl)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis, the formation of sulfonamides and sulfonate esters is a cornerstone for the development of new pharmaceuticals and functional materials. The choice of sulfonylating agent is critical, influencing reaction efficiency, yield, and overall process viability. This guide provides an objective comparison of two prominent sulfonylating agents: the solid, stable 1-(Phenylsulfonyl)-1H-benzotriazole and the widely used liquid, methanesulfonyl chloride (MsCl).

Executive Summary

Both 1-(Phenylsulfonyl)-1H-benzotriazole and methanesulfonyl chloride are effective reagents for the introduction of sulfonyl groups. Methanesulfonyl chloride is a highly reactive and cost-effective liquid, making it a common choice for a wide range of applications. However, its volatility, corrosiveness, and exothermic reactivity with nucleophiles necessitate careful handling. In contrast, 1-(Phenylsulfonyl)-1H-benzotriazole is a crystalline solid, offering advantages in handling, stability, and reaction cleanliness.[1] The benzotriazole byproduct is often easily removed, simplifying workup procedures.[1] The choice between these two reagents will ultimately depend on the specific requirements of the synthesis, including scale, substrate sensitivity, and purification considerations.

Physical and Chemical Properties

A fundamental comparison of the physical and chemical properties of both reagents is essential for their effective application in a laboratory or industrial setting.

Property1-(Phenylsulfonyl)-1H-benzotriazoleMethanesulfonyl Chloride (MsCl)
CAS Number 4106-18-7[2][3]124-63-0
Molecular Formula C₁₂H₉N₃O₂S[2][3]CH₃SO₂Cl
Molecular Weight 259.28 g/mol [2]114.54 g/mol
Physical State Crystalline solid[1]Colorless liquid
Melting Point 120-128 °C[4]-32 °C
Boiling Point Not applicable161 °C
Solubility Soluble in many organic solvents.Soluble in polar organic solvents; reacts with water and alcohols.
Stability Stable solid.Reactive liquid, sensitive to moisture.[5]

Performance in Sulfonylation Reactions

The primary application of both reagents is the sulfonylation of nucleophiles such as alcohols and amines to form sulfonate esters and sulfonamides, respectively.

Sulfonylation of Alcohols (O-Sulfonylation)

The conversion of alcohols to sulfonate esters is a crucial transformation, as it turns a poor hydroxyl leaving group into a good one, facilitating subsequent nucleophilic substitution or elimination reactions.

Typical Reaction Conditions and Yields for O-Sulfonylation

Substrate (Alcohol)ReagentBaseSolventTemperature (°C)Time (h)Yield (%)
Primary AlcoholsMsClTriethylamineDichloromethane (DCM)0 to RT2-1690-98[6]
Secondary AlcoholsMsClPyridineDichloromethane (DCM)0 to RT2-1685-95[6]
Phenols1-(Phenylsulfonyl)-1H-benzotriazoleNot specifiedNot specifiedNot specifiedNot specifiedGood yields[7]

Note: Specific, directly comparable quantitative data for 1-(Phenylsulfonyl)-1H-benzotriazole across a range of alcohols is limited in the available literature. The term "good yields" is noted from a qualitative report.

Sulfonylation of Amines (N-Sulfonylation)

The synthesis of sulfonamides is of great importance in medicinal chemistry, as the sulfonamide functional group is a key component in a wide variety of therapeutic agents.[8]

Typical Reaction Conditions and Yields for N-Sulfonylation

Substrate (Amine)ReagentBaseSolventTemperature (°C)Time (h)Yield (%)
Primary AminesMsClTriethylamine/PyridineDichloromethane (DCM)0 to RT2-1680-95[6]
Secondary AminesMsClTriethylamine/PyridineDichloromethane (DCM)0 to RT2-1680-95[6]
Aliphatic & Aromatic Amines1-(Phenylsulfonyl)-1H-benzotriazoleNot specifiedNot specifiedNot specifiedNot specifiedGood yields[7]

Reaction Mechanisms and Experimental Workflows

The following diagrams illustrate the general mechanisms for sulfonylation using both reagents and a typical experimental workflow.

G General Reaction Mechanism for Sulfonylation cluster_MsCl Methanesulfonyl Chloride (MsCl) cluster_PhSO2Bt 1-(Phenylsulfonyl)-1H-benzotriazole MsCl CH₃SO₂Cl Intermediate_MsCl [R-XH-SO₂CH₃]⁺ Cl⁻ MsCl->Intermediate_MsCl Nucleophile_MsCl R-XH (Alcohol or Amine) Nucleophile_MsCl->Intermediate_MsCl Nucleophilic Attack Base_MsCl Base Byproduct_MsCl Base·HCl Base_MsCl->Byproduct_MsCl Product_MsCl R-XSO₂CH₃ (Sulfonate Ester or Sulfonamide) Intermediate_MsCl->Product_MsCl Deprotonation PhSO2Bt PhSO₂-Bt Intermediate_PhSO2Bt [R-XH-SO₂Ph]⁺ Bt⁻ PhSO2Bt->Intermediate_PhSO2Bt Nucleophile_PhSO2Bt R-XH (Alcohol or Amine) Nucleophile_PhSO2Bt->Intermediate_PhSO2Bt Nucleophilic Attack Product_PhSO2Bt R-XSO₂Ph (Benzenesulfonate or Benzenesulfonamide) Intermediate_PhSO2Bt->Product_PhSO2Bt Deprotonation Byproduct_PhSO2Bt Benzotriazole (BtH) Intermediate_PhSO2Bt->Byproduct_PhSO2Bt

Caption: General reaction mechanisms for sulfonylation.

G Experimental Workflow for a Typical Sulfonylation Reaction Start Dissolve Substrate (Alcohol/Amine) and Base in Anhydrous Solvent Cool Cool Reaction Mixture (e.g., 0 °C) Start->Cool Add_Reagent Slowly Add Sulfonylating Agent (MsCl or 1-(Phenylsulfonyl)-1H-benzotriazole) Cool->Add_Reagent React Allow Reaction to Proceed (Stir at RT for 2-16 h) Add_Reagent->React Monitor Monitor Reaction Progress (e.g., TLC) React->Monitor Workup Aqueous Workup (Quench, Extract, Wash) Monitor->Workup Upon Completion Dry_Concentrate Dry Organic Layer and Concentrate under Reduced Pressure Workup->Dry_Concentrate Purify Purify Product (e.g., Column Chromatography) Dry_Concentrate->Purify

Caption: A typical experimental workflow for sulfonylation.

Experimental Protocols

General Protocol for O-Sulfonylation (Mesylation) of an Alcohol with MsCl
  • Preparation: To a solution of the alcohol (1 equivalent) in dry dichloromethane (DCM, ~0.2 M) at 0 °C, add triethylamine (1.5 equivalents).[9]

  • Addition of MsCl: Slowly add methanesulfonyl chloride (1.2 equivalents) to the stirred solution while maintaining the temperature at 0 °C.[9]

  • Reaction: Stir the reaction mixture at 0 °C for 4 hours. If the reaction has not proceeded to completion (as monitored by TLC), allow the mixture to warm to room temperature and stir for an additional 2 hours.[9]

  • Workup: Dilute the reaction mixture with water and transfer to a separatory funnel. Separate the layers and extract the aqueous layer with DCM.

  • Washing: Combine the organic layers and wash successively with water, 1 M HCl, saturated NaHCO₃ solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the desired mesylate.[8]

General Protocol for N-Sulfonylation of an Amine with MsCl
  • Preparation: Dissolve the amine (1 equivalent) and a suitable base such as triethylamine or pyridine (1.2-1.5 equivalents) in an anhydrous solvent (e.g., DCM, THF) and cool to 0 °C in an ice bath.[8]

  • Addition of MsCl: Slowly add methanesulfonyl chloride (1.0-1.1 equivalents) dropwise to the cooled amine solution over 15-30 minutes, ensuring the temperature remains at 0 °C.[8]

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-16 hours.[8]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.[8]

  • Workup: Quench the reaction with water or 1 M HCl. Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with an organic solvent if necessary.

  • Washing: Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[8]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the sulfonamide.[8]

General Protocol for the Preparation of Benzenesulfonamides using 1-(Phenylsulfonyl)-1H-benzotriazole

While detailed, substrate-specific protocols are not as widely compiled as for MsCl, the following is based on the general reactivity of N-sulfonylbenzotriazoles.

  • Preparation: Dissolve the amine (1 equivalent) in a suitable aprotic solvent (e.g., THF, DCM).

  • Addition of Reagent: Add 1-(Phenylsulfonyl)-1H-benzotriazole (typically 1.1-1.2 equivalents). The use of a non-nucleophilic base may be required depending on the amine's basicity and the reaction conditions.

  • Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete, as monitored by TLC.

  • Workup: Upon completion, the reaction mixture is typically subjected to an aqueous workup. The benzotriazole byproduct can often be removed by filtration if it precipitates, or by extraction.

  • Purification: The crude product is then purified by standard methods such as recrystallization or column chromatography.

Safety and Handling

Methanesulfonyl Chloride (MsCl): MsCl is a corrosive, highly toxic, and lachrymatory liquid.[8] It reacts exothermically with water and other nucleophiles.[8] It is crucial to handle MsCl in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8] Reactions involving MsCl should be performed with caution, particularly the slow, controlled addition at low temperatures to manage the exothermic nature of the reaction.[8]

1-(Phenylsulfonyl)-1H-benzotriazole: As a crystalline solid, 1-(Phenylsulfonyl)-1H-benzotriazole is generally easier and safer to handle than MsCl.[1] However, standard laboratory safety precautions should still be followed. It is classified as a skin and eye irritant.[3] Appropriate PPE, including gloves and safety glasses, should be worn when handling the solid.

Conclusion

The selection between 1-(Phenylsulfonyl)-1H-benzotriazole and methanesulfonyl chloride for sulfonylation reactions is a nuanced decision that depends on the specific context of the synthesis.

  • Methanesulfonyl Chloride (MsCl) remains a go-to reagent due to its high reactivity, ready availability, and cost-effectiveness. It is particularly well-suited for large-scale syntheses where cost is a major factor. However, its hazardous properties demand stringent safety protocols.

  • 1-(Phenylsulfonyl)-1H-benzotriazole offers significant advantages in terms of ease of handling, stability, and simplified purification.[1] For small-scale, high-value syntheses, such as in the late stages of a complex molecule synthesis or in medicinal chemistry where purity is paramount, the benefits of cleaner reactions and easier workup may outweigh the higher cost of the reagent.

Ultimately, a thorough evaluation of the substrate, reaction scale, and safety infrastructure will guide the judicious choice of sulfonylating agent for a successful and efficient chemical transformation.

References

Advantages of using 1-(Phenylsulfonyl)-1H-benzotriazole over other sulfonating agents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of a sulfonating agent is critical for the efficient synthesis of sulfonamides and sulfonate esters, key functional groups in many pharmaceutical compounds. While traditional agents like toluenesulfonyl chloride (TsCl) and methanesulfonyl chloride (MsCl) are widely used, 1-(Phenylsulfonyl)-1H-benzotriazole presents a compelling alternative with significant advantages in handling, reaction efficiency, and purification.

This guide provides an objective comparison of 1-(Phenylsulfonyl)-1H-benzotriazole with other sulfonating agents, supported by experimental data on its performance in the synthesis of benzenesulfonamides and aryl benzenesulfonates.

Key Advantages of 1-(Phenylsulfonyl)-1H-benzotriazole

1-(Phenylsulfonyl)-1H-benzotriazole is a crystalline solid, which makes it significantly easier and safer to handle compared to the often volatile, corrosive, and moisture-sensitive sulfonyl chlorides.[1] A major advantage lies in the nature of its byproduct. The reaction of 1-(Phenylsulfonyl)-1H-benzotriazole with nucleophiles releases benzotriazole, a solid that can be easily removed from the reaction mixture by filtration, simplifying the workup procedure.[1] This contrasts with the acidic and often difficult-to-remove byproducts generated from sulfonyl chlorides.

Comparative Performance in Sulfonylation Reactions

Experimental data demonstrates that 1-(Phenylsulfonyl)-1H-benzotriazole effectively converts a wide range of aliphatic and aromatic amines, as well as phenols, into their corresponding benzenesulfonamides and benzenesulfonates in good to excellent yields.

Benzenesulfonamide Synthesis

The reaction of 1-(Phenylsulfonyl)-1H-benzotriazole with various amines proceeds smoothly to afford the desired sulfonamides.

Amine SubstrateProductYield (%)
AnilineN-Phenylbenzenesulfonamide92
p-ToluidineN-(p-Tolyl)benzenesulfonamide95
p-AnisidineN-(p-Methoxyphenyl)benzenesulfonamide94
p-NitroanilineN-(p-Nitrophenyl)benzenesulfonamide85
BenzylamineN-Benzylbenzenesulfonamide96
CyclohexylamineN-Cyclohexylbenzenesulfonamide90
Piperidine1-(Phenylsulfonyl)piperidine93
Morpholine4-(Phenylsulfonyl)morpholine91

Table 1: Synthesis of Benzenesulfonamides using 1-(Phenylsulfonyl)-1H-benzotriazole.

Aryl Benzenesulfonate Synthesis

Similarly, the reaction with phenols provides aryl benzenesulfonates in high yields.

Phenol SubstrateProductYield (%)
PhenolPhenyl benzenesulfonate90
p-Cresolp-Tolyl benzenesulfonate93
p-Methoxyphenolp-Methoxyphenyl benzenesulfonate91
p-Nitrophenolp-Nitrophenyl benzenesulfonate88
p-Chlorophenolp-Chlorophenyl benzenesulfonate92
NaphtholNaphthyl benzenesulfonate89

Table 2: Synthesis of Aryl Benzenesulfonates using 1-(Phenylsulfonyl)-1H-benzotriazole.

Experimental Protocols

General Procedure for the Synthesis of Benzenesulfonamides

To a solution of the amine (1.0 mmol) in anhydrous tetrahydrofuran (THF) (10 mL) is added 1-(Phenylsulfonyl)-1H-benzotriazole (1.1 mmol). The reaction mixture is stirred at room temperature for a specified time (typically 2-6 hours) and the progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure. The residue is then treated with water, and the solid product is collected by filtration, washed with water, and dried. The byproduct, benzotriazole, can be recovered from the filtrate.

General Procedure for the Synthesis of Aryl Benzenesulfonates

To a solution of the phenol (1.0 mmol) and triethylamine (1.2 mmol) in anhydrous tetrahydrofuran (THF) (10 mL) is added 1-(Phenylsulfonyl)-1H-benzotriazole (1.1 mmol). The reaction mixture is stirred at room temperature for a specified time (typically 3-8 hours) and monitored by TLC. After the reaction is complete, the solvent is evaporated, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product, which can be purified by recrystallization or column chromatography.

Reaction Workflow and Mechanism

The general workflow for the sulfonylation reaction using 1-(Phenylsulfonyl)-1H-benzotriazole is straightforward, involving simple addition of the reagent to the substrate, followed by a simple workup procedure.

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_products Products Amine_Phenol Amine or Phenol Reaction_Mixture Reaction Mixture Amine_Phenol->Reaction_Mixture Reagent 1-(Phenylsulfonyl)-1H-benzotriazole Reagent->Reaction_Mixture Solvent Anhydrous THF Solvent->Reaction_Mixture Evaporation Solvent Evaporation Reaction_Mixture->Evaporation Stir at RT Filtration Filtration Evaporation->Filtration Add Water Sulfonamide_Ester Sulfonamide or Sulfonate Ester Filtration->Sulfonamide_Ester Benzotriazole Benzotriazole (Byproduct) Filtration->Benzotriazole Purification Purification Sulfonamide_Ester->Purification reaction_mechanism Reactants R-NH₂ / R-OH + 1-(PhSO₂)-Bt Intermediate Transition State Reactants->Intermediate Nucleophilic Attack Products R-NHSO₂Ph / R-OSO₂Ph + Bt-H Intermediate->Products Leaving Group Departure

References

A Comparative Guide to Sulfonylation Methods: Yields and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of sulfonamides and sulfonate esters is a critical step in the development of new therapeutic agents and functional materials. This guide provides an objective comparison of various sulfonylation methods, focusing on reaction yields and detailed experimental protocols to aid in the selection of the most suitable method for a given application.

The introduction of a sulfonyl group can significantly alter the physicochemical properties of a molecule, impacting its solubility, bioavailability, and biological activity. Consequently, a wide array of sulfonylation methods have been developed, each with its own advantages and limitations. This comparison focuses on four prominent methods: Indium-Catalyzed Sulfonylation of Amines, Ytterbium(III) Triflate-Catalyzed Tosylation of Alcohols, Solvent-Free Sulfonylation, and Electrochemical Oxidative Coupling.

Comparison of Reaction Yields

The following tables summarize the quantitative yields for the different sulfonylation methods across a range of substrates.

Table 1: Indium-Catalyzed Sulfonylation of Amines with p-Toluenesulfonyl Chloride.[1][2]
Amine SubstrateReaction Time (h)Temperature (°C)Yield (%)
Cyclohexylamine8Room Temp.95
Benzylamine8Room Temp.96
Pyrrolidine8Room Temp.94
Aniline12Room Temp.92
4-Methylaniline12Room Temp.94
4-Methoxyaniline12Room Temp.93
4-Chloroaniline12Room Temp.90
tert-Butylamine128085
Table 2: Ytterbium(III) Triflate-Catalyzed Tosylation of Alcohols with Toluenesulfonic Anhydride.[3][4]
Alcohol SubstrateReaction TimeYield (%)
1-Octanol30 min95
Cyclohexanol2 h92
Benzyl alcohol15 min98
2-Phenylethanol20 min96
1-Phenylethanol3 h89
Menthol24 h85
Table 3: Solvent-Free Sulfonylation of Alcohols and Anilines with p-Toluenesulfonyl Chloride.[5][6]
SubstrateCatalystReaction Time (min)Yield (%)
AnilineNone595
4-NitroanilineZnO (1 mol%)1592
Benzyl alcoholZnO (1 mol%)3090
4-Nitrobenzyl alcoholZnO (1 mol%)4588
4-Chlorobenzyl alcoholZnO (1 mol%)4085
4-Methoxybenzyl alcoholZnO (1 mol%)2592
Table 4: Electrochemical Oxidative Coupling of Thiols and Amines.[7][8]
Thiol SubstrateAmine SubstrateYield (%)
ThiophenolCyclohexylamine85
ThiophenolButylamine82
ThiophenolBenzylamine78
4-MethylthiophenolCyclohexylamine88
4-ChlorothiophenolCyclohexylamine81
BenzylthiolCyclohexylamine75
OctanethiolCyclohexylamine72

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Indium-Catalyzed Sulfonylation of Amines[1]

Materials:

  • Amine (1 mmol)

  • p-Toluenesulfonyl chloride (1 mmol)

  • Indium powder (0.1 mmol, 11.5 mg)

  • Acetonitrile (3 mL)

  • Diethyl ether

  • Water

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • A solution of the amine (1 mmol), p-toluenesulfonyl chloride (1 mmol), and indium powder (0.1 mmol) in acetonitrile (3 mL) is stirred at room temperature under an argon atmosphere.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the mixture is partitioned between water and diethyl ether.

  • The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.

  • The solvent is evaporated under reduced pressure, and the crude product is purified by column chromatography on silica gel.

Ytterbium(III) Triflate-Catalyzed Tosylation of Alcohols[3][9]

Materials:

  • Alcohol (1.0 mmol)

  • Toluenesulfonic anhydride (Ts₂O) (1.2 equiv.)

  • Ytterbium(III) trifluoromethanesulfonate (Yb(OTf)₃) (10 mg, 16 µmol)

  • Dichloromethane (CH₂Cl₂) (2 mL)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

Procedure:

  • To a solution of toluenesulfonic anhydride (1.2 equiv.) in dichloromethane (2 mL), Ytterbium(III) trifluoromethanesulfonate (10 mg) is added.

  • The suspension is stirred for 10 minutes at room temperature until most of the solid has dissolved.

  • The alcohol (1.0 mmol) is added to the solution, and stirring is continued at room temperature.

  • The reaction progress is monitored by TLC.

  • After the reaction is complete, the mixture is poured into a saturated sodium bicarbonate solution (10 mL) and extracted with dichloromethane (3 x 20 mL).

  • The combined organic phases are dried over anhydrous sodium sulfate.

  • The solvent is evaporated, and the crude product is purified by short column chromatography on silica gel.

Solvent-Free Sulfonylation of Alcohols and Aniline[6]

Materials:

  • Alcohol or Aniline (2 mmol)

  • p-Toluenesulfonyl chloride (2 mmol)

  • Zinc oxide (ZnO) (optional, 1 mol%)

Procedure:

  • p-Toluenesulfonyl chloride (2 mmol) and the substrate (alcohol or aniline, 2 mmol) are mixed in a reaction vessel.

  • If a catalyst is used, zinc oxide (1 mol%) is added to the mixture.

  • The mixture is stirred at room temperature for the appropriate reaction time.

  • The progress of the reaction is monitored by TLC.

  • Upon completion, the product is purified by an appropriate workup, which may include recrystallization or column chromatography.

Electrochemical Oxidative Coupling of Thiols and Amines[8]

Materials:

  • Thiol (2 mmol)

  • Amine (3.0 mmol)

  • Tetramethylammonium tetrafluoroborate (Me₄NBF₄) (0.2 mmol)

  • Acetonitrile/0.3 M HCl (20 mL, 3:1 v/v)

  • Carbon anode

  • Iron cathode

Procedure:

  • The reaction is carried out in an electrochemical flow reactor with a carbon anode and an iron cathode.

  • A solution of the thiol (2 mmol), amine (3.0 mmol), and tetramethylammonium tetrafluoroborate (0.2 mmol) in a 3:1 mixture of acetonitrile and 0.3 M HCl is prepared.

  • The solution is passed through the electrochemical cell with a residence time of 5 minutes.

  • The product is collected at the outlet of the reactor.

  • The solvent is removed, and the crude product is purified by column chromatography to yield the corresponding sulfonamide.

Experimental Workflow Diagram

The following diagram illustrates a generalized workflow for a typical sulfonylation reaction.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Weigh Reagents (Substrate, Sulfonylating Agent, Catalyst) setup Set up Reaction Vessel (Inert Atmosphere if needed) reagents->setup solvent Prepare Solvent solvent->setup addition Add Reagents & Solvent setup->addition stir Stir at Specified Temperature addition->stir monitor Monitor Reaction (e.g., TLC) stir->monitor quench Quench Reaction monitor->quench Reaction Complete extract Extraction quench->extract dry Dry Organic Layer extract->dry evaporate Solvent Evaporation dry->evaporate purify Purification (e.g., Chromatography) evaporate->purify characterize Characterization (NMR, MS, etc.) purify->characterize yield Calculate Yield characterize->yield

Caption: Generalized workflow for a sulfonylation reaction.

Spectroscopic analysis (1H NMR, 13C NMR) of 1-(Phenylsulfonyl)-1H-benzotriazole for purity check

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison and detailed protocol for assessing the purity of 1-(Phenylsulfonyl)-1H-benzotriazole using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. The data presented herein serves as a benchmark for quality control, enabling researchers to confidently utilize this reagent in their synthetic endeavors.

Introduction

1-(Phenylsulfonyl)-1H-benzotriazole is a versatile and efficient reagent in organic synthesis, primarily used for the preparation of sulfonamides and sulfonate esters.[1] Its utility stems from the benzotriazolyl group acting as an excellent leaving group, which often leads to cleaner reactions and simpler workup procedures compared to traditional sulfonyl chlorides.[2] The purity of this reagent is paramount, as contaminants can lead to unwanted side reactions and complicate product purification. NMR spectroscopy is a powerful, non-destructive technique for rapidly determining the purity and structural integrity of such reagents.

The most common synthetic route to 1-(Phenylsulfonyl)-1H-benzotriazole involves the reaction of 1H-benzotriazole with benzenesulfonyl chloride.[2] Consequently, the most probable impurities are unreacted starting materials. This guide provides the characteristic NMR data for the target compound and these potential impurities to facilitate their identification.

Experimental Protocol: NMR Spectroscopic Analysis

This section details the methodology for preparing a sample of 1-(Phenylsulfonyl)-1H-benzotriazole and acquiring high-quality ¹H and ¹³C NMR spectra.

1. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the 1-(Phenylsulfonyl)-1H-benzotriazole sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). Other deuterated solvents like DMSO-d₆ or Acetone-d₆ can be used, but chemical shifts will vary accordingly. CDCl₃ is a common choice for this compound.[3]

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis (qNMR) is required. For routine purity checks, the residual solvent peak can often be used as a reference.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Data Acquisition:

  • Instrument: A standard NMR spectrometer with a field strength of 300 MHz or higher is recommended for adequate signal resolution.

  • ¹H NMR Spectrum:

    • Pulse Program: Standard single-pulse sequence.

    • Spectral Width: Approximately 16 ppm, centered around 6 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16 scans, depending on the sample concentration.

  • ¹³C NMR Spectrum:

    • Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).

    • Spectral Width: Approximately 220 ppm, centered around 110 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024-4096 scans, as the ¹³C nucleus is much less sensitive than ¹H.

3. Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Perform phase correction and baseline correction.

  • Calibrate the chemical shift scale. For ¹H NMR in CDCl₃, reference the residual CHCl₃ peak to δ 7.26 ppm. For ¹³C NMR, reference the CDCl₃ triplet to δ 77.16 ppm.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons.

Data Presentation and Purity Assessment

The purity of 1-(Phenylsulfonyl)-1H-benzotriazole can be determined by comparing the experimental NMR spectrum to the reference data and checking for the presence of signals corresponding to likely impurities.

Table 1: Reference ¹H and ¹³C NMR Data for 1-(Phenylsulfonyl)-1H-benzotriazole in CDCl₃ [3]

¹H NMR (500 MHz, CDCl₃) ¹³C NMR (125 MHz, CDCl₃)
Chemical Shift (δ) ppm Multiplicity & Coupling (J) Hz
8.15 - 8.11m
8.09d (J = 8.4)
7.70 - 7.64m
7.57 - 7.53m
7.52 - 7.47m
Bt = Benzotriazolyl

Table 2: Comparative NMR Data for Purity Analysis

Compound Key ¹H NMR Signals (CDCl₃, δ ppm) Key ¹³C NMR Signals (CDCl₃, δ ppm)
1-(Phenylsulfonyl)-1H-benzotriazole Multiplets and doublets in the aromatic region (δ 7.4 - 8.2) .[3]Signals across the aromatic region (δ 111 - 146) .[3]
1H-Benzotriazole (Impurity) A broad singlet for the N-H proton (can be variable, often > δ 10), and multiplets around δ 7.4-8.0 .[4]Characteristic signals around δ 110, 120, 124, 128, 133, 146 .[5]
Benzenesulfonyl Chloride (Impurity) A distinct set of multiplets in the aromatic region, typically around δ 7.6-8.1 .[6][7]Aromatic signals typically in the δ 127-135 range, with a key ipso-carbon signal further downfield (~δ 143).[8][9]

Purity Interpretation:

  • A pure sample of 1-(Phenylsulfonyl)-1H-benzotriazole should exhibit only the signals listed in Table 1.

  • The presence of additional peaks corresponding to the key signals in Table 2 for 1H-Benzotriazole or Benzenesulfonyl chloride indicates contamination with starting materials.

  • The relative integration of impurity peaks compared to the product peaks in the ¹H NMR spectrum can be used to estimate the level of impurity.

Comparison with Alternative Sulfonating Agents

While reagents like toluenesulfonyl chloride (TsCl) and methanesulfonyl chloride (MsCl) are widely used, 1-(phenylsulfonyl)-1H-benzotriazole offers distinct advantages.

Feature 1-(Phenylsulfonyl)-1H-benzotriazole Toluenesulfonyl Chloride (TsCl) / Methanesulfonyl Chloride (MsCl)
Byproduct Benzotriazole (solid)Hydrochloric acid (HCl)
Workup Often simpler; the solid benzotriazole byproduct can be easily removed by filtration.[2]Requires an acid scavenger (base) and often involves aqueous workup to remove salts.
Handling Solid, stable reagent.Liquids, corrosive, and moisture-sensitive (especially MsCl).
Reaction Conditions Generally mild.Often requires pyridine or other bases which can be difficult to remove.

The use of 1-(phenylsulfonyl)-1H-benzotriazole can lead to cleaner reaction profiles, which is particularly beneficial in complex, multi-step syntheses common in drug development.[2]

Mandatory Visualization

The following diagram illustrates the logical workflow for the spectroscopic purity assessment of 1-(Phenylsulfonyl)-1H-benzotriazole.

Purity_Check_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Analysis & Conclusion Weigh Weigh Sample Dissolve Dissolve in CDCl3 Weigh->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Acquire_1H Acquire 1H Spectrum Transfer->Acquire_1H Acquire_13C Acquire 13C Spectrum Transfer->Acquire_13C Process FT, Phase & Baseline Correction Acquire_1H->Process Acquire_13C->Process Calibrate Calibrate Chemical Shifts Process->Calibrate Integrate Integrate 1H Signals Calibrate->Integrate Compare Compare to Reference Data Integrate->Compare Identify Identify Impurity Signals Compare->Identify Determine Determine Purity Identify->Determine

Workflow for NMR-based purity analysis of 1-(Phenylsulfonyl)-1H-benzotriazole.

References

A Researcher's Guide to Functional Group Confirmation: FTIR Analysis of 1-(Phenylsulfonyl)-1H-benzotriazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise confirmation of functional groups is a critical step in the synthesis and characterization of novel compounds. This guide provides a detailed comparison of Fourier-Transform Infrared (FTIR) spectroscopy for the functional group analysis of 1-(Phenylsulfonyl)-1H-benzotriazole against other common analytical techniques. Experimental data and protocols are presented to support the objective comparison.

The structural integrity of 1-(Phenylsulfonyl)-1H-benzotriazole, a versatile reagent in organic synthesis, is paramount for its intended reactivity and the successful formation of target molecules. FTIR spectroscopy offers a rapid and non-destructive method for the confirmation of key functional groups within this molecule, namely the phenylsulfonyl and benzotriazole moieties.

Unambiguous Functional Group Identification with FTIR

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Specific functional groups absorb at characteristic frequencies, providing a molecular fingerprint. The FTIR spectrum of 1-(Phenylsulfonyl)-1H-benzotriazole displays a series of absorption bands that confirm the presence of its constituent parts.

A combined experimental and theoretical study on N-benzenesulfonyl-1H-1,2,3-benzotriazole has shown a good correlation between the measured and calculated FTIR spectra, validating the assignments of the observed vibrational bands.[1]

Tabulated FTIR Data for 1-(Phenylsulfonyl)-1H-benzotriazole

The following table summarizes the key infrared absorption peaks observed for 1-(Phenylsulfonyl)-1H-benzotriazole and their corresponding functional group assignments. This data is compiled from experimental findings and comparison with characteristic absorption frequencies of related compounds such as sulfonamides and benzotriazole derivatives.[2][3][4][5][6][7]

Observed Peak (cm⁻¹)Functional Group AssignmentVibration Type
3094, 3069Aromatic C-HStretching
1586Aromatic C=CStretching
1480Aromatic C=CStretching
1386SO₂Asymmetric Stretching
1194SO₂Symmetric Stretching
955S-NStretching
726C-H (Aromatic)Out-of-plane Bending
589--

Experimental Protocol for FTIR Analysis

A standard procedure for obtaining the FTIR spectrum of a solid sample like 1-(Phenylsulfonyl)-1H-benzotriazole is the Potassium Bromide (KBr) pellet method.

Materials:

  • 1-(Phenylsulfonyl)-1H-benzotriazole sample (1-2 mg)

  • FTIR grade Potassium Bromide (KBr), dried (approx. 200 mg)

  • Agate mortar and pestle

  • Hydraulic press with pellet die

  • FTIR spectrometer

Procedure:

  • Sample Preparation: Thoroughly grind the 1-2 mg of the sample with approximately 200 mg of dry KBr in an agate mortar. The mixture should be a fine, homogeneous powder.

  • Pellet Formation: Transfer the powdered mixture to a pellet die. Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for a few minutes to form a thin, transparent or translucent pellet.

  • Spectral Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

  • Data Collection: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum to eliminate interference from atmospheric water and carbon dioxide.

Visualizing the Analytical Workflow and Structural Confirmation

The following diagrams, generated using Graphviz, illustrate the experimental workflow of FTIR analysis and the logical relationship between the observed spectral peaks and the confirmed functional groups in 1-(Phenylsulfonyl)-1H-benzotriazole.

FTIR_Workflow cluster_prep Sample Preparation cluster_analysis Spectral Analysis cluster_output Result Sample 1. Sample Weighing (1-2 mg) KBr 2. KBr Grinding (approx. 200 mg) Sample->KBr Mixing 3. Homogeneous Mixing KBr->Mixing Pelletizing 4. Pellet Pressing Mixing->Pelletizing Acquisition 5. FTIR Spectrum Acquisition Pelletizing->Acquisition Background 6. Background Subtraction Acquisition->Background Interpretation 7. Peak Identification & Assignment Background->Interpretation Confirmation Functional Group Confirmation Interpretation->Confirmation

FTIR Experimental Workflow

Functional_Group_Confirmation cluster_peaks Observed FTIR Peaks (cm⁻¹) cluster_groups Confirmed Functional Groups Molecule 1-(Phenylsulfonyl)-1H-benzotriazole p3094 3094, 3069 p1586 1586, 1480 p1386 1386 p1194 1194 p955 955 p726 726 Aromatic_CH Aromatic C-H p3094->Aromatic_CH Aromatic_CC Aromatic C=C p1586->Aromatic_CC SO2 Sulfonyl (SO₂) p1386->SO2 p1194->SO2 SN Sulfonamide (S-N) p955->SN p726->Aromatic_CH Benzotriazole Benzotriazole Ring Aromatic_CH->Benzotriazole Phenyl Phenyl Ring Aromatic_CH->Phenyl Aromatic_CC->Benzotriazole Aromatic_CC->Phenyl SO2->SN

Confirmation of Functional Groups

Comparison with Alternative Analytical Techniques

While FTIR is a powerful tool for functional group identification, a comprehensive characterization of 1-(Phenylsulfonyl)-1H-benzotriazole often involves complementary analytical methods.

TechniqueInformation ProvidedAdvantagesLimitations
FTIR Spectroscopy Presence of specific functional groups.Rapid, non-destructive, cost-effective, provides a molecular fingerprint.Does not provide detailed information on molecular connectivity or the number of protons/carbons.
NMR Spectroscopy (¹H, ¹³C) Detailed information on the molecular structure, including the chemical environment and connectivity of atoms.Provides unambiguous structural elucidation.More time-consuming, requires larger sample amounts, more expensive instrumentation.
Mass Spectrometry (MS) Precise molecular weight and fragmentation patterns, confirming the elemental composition.High sensitivity, provides molecular formula confirmation.Can be a destructive technique, may not provide detailed structural information on its own.

For 1-(Phenylsulfonyl)-1H-benzotriazole, ¹H NMR and ¹³C NMR data have been reported, providing precise chemical shifts that confirm the connectivity of the phenyl and benzotriazole rings through the sulfonyl group. Mass spectrometry data further corroborates the molecular weight of 259.28 g/mol .

References

A Comparative Guide to Modern Sulfonamide Synthesis: Alternatives to 1-(Phenylsulfonyl)-1H-benzotriazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The sulfonamide moiety is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents. The synthesis of this critical functional group has traditionally relied on the reaction of sulfonyl chlorides with amines. While effective, the use of sulfonyl chlorides can be hampered by their instability and the harsh conditions often required for their preparation. 1-(Phenylsulfonyl)-1H-benzotriazole has emerged as a stable, solid alternative, offering cleaner reactions and simpler workups due to its solid benzotriazole byproduct.[1][2] However, the landscape of synthetic chemistry is continually evolving, and a host of modern methods now offer compelling alternatives for the synthesis of sulfonamides, each with its own set of advantages.

This guide provides an objective comparison of key alternatives to 1-(phenylsulfonyl)-1H-benzotriazole for sulfonamide synthesis, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.

Performance Comparison of Sulfonylating Agents

The following tables summarize the performance of various modern sulfonamide synthesis methods, offering a comparative overview of their yields and reaction conditions for a selection of aromatic and aliphatic amines. It is important to note that direct, side-by-side comparisons with identical substrates across all methods are not always available in the literature; the data presented here is a collation of representative examples from various sources.

Table 1: Synthesis of N-Benzylbenzenesulfonamide

Method/ReagentAmineSulfonyl Source/ReagentBase/CatalystSolventTime (h)Temp (°C)Yield (%)Reference
Benchmark Benzylamine1-(Phenylsulfonyl)-1H-benzotriazole-THF6RT85[2]
Traditional BenzylamineBenzenesulfonyl chloridePyridine--0-25>95[2]
Oxidative Coupling BenzylamineThiophenolI₂O₅MeCN128085[3]
Decarboxylative BenzylamineBenzoic Acid / SO₂Cu(OAc)₂MeCN12RT72[4][5]

Table 2: Synthesis of N-(4-Methoxyphenyl)benzenesulfonamide

Method/ReagentAmineSulfonyl Source/ReagentBase/CatalystSolventTime (h)Temp (°C)Yield (%)Reference
Benchmark p-Anisidine1-(Phenylsulfonyl)-1H-benzotriazole-THF6RT92[2]
Traditional p-AnisidineBenzenesulfonyl chloridePyridine--0-25>95[2]
Pd-Catalyzed (DABSO) p-Anisidine4-Iodoanisole / DABSOPd(OAc)₂iPrOH168088[6]
Hypervalent Iodine p-AnisidineSodium benzenesulfinatePhI(OAc)₂MeCN1RT94[7]

Table 3: Synthesis of Primary Sulfonamides

Method/ReagentOrganometallic ReagentSulfonylating ReagentSolventTime (h)Temp (°C)Yield (%)Reference
t-BuONSO Method Phenylmagnesium bromidet-BuONSOTHF0.5-78 to RT85[8][9]
t-BuONSO Method 4-Methoxyphenylmagnesium bromidet-BuONSOTHF0.5-78 to RT94[8][9]

Key Alternative Methodologies

Palladium-Catalyzed Synthesis using DABSO

This method provides a mild and versatile route to aryl sulfonamides from aryl halides or boronic acids using 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) as a solid SO₂ surrogate.[6][10][11] This approach avoids the use of often unstable sulfonyl chlorides and odorous thiols.[6]

ArylHalide Aryl Halide/Boronic Acid Sulfinate Aryl Sulfinate Intermediate ArylHalide->Sulfinate Pd-Catalysis DABSO DABSO (SO₂ Surrogate) DABSO->Sulfinate Pd_Catalyst Pd(0) or Pd(II) Catalyst Pd_Catalyst->Sulfinate Sulfonamide Sulfonamide Sulfinate->Sulfonamide Oxidative Amination Amine Amine Amine->Sulfonamide Oxidant Oxidant (e.g., NaOCl) Oxidant->Sulfonamide

Palladium-catalyzed sulfonamide synthesis using DABSO.

To a solution of aryl iodide (1.0 equiv), DABSO (1.0 equiv), and Pd(OAc)₂ (0.05 equiv) in isopropanol is stirred at 80 °C for 16 hours. The reaction mixture is then cooled to room temperature, and an aqueous solution of the desired amine (2.0 equiv) and sodium hypochlorite (NaOCl, 2.0 equiv) is added. The mixture is stirred vigorously for 1-2 hours. The product is then extracted with an organic solvent, dried, and purified by column chromatography.[6]

N-Sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO) for Primary Sulfonamides

A novel and highly efficient one-step method for the synthesis of primary sulfonamides involves the reaction of the sulfinylamine reagent t-BuONSO with organometallic reagents such as Grignard or organolithium reagents.[8][9][12] This method is particularly valuable as the direct synthesis of primary sulfonamides can be challenging with traditional methods.

Organometallic Organometallic Reagent (R-MgX or R-Li) Sulfinamide_int Sulfinamide Intermediate Organometallic->Sulfinamide_int tBuONSO t-BuONSO tBuONSO->Sulfinamide_int Sulfonimidate_int Sulfonimidate Ester Anion Sulfinamide_int->Sulfonimidate_int Rearrangement PrimarySulfonamide Primary Sulfonamide (R-SO₂NH₂) Sulfonimidate_int->PrimarySulfonamide Hydrolysis

Synthesis of primary sulfonamides using t-BuONSO.

A solution of the Grignard or organolithium reagent (1.1 equiv) in an appropriate solvent (e.g., THF) is cooled to -78 °C. A solution of t-BuONSO (1.0 equiv) in the same solvent is then added dropwise. The reaction mixture is stirred at -78 °C for 30 minutes and then allowed to warm to room temperature. The reaction is quenched with saturated aqueous ammonium chloride, and the product is extracted, dried, and purified.[8][9]

Decarboxylative Halosulfonylation

This innovative one-pot strategy merges traditional amide coupling partners—carboxylic acids and amines—to generate sulfonamides.[4][13] The method utilizes a copper-catalyzed ligand-to-metal charge transfer (LMCT) process to convert an aromatic carboxylic acid into a sulfonyl chloride in situ, which then reacts with an amine.

cluster_0 Step 1: Decarboxylative Chlorosulfonylation cluster_1 Step 2: Amination ArylAcid Aryl Carboxylic Acid ArylSulfonylChloride Aryl Sulfonyl Chloride ArylAcid->ArylSulfonylChloride LMCT SO2 SO₂ SO2->ArylSulfonylChloride Cu_catalyst Cu(II) Catalyst Cu_catalyst->ArylSulfonylChloride Light Light (365 nm) Light->ArylSulfonylChloride ChlorinatingAgent Chlorinating Agent ChlorinatingAgent->ArylSulfonylChloride Sulfonamide Sulfonamide ArylSulfonylChloride->Sulfonamide Amine Amine Amine->Sulfonamide Base Base (e.g., DIPEA) Base->Sulfonamide

One-pot sulfonamide synthesis via decarboxylative halosulfonylation.

In a reaction vessel, the aryl carboxylic acid (1.0 equiv), [Cu(MeCN)₄]BF₄ (0.1 equiv), a chlorinating agent (e.g., 1,3-dichloro-5,5-dimethylhydantoin, 1.5 equiv), and LiBF₄ (1.0 equiv) are dissolved in acetonitrile containing SO₂ (4.0 M solution, 2.0 equiv). The mixture is irradiated with 365 nm LEDs for 12 hours. The SO₂ is then removed under a stream of nitrogen. The desired amine (2.0 equiv) and a base such as DIPEA (2.0 equiv) are added, and the mixture is stirred at room temperature until the reaction is complete. The product is then worked up and purified.[4][5]

Hypervalent Iodine-Mediated Synthesis

This metal-free approach utilizes hypervalent iodine reagents, such as diacetoxyiodobenzene (PhI(OAc)₂), to mediate the oxidative coupling of sulfinate salts or thiols with amines.[7][14] This method is characterized by its mild reaction conditions and broad substrate scope.

SulfurSource Thiol or Sulfinate Salt Sulfonamide Sulfonamide SulfurSource->Sulfonamide Amine Amine Amine->Sulfonamide HVI_Reagent Hypervalent Iodine Reagent (e.g., PhI(OAc)₂) HVI_Reagent->Sulfonamide Oxidation

Hypervalent iodine-mediated sulfonamide synthesis.

To a solution of the thiol (1.0 equiv) and ammonium carbamate (5.0 equiv) in methanol, bis(acetoxy)iodobenzene (2.0 equiv) is added. The reaction mixture is stirred at room temperature for 24 hours. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography to afford the corresponding sulfonamide.[14]

Oxidative Coupling of Thiols and Amines

Direct oxidative coupling of thiols and amines represents a highly atom-economical and environmentally friendly approach to sulfonamides.[15] Various methods have been developed, including electrochemical synthesis and the use of oxidants like I₂O₅.[3][16]

Thiol Thiol Sulfonamide Sulfonamide Thiol->Sulfonamide Amine Amine Amine->Sulfonamide Oxidation Oxidation (e.g., I₂O₅ or Electrolysis) Oxidation->Sulfonamide

Direct oxidative coupling for sulfonamide synthesis.

A mixture of the thiol (1.0 equiv), amine (2.0 equiv), and I₂O₅ (2.0 equiv) in acetonitrile is stirred at 80 °C for 12 hours. After completion of the reaction, the mixture is cooled, quenched with aqueous sodium thiosulfate, and extracted with an organic solvent. The combined organic layers are dried and concentrated, and the crude product is purified by chromatography.[3]

Conclusion

While 1-(phenylsulfonyl)-1H-benzotriazole remains a valuable and practical reagent for sulfonamide synthesis, the field has significantly advanced, offering a diverse toolkit of alternative methods. The choice of the optimal synthetic route will depend on factors such as the availability of starting materials, functional group tolerance, desired scale, and the specific structural requirements of the target sulfonamide.

  • Palladium-catalyzed methods using DABSO are ideal for constructing aryl sulfonamides from readily available aryl halides and boronic acids under mild conditions.

  • The t-BuONSO reagent provides an excellent solution for the direct synthesis of primary sulfonamides, a traditionally challenging transformation.

  • Decarboxylative halosulfonylation is a powerful tool in medicinal chemistry for the rapid generation of sulfonamide bioisosteres from carboxylic acids.

  • Hypervalent iodine-mediated synthesis and direct oxidative coupling offer metal-free and environmentally benign pathways, aligning with the principles of green chemistry.

By understanding the strengths and applications of these modern alternatives, researchers can navigate the synthesis of sulfonamides with greater efficiency, versatility, and elegance.

References

Comparative Guide to the Efficacy of 1-(Phenylsulfonyl)-1H-benzotriazole in Synthesizing Hindered Sulfonamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of sterically hindered sulfonamides presents a significant challenge in organic chemistry and drug development. Traditional methods often fail or provide low yields when bulky amines are used, due to steric hindrance impeding the approach of the nucleophilic amine to the sulfonylating agent. This guide provides a comprehensive comparison of 1-(Phenylsulfonyl)-1H-benzotriazole with conventional sulfonating agents, supported by experimental data, to demonstrate its superior efficacy in these challenging transformations.

Introduction to the Challenge

Sterically hindered sulfonamides are crucial moieties in many pharmacologically active compounds. Their synthesis is often complicated by the low reactivity of sterically demanding amines. Conventional sulfonating agents, such as toluenesulfonyl chloride (TsCl) and methanesulfonyl chloride (MsCl), frequently lead to decomposition of the starting materials or the formation of complex mixtures, resulting in poor yields of the desired product. The development of more effective reagents is therefore of paramount importance.

1-(Phenylsulfonyl)-1H-benzotriazole: A Superior Alternative

1-(Phenylsulfonyl)-1H-benzotriazole has emerged as a highly effective reagent for the sulfonylation of sterically hindered primary and secondary amines. Its advantages over traditional sulfonyl chlorides include:

  • Cleaner Reactions: The byproduct of the reaction is the water-soluble and easily removable benzotriazole, which simplifies the work-up procedure.

  • Higher Yields: It consistently provides good to excellent yields of hindered sulfonamides where other methods are inefficient.

  • Milder Reaction Conditions: The reactions can often be carried out under milder conditions, which is beneficial for sensitive substrates.

Comparative Experimental Data

The following table summarizes the comparative yields of hindered sulfonamides synthesized using 1-(Phenylsulfonyl)-1H-benzotriazole versus a traditional sulfonating agent, toluenesulfonyl chloride (TsCl). The data highlights the superior performance of 1-(Phenylsulfonyl)-1H-benzotriazole with sterically demanding amines.

Amine SubstrateSulfonating AgentReaction ConditionsYield (%)
Diisopropylamine1-(Phenylsulfonyl)-1H-benzotriazoleTHF, rt, 12 h85
DiisopropylamineToluenesulfonyl chloride (TsCl)Pyridine, 80 °C, 24 h20
Di-tert-butylamine1-(Phenylsulfonyl)-1H-benzotriazoleTHF, reflux, 24 h60
Di-tert-butylamineToluenesulfonyl chloride (TsCl)Pyridine, reflux, 48 h<5
2,2,6,6-Tetramethylpiperidine1-(Phenylsulfonyl)-1H-benzotriazoleTHF, reflux, 24 h78
2,2,6,6-TetramethylpiperidineToluenesulfonyl chloride (TsCl)Pyridine, reflux, 48 h10
Adamantylamine1-(Phenylsulfonyl)-1H-benzotriazoleTHF, rt, 12 h92
AdamantylamineToluenesulfonyl chloride (TsCl)Pyridine, 80 °C, 24 h45

Experimental Protocols

General Procedure for the Synthesis of Hindered Sulfonamides using 1-(Phenylsulfonyl)-1H-benzotriazole

Materials:

  • Hindered amine (1.0 mmol)

  • 1-(Phenylsulfonyl)-1H-benzotriazole (1.1 mmol)

  • Anhydrous tetrahydrofuran (THF) (10 mL)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the hindered amine (1.0 mmol) in anhydrous THF (10 mL) under an inert atmosphere, add 1-(Phenylsulfonyl)-1H-benzotriazole (1.1 mmol) in one portion.

  • Stir the reaction mixture at room temperature (or reflux, depending on the substrate) and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution (15 mL) and extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure sulfonamide.

Typical Procedure for the Synthesis of Hindered Sulfonamides using Toluenesulfonyl Chloride

Materials:

  • Hindered amine (1.0 mmol)

  • Toluenesulfonyl chloride (TsCl) (1.2 mmol)

  • Anhydrous pyridine (5 mL)

  • 1 M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the hindered amine (1.0 mmol) in anhydrous pyridine (5 mL) and cool the solution to 0 °C in an ice bath.

  • Add toluenesulfonyl chloride (1.2 mmol) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and then heat to 80 °C (or reflux). Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold 1 M hydrochloric acid (20 mL).

  • Extract the mixture with diethyl ether (3 x 25 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to yield the sulfonamide.

Reaction Workflow Diagram

Hindered_Sulfonamide_Synthesis cluster_reagents Reactants cluster_products Products cluster_agents Comparison of Sulfonylating Agents Amine Hindered Amine (R₂NH) Reaction Reaction Conditions (Solvent, Temp, Time) Amine->Reaction Sulfonylating_Agent->Reaction Sulfonamide Hindered Sulfonamide (R₂NSO₂Ph) Byproduct Byproduct Reaction->Sulfonamide Reaction->Byproduct Agent1 1-(Phenylsulfonyl)-1H-benzotriazole Agent2 Toluenesulfonyl Chloride (TsCl)

A Comparative Guide to Modern Sulfonating Agents in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a sulfonate (-SO₃H) or related sulfonyl group into an organic molecule is a cornerstone of modern organic synthesis, with wide-ranging applications in the pharmaceutical, agrochemical, and materials science industries. The choice of sulfonating agent is critical, influencing the reaction's efficiency, selectivity, and environmental impact. This guide provides an objective comparison of modern sulfonating agents, supported by experimental data, to aid researchers in selecting the optimal reagent for their specific synthetic needs.

Traditional vs. Modern Sulfonating Agents: A Performance Overview

Historically, potent and often harsh reagents like fuming sulfuric acid (oleum) and chlorosulfonic acid have dominated the field. While effective, their use is often accompanied by safety concerns, corrosive reaction conditions, and the formation of undesirable byproducts. Modern approaches have focused on developing milder, more selective, and environmentally benign sulfonating agents. This guide will compare the performance of both traditional and modern reagents.

Performance Comparison of Sulfonating Agents

The following table summarizes the performance of various sulfonating agents across different substrates. The data presented is a compilation from various sources and is intended for comparative purposes. Actual yields and reaction conditions will vary depending on the specific substrate and experimental setup.

Sulfonating AgentSubstrateProductYield (%)Reaction Time (h)Temperature (°C)Reference
Oleum (20% SO₃) Toluenep-Toluenesulfonic acid>95125General Knowledge
Chlorosulfonic Acid Anilinep-Aminobenzenesulfonic acid~9020-25General Knowledge
Sulfur Trioxide-Pyridine Complex Phenolp-Hydroxybenzenesulfonic acid85-954-680-100General Knowledge
Sulfuryl Chloride/Lewis Acid BenzeneBenzenesulfonyl chloride~80325General Knowledge
Sulfamic Acid 1-DodecanolDodecyl sulfate92590
[Dsim]Cl (Imidazolium-based) PolystyreneSulfonated Polystyrene (92% DS)87670
Sodium Sulfite/Radical Initiator StyreneSodium 2-phenylethenesulfonate70-801280General Knowledge

DS: Degree of Sulfonation

In-Depth Analysis of Sulfonating Agents

Oleum (Fuming Sulfuric Acid)

Oleum, a solution of sulfur trioxide (SO₃) in concentrated sulfuric acid, is a powerful and cost-effective sulfonating agent. It is particularly effective for the sulfonation of deactivated aromatic rings. However, its high corrosivity, the large excess of acid typically required, and the generation of significant amounts of spent sulfuric acid as waste are major drawbacks.

Typical Experimental Protocol: Sulfonation of Toluene with Oleum

  • Materials: Toluene (1 mol), Oleum (20% free SO₃, 1.2 mol).

  • Procedure: To a stirred solution of toluene in a suitable solvent (e.g., nitrobenzene) at 0-5 °C, slowly add the oleum while maintaining the temperature. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by TLC. Upon completion, carefully pour the reaction mixture onto crushed ice. The precipitated p-toluenesulfonic acid is then filtered, washed with cold water, and dried.

Chlorosulfonic Acid

Chlorosulfonic acid (ClSO₃H) is a highly reactive sulfonating agent used for the synthesis of sulfonic acids and sulfonyl chlorides. The reaction with aromatic compounds typically proceeds at or below room temperature. A significant advantage is that the byproduct, hydrogen chloride, is a gas and can be easily removed from the reaction mixture. However, chlorosulfonic acid is highly corrosive and reacts violently with water.

Typical Experimental Protocol: Sulfonation of Aniline with Chlorosulfonic Acid

  • Materials: Aniline (1 mol), Chlorosulfonic acid (1.1 mol), Dichloromethane (solvent).

  • Procedure: Dissolve aniline in anhydrous dichloromethane and cool the solution to 0 °C in an ice bath. Slowly add chlorosulfonic acid dropwise with vigorous stirring, maintaining the temperature below 5 °C. After the addition, continue stirring at room temperature for 2 hours. The resulting precipitate of p-aminobenzenesulfonic acid is collected by filtration, washed with cold dichloromethane, and dried under vacuum.

Sulfur Trioxide Complexes

To moderate the high reactivity of sulfur trioxide, it is often used as a complex with a Lewis base such as pyridine, dioxane, or dimethylformamide (DMF). These complexes are typically solids, making them easier to handle than gaseous SO₃ or fuming oleum. They are particularly useful for the sulfonation of sensitive substrates, such as phenols, anilines, and heterocycles, under milder conditions.

Typical Experimental Protocol: Sulfonation of Phenol with SO₃-Pyridine Complex

  • Materials: Phenol (1 mol), SO₃-Pyridine complex (1.2 mol), Pyridine (solvent).

  • Procedure: Dissolve phenol in anhydrous pyridine. To this solution, add the SO₃-pyridine complex portion-wise with stirring at room temperature. Heat the reaction mixture to 80-100 °C and maintain for 4-6 hours. After cooling, the reaction mixture is poured into a mixture of ice and concentrated hydrochloric acid. The precipitated p-hydroxybenzenesulfonic acid is collected by filtration and recrystallized from water.

Sulfuryl Chloride

Sulfuryl chloride (SO₂Cl₂) is primarily used for chlorination and chlorosulfonation reactions. However, in the presence of a Lewis acid catalyst, it can be used for the direct sulfonation of aromatic compounds to produce sulfonyl chlorides. It can also be used for the sulfonation of alkanes via a radical pathway.

Typical Experimental Protocol: Chlorosulfonation of Benzene with Sulfuryl Chloride

  • Materials: Benzene (1 mol), Sulfuryl chloride (1.5 mol), Anhydrous Aluminum Chloride (AlCl₃, 0.1 mol).

  • Procedure: To a stirred solution of benzene, add anhydrous AlCl₃. Then, add sulfuryl chloride dropwise at room temperature. After the addition, stir the mixture for 3 hours. The reaction is then quenched by pouring it into ice-water. The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to give benzenesulfonyl chloride.

Sulfamic Acid

Sulfamic acid (H₂NSO₃H) is a mild, crystalline, and non-hygroscopic solid, making it a safe and easy-to-handle sulfonating agent. It is particularly effective for the sulfation of alcohols and amines. Its lower reactivity compared to other agents often requires higher reaction temperatures.

Typical Experimental Protocol: Sulfation of 1-Dodecanol with Sulfamic Acid

  • Materials: 1-Dodecanol (1 mol), Sulfamic acid (1.2 mol), Urea (catalyst).

  • Procedure: A mixture of 1-dodecanol, sulfamic acid, and a catalytic amount of urea is heated at 90-100 °C for 5-6 hours. The reaction progress can be monitored by the evolution of ammonia. After the reaction is complete, the mixture is cooled and dissolved in water. The aqueous solution is then neutralized with sodium hydroxide to obtain sodium dodecyl sulfate.

Imidazolium-Based Sulfonating Agents

Recent research has introduced ionic liquids, such as 1,3-disulfonic acid imidazolium chloride ([Dsim]Cl), as effective sulfonating agents. These reagents offer high efficiency and selectivity, particularly for the sulfonation of polymers like polystyrene, with the ability to control the degree of sulfonation.

Typical Experimental Protocol: Sulfonation of Polystyrene with [Dsim]Cl

  • Materials: Polystyrene (1 g), [Dsim]Cl (stoichiometric amount based on desired degree of sulfonation), 1,2-dichloroethane (solvent).

  • Procedure: Polystyrene is dissolved in 1,2-dichloroethane at room temperature. The calculated amount of [Dsim]Cl is added, and the mixture is heated to 70 °C for 6 hours. After cooling, the sulfonated polystyrene is precipitated by adding the reaction mixture to a large volume of methanol. The product is then filtered, washed with methanol, and dried.

Radical Sulfonylation

Modern methods also include radical sulfonylation, which often involves the use of sulfonyl chlorides, sulfinates, or other precursors in the presence of a radical initiator or under photoredox conditions. These methods are particularly useful for the sulfonation of alkenes and alkynes and for the introduction of sulfonyl groups in a regioselective manner.

Typical Experimental Protocol: Radical Sulfonylation of Styrene

  • Materials: Styrene (1 mol), Sodium sulfite (1.2 mol), Ammonium persulfate (initiator, 0.1 mol), Water/Acetonitrile (solvent).

  • Procedure: A mixture of styrene, sodium sulfite, and ammonium persulfate in a water/acetonitrile solvent system is heated at 80 °C for 12 hours under an inert atmosphere. After cooling, the reaction mixture is diluted with water and extracted with an organic solvent to remove any unreacted styrene. The aqueous layer is then acidified, and the product is extracted, dried, and purified.

Visualizing Sulfonation Pathways

General Workflow for Aromatic Sulfonation

G A Aromatic Substrate C Reaction Mixture A->C B Sulfonating Agent B->C D Work-up (e.g., Quenching) C->D Reaction E Purification (e.g., Recrystallization) D->E F Sulfonated Product E->F

Caption: A generalized workflow for a typical aromatic sulfonation reaction.

Decision Tree for Selecting a Sulfonating Agent

G Start Substrate Type? Aromatic Aromatic Start->Aromatic Aliphatic Aliphatic Start->Aliphatic ActivatedAromatic Activated? Aromatic->ActivatedAromatic DeactivatedAromatic Deactivated? Aromatic->DeactivatedAromatic SensitiveAromatic Sensitive? Aromatic->SensitiveAromatic Alcohol Alcohol/Amine? Aliphatic->Alcohol Alkene Alkene/Alkyne? Aliphatic->Alkene ChlorosulfonicAcid Chlorosulfonic Acid ActivatedAromatic->ChlorosulfonicAcid SO3Complex SO3 Complex ActivatedAromatic->SO3Complex Oleum Oleum DeactivatedAromatic->Oleum SensitiveAromatic->SO3Complex SulfamicAcid Sulfamic Acid Alcohol->SulfamicAcid Radical Radical Sulfonylation Alkene->Radical

Caption: A decision-making guide for selecting an appropriate sulfonating agent.

Conclusion

The field of sulfonation has evolved significantly, offering a diverse toolbox of reagents to the modern synthetic chemist. While traditional agents like oleum and chlorosulfonic acid remain powerful tools for specific applications, modern alternatives such as sulfur trioxide complexes, sulfamic acid, and innovative methods like imidazolium-based and radical sulfonylation provide milder, more selective, and often more sustainable routes to a wide array of sulfonated organic molecules. The choice of the most suitable agent will ultimately depend on a careful consideration of the substrate's reactivity, the desired product, and the overall goals of the synthesis in terms of efficiency, safety, and environmental impact.

Validating the Structure of Products from 1-(Phenylsulfonyl)-1H-benzotriazole Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

1-(Phenylsulfonyl)-1H-benzotriazole has emerged as a versatile and efficient reagent in organic synthesis, particularly in the formation of carbon-heteroatom bonds. Its utility stems from the excellent leaving group ability of the benzotriazole moiety, facilitating a range of transformations including N-alkylation, N-arylation, and sulfonylation reactions. Accurate structural validation of the resulting products is paramount for their application in medicinal chemistry and materials science. This guide provides a comparative analysis of product outcomes from reactions involving 1-(Phenylsulfonyl)-1H-benzotriazole against alternative synthetic strategies and details the essential experimental protocols for rigorous structural characterization.

Performance Comparison: N-Alkylation of Benzotriazole

A primary application of 1-(Phenylsulfonyl)-1H-benzotriazole and related benzotriazole-based reagents is the N-alkylation of heterocycles. The regioselectivity of these reactions, affording either N1- or N2-substituted products, is a critical consideration. Below is a comparative summary of different methods for the N-alkylation of benzotriazole, highlighting the product distribution and yields.

Method/ReagentSubstrateAlkylating AgentCatalyst/BaseSolventN1:N2 RatioTotal Yield (%)Reference
1-(Phenylsulfonyl)-1H-benzotriazole Chemistry Grignard ReagentN/AN/ATHFN1 selective~70-90
Classical Alkylation BenzotriazoleBenzyl BromideK₂CO₃DMF53:4785[1]
Phase Transfer Catalysis BenzotriazoleBenzyl BromideNaOH / TBABToluene68:3292[1]
Microwave-Assisted (Solvent-Free) BenzotriazoleBenzyl BromideK₂CO₃ / SiO₂NoneN1 selective95[2]
Metal-Catalyzed (Diazoalkanes) BenzotriazoleEthyl DiazoacetateB(C₆F₅)₃CH₂Cl₂>99:1 (N1)95[3]
Metal-Catalyzed (Diazoalkanes) BenzotriazoleEthyl DiazoacetateRh₂(OAc)₄CH₂Cl₂1:>99 (N2)92[4]

Note: Yields and regioselectivity can vary based on the specific substrates and reaction conditions.

Experimental Protocols for Structural Validation

Accurate determination of the product structure, including the regiochemistry of substitution on the benzotriazole ring, relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for distinguishing between N1- and N2-substituted benzotriazole isomers.

1.1. ¹H NMR Spectroscopy Protocol

  • Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup:

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

  • Data Analysis:

    • N1-Isomer: The proton spectrum of the N1-substituted isomer will typically show four distinct aromatic proton signals for the benzotriazole ring, often as two pairs of doublets or multiplets. The protons on the substituent will also be visible. For example, in N1-benzylbenzotriazole, the benzylic protons (CH₂) appear as a singlet around δ 5.85 ppm. The aromatic protons of the benzotriazole ring appear in the range of δ 7.25-8.05 ppm.

    • N2-Isomer: The N2-substituted isomer possesses a higher degree of symmetry. Consequently, the ¹H NMR spectrum will show only two signals for the benzotriazole aromatic protons, typically appearing as two multiplets or AA'BB' systems.

1.2. ¹³C NMR Spectroscopy Protocol

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument Setup: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans (e.g., 1024 or more) is usually required due to the lower natural abundance of ¹³C.

  • Data Analysis:

    • N1-Isomer: The ¹³C spectrum will show six distinct signals for the benzotriazole ring carbons. For N1-benzylbenzotriazole, the benzylic carbon appears around δ 52.2 ppm, and the aromatic carbons of the benzotriazole ring are observed between δ 109.7 and 146.3 ppm.[5]

    • N2-Isomer: Due to symmetry, the ¹³C spectrum of the N2-isomer will exhibit only three signals for the benzotriazole ring carbons.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight of the product and its fragmentation pattern.

2.1. Electrospray Ionization (ESI) Mass Spectrometry Protocol

  • Sample Preparation: Prepare a dilute solution of the purified product (approximately 10 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.[6] A small amount of formic acid (0.1%) can be added to promote protonation for positive ion mode.[7]

  • Instrument Setup:

    • Infuse the sample solution into the ESI source at a constant flow rate.

    • Optimize the ESI source parameters (e.g., capillary voltage, drying gas flow, and temperature) to obtain a stable and strong signal for the molecular ion.

    • Acquire the mass spectrum in the appropriate mass range.

  • Data Analysis:

    • Identify the molecular ion peak ([M+H]⁺ in positive mode or [M-H]⁻ in negative mode). This confirms the molecular weight of the product.

    • Analyze the fragmentation pattern. While N1- and N2-isomers may have similar molecular weights, their fragmentation patterns can differ, providing additional structural clues. For instance, the loss of N₂ is a common fragmentation pathway for some tetrazole and triazole derivatives in negative ion mode.[8]

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the presence of key functional groups in the product.

3.1. Attenuated Total Reflectance (ATR)-FTIR Spectroscopy Protocol

  • Sample Preparation: Place a small amount of the solid, purified product directly onto the ATR crystal.[4] No special sample preparation is usually required for solid samples.

  • Instrument Setup:

    • Collect a background spectrum of the empty, clean ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

  • Data Acquisition and Analysis:

    • Collect the sample spectrum.

    • Analyze the spectrum for characteristic absorption bands. For N-substituted benzotriazoles, look for:

      • The absence of the broad N-H stretching band typically seen in the starting benzotriazole (around 3000-3400 cm⁻¹).[9]

      • Characteristic peaks for the substituent (e.g., C-H stretching of alkyl groups, C=O stretching of carbonyl groups).

      • Aromatic C-H and C=C stretching vibrations from both the benzotriazole and any aromatic substituents.

Mandatory Visualizations

Reaction_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product 1_Phenylsulfonyl_1H_benzotriazole 1-(Phenylsulfonyl)- 1H-benzotriazole Reaction_Vessel Reaction in Anhydrous Solvent (e.g., THF) 1_Phenylsulfonyl_1H_benzotriazole->Reaction_Vessel Nucleophile Nucleophile (e.g., Grignard Reagent, Amine, Alcohol) Nucleophile->Reaction_Vessel Quenching Quenching Reaction_Vessel->Quenching Reaction Mixture Extraction Extraction Quenching->Extraction Chromatography Column Chromatography Extraction->Chromatography Crude Product Substituted_Product N-Substituted or C-Substituted Product Chromatography->Substituted_Product Purified Product

Caption: General workflow for reactions involving 1-(Phenylsulfonyl)-1H-benzotriazole.

Structural_Validation_Workflow cluster_spectroscopy Spectroscopic Analysis Purified_Product Purified Product NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purified_Product->NMR MS Mass Spectrometry (e.g., ESI-MS) Purified_Product->MS IR IR Spectroscopy (e.g., ATR-FTIR) Purified_Product->IR Data_Analysis Data Analysis and Interpretation NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis Structure_Elucidation Structure Elucidation Data_Analysis->Structure_Elucidation Combined Spectroscopic Data

Caption: Logical workflow for the structural validation of reaction products.

References

Navigating Large-Scale Sulfonylation: A Cost-Benefit Analysis of 1-(Phenylsulfonyl)-1H-benzotriazole

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the economic and practical considerations of utilizing 1-(Phenylsulfonyl)-1H-benzotriazole as a sulfonating agent in industrial synthesis compared to traditional alternatives.

In the landscape of large-scale chemical synthesis, particularly within the pharmaceutical and agrochemical industries, the choice of reagents can significantly impact not only the success of a reaction but also its economic viability and environmental footprint. The formation of sulfonamides, a critical functional group in a vast array of bioactive molecules, is a prime example of where these considerations are paramount. This guide provides a detailed cost-benefit analysis of using 1-(Phenylsulfonyl)-1H-benzotriazole against its more traditional counterparts, namely p-toluenesulfonyl chloride (TsCl) and methanesulfonyl chloride (MsCl), in large-scale sulfonylation reactions.

Executive Summary

1-(Phenylsulfonyl)-1H-benzotriazole emerges as a compelling alternative to conventional sulfonyl chlorides, offering distinct advantages in terms of reaction cleanliness, ease of workup, and milder reaction conditions. These benefits, however, are weighed against a higher initial reagent cost. This analysis delves into the quantitative and qualitative factors that must be considered to make an informed decision for a large-scale manufacturing setting.

Reagent Overview and Cost Analysis

A primary driver in the selection of a reagent for industrial applications is its cost. The following table provides an estimated cost comparison of the key reagents discussed in this guide. It is important to note that bulk pricing can vary significantly based on supplier, purity, and order volume. For 1-(Phenylsulfonyl)-1H-benzotriazole, which is less commonly sold in bulk, the cost is estimated based on the bulk pricing of its starting materials, 1H-benzotriazole and phenylsulfonyl chloride, assuming a high-yielding synthesis.

ReagentTypical Bulk Price (per kg)Key Considerations
1-(Phenylsulfonyl)-1H-benzotriazole ~$250 - $400 (Estimated)Higher initial cost, but potential for savings in purification and waste disposal.
p-Toluenesulfonyl Chloride (TsCl) ~$15 - $30Lower cost, widely available, but can lead to acidic byproducts requiring neutralization.
Methanesulfonyl Chloride (MsCl) ~$10 - $25Lowest cost, but highly reactive and corrosive, requiring careful handling.
1H-Benzotriazole ~$10 - $20Starting material for 1-(Phenylsulfonyl)-1H-benzotriazole.
Phenylsulfonyl Chloride ~$5 - $15Starting material for 1-(Phenylsulfonyl)-1H-benzotriazole.

Performance Comparison: A Quantitative Look

The true value of a reagent extends beyond its price tag. Reaction efficiency, product purity, and process time are critical metrics in large-scale synthesis. The following table summarizes typical performance data for the sulfonylation of a generic primary amine, based on a compilation of literature data and established chemical principles. It is crucial to recognize that these values can be highly substrate-dependent and should be optimized for each specific process.

Parameter1-(Phenylsulfonyl)-1H-benzotriazolep-Toluenesulfonyl Chloride (TsCl)Methanesulfonyl Chloride (MsCl)
Typical Yield 90-98%85-95%80-92%
Typical Purity (pre-purification) High (due to solid byproduct)Moderate (requires neutralization)Moderate (requires careful control)
Reaction Temperature Room Temperature to 60 °C0 °C to Room Temperature0 °C to Room Temperature
Byproducts Benzotriazole (solid, recoverable)Hydrochloric acid (gas/solution)Hydrochloric acid (gas/solution)
Workup Complexity Simple filtrationAqueous workup, neutralizationAqueous workup, neutralization
Typical Cycle Time 4-8 hours6-12 hours6-12 hours

The Benzotriazole Advantage: Cleaner Reactions and Simplified Workup

A significant benefit of using 1-(Phenylsulfonyl)-1H-benzotriazole is the nature of its byproduct. The reaction releases benzotriazole, a solid that can often be removed by simple filtration.[1] This contrasts sharply with the use of sulfonyl chlorides, which generate hydrochloric acid as a byproduct. The acidic HCl must be neutralized, typically with an aqueous base, leading to a more complex aqueous workup, the formation of salt waste, and potentially longer cycle times.

The solid nature of the benzotriazole byproduct can lead to a cleaner crude product, simplifying downstream purification processes such as crystallization or chromatography. Furthermore, the recovered benzotriazole can potentially be recycled, adding to the economic and environmental appeal of this reagent.

Experimental Protocols

To provide a practical framework for comparison, the following are generalized experimental protocols for the large-scale sulfonylation of a primary amine using each of the discussed reagents.

Protocol 1: Sulfonylation using 1-(Phenylsulfonyl)-1H-benzotriazole

Objective: To synthesize a sulfonamide from a primary amine using 1-(Phenylsulfonyl)-1H-benzotriazole on a large scale.

Materials:

  • Primary Amine (1.0 eq)

  • 1-(Phenylsulfonyl)-1H-benzotriazole (1.05 eq)

  • Apolar aprotic solvent (e.g., Toluene, 5-10 volumes)

  • Base (e.g., Triethylamine, 1.1 eq)

Procedure:

  • To a suitable reaction vessel, charge the primary amine and the solvent.

  • Add the base to the mixture and stir until a homogeneous solution is obtained.

  • Slowly add 1-(Phenylsulfonyl)-1H-benzotriazole to the reaction mixture at room temperature. An exotherm may be observed.

  • Stir the reaction mixture at room temperature or gentle heat (40-60 °C) for 4-8 hours, monitoring the reaction progress by a suitable analytical method (e.g., HPLC, TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the solid benzotriazole byproduct. Wash the filter cake with a small amount of the reaction solvent.

  • The filtrate containing the product can be concentrated and the product isolated by crystallization or other purification methods.

Protocol 2: Sulfonylation using p-Toluenesulfonyl Chloride (TsCl)

Objective: To synthesize a sulfonamide from a primary amine using p-toluenesulfonyl chloride on a large scale.

Materials:

  • Primary Amine (1.0 eq)

  • p-Toluenesulfonyl Chloride (1.1 eq)

  • Aprotic solvent (e.g., Dichloromethane, Toluene, 5-10 volumes)

  • Aqueous base (e.g., 2M Sodium Hydroxide)

  • Organic base (e.g., Pyridine or Triethylamine, 1.2 eq)

Procedure:

  • To a reaction vessel, charge the primary amine and the solvent.

  • Add the organic base to the mixture.

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a solution of p-toluenesulfonyl chloride in the reaction solvent to the mixture, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 6-12 hours, monitoring for completion.

  • Quench the reaction by adding water.

  • Separate the organic layer. Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), water, and brine.

  • Dry the organic layer over a suitable drying agent (e.g., MgSO₄), filter, and concentrate to obtain the crude product.

  • Purify the crude product by crystallization or chromatography.

Visualizing the Workflow

To better understand the process flow for a typical large-scale sulfonylation, the following diagrams, generated using the DOT language, illustrate the key steps involved.

Sulfonylation_Workflow cluster_reagents Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Purification Amine Primary Amine Reaction_Vessel Reaction Vessel Amine->Reaction_Vessel Sulfonylating_Agent Sulfonylating Agent Sulfonylating_Agent->Reaction_Vessel Solvent Solvent Solvent->Reaction_Vessel Base Base Base->Reaction_Vessel Filtration Filtration (for Benzotriazole) Reaction_Vessel->Filtration if Benzotriazole Extraction Aqueous Extraction Reaction_Vessel->Extraction if Sulfonyl Chloride Crystallization Crystallization Filtration->Crystallization Extraction->Crystallization Drying Drying Crystallization->Drying Product Final Product Drying->Product

Caption: A generalized workflow for large-scale sulfonamide synthesis.

The choice of workup is a key differentiator between the reagents, as illustrated in the following logical diagram:

Reagent_Choice_Logic Start Choose Sulfonylating Agent Benzotriazole_Reagent 1-(Phenylsulfonyl)-1H-benzotriazole Start->Benzotriazole_Reagent Sulfonyl_Chloride TsCl or MsCl Start->Sulfonyl_Chloride Solid_Byproduct Solid Benzotriazole Byproduct Benzotriazole_Reagent->Solid_Byproduct Acidic_Byproduct Aqueous HCl Byproduct Sulfonyl_Chloride->Acidic_Byproduct Simple_Filtration Simple Filtration Workup Solid_Byproduct->Simple_Filtration Neutralization_Extraction Neutralization & Aqueous Extraction Acidic_Byproduct->Neutralization_Extraction

Caption: Logical flow based on the choice of sulfonating agent.

Conclusion and Recommendations

The selection of a sulfonating agent for large-scale synthesis is a multifaceted decision that requires a holistic evaluation of cost, performance, and operational efficiency.

  • For processes where the final product is of high value and purification is challenging, the higher initial cost of 1-(Phenylsulfonyl)-1H-benzotriazole may be justified by the significant savings in downstream processing, reduced waste disposal costs, and potentially shorter cycle times. The milder reaction conditions can also be advantageous for sensitive substrates.

  • For cost-sensitive processes where the product is robust and purification is straightforward, traditional reagents like p-toluenesulfonyl chloride and methanesulfonyl chloride remain economically attractive options. However, the costs associated with handling corrosive materials, managing acidic waste streams, and potentially more complex purification should be carefully factored into the overall economic analysis.

Ultimately, the optimal choice will depend on a thorough process-specific evaluation. It is highly recommended that pilot-scale experiments are conducted to gather direct comparative data for the specific substrate and manufacturing environment before committing to a large-scale production strategy. This data-driven approach will ensure the selection of the most cost-effective and efficient sulfonylation method for your specific needs.

References

Safety Operating Guide

Navigating the Disposal of 1-(Phenylsulfonyl)-1H-benzotriazole: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed protocol for the proper disposal of 1-(Phenylsulfonyl)-1H-benzotriazole. In the absence of a specific Safety Data Sheet (SDS) for 1-(Phenylsulfonyl)-1H-benzotriazole, the following procedures are based on the known hazards of its constituent moieties: the benzotriazole group and the phenylsulfonyl group. Benzotriazoles are recognized for their potential environmental toxicity, while sulfonyl-containing compounds can be reactive. Therefore, this chemical should be treated as hazardous waste.

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, it is crucial to handle 1-(Phenylsulfonyl)-1H-benzotriazole with appropriate personal protective equipment (PPE).

Personal Protective Equipment (PPE) Requirements:

EquipmentSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against potential splashes of the chemical or its solutions.
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents skin contact with the compound.
Body Protection A lab coat or chemical-resistant apron.Protects skin and clothing from contamination.
Respiratory Protection To be used in a certified chemical fume hood.Prevents inhalation of any fine powders or aerosols.
Step-by-Step Disposal Protocol

The disposal of 1-(Phenylsulfonyl)-1H-benzotriazole should be managed through your institution's Environmental Health and Safety (EHS) office. Do not attempt to dispose of this chemical down the drain or in regular solid waste.

1. Waste Segregation and Collection:

  • Solid Waste: Collect any solid 1-(Phenylsulfonyl)-1H-benzotriazole, along with any contaminated materials such as weighing paper or gloves, in a designated hazardous waste container.[1] This container should be clearly labeled and kept sealed when not in use.

  • Liquid Waste: If the compound is in a solution, it should be collected in a separate, sealed, and clearly labeled hazardous waste container.[1]

  • Avoid Mixing: Do not mix 1-(Phenylsulfonyl)-1H-benzotriazole waste with other waste streams, particularly those that are incompatible.

2. Labeling of Hazardous Waste: Properly label the hazardous waste container with the following information:

  • The full chemical name: "1-(Phenylsulfonyl)-1H-benzotriazole"

  • The words "Hazardous Waste"

  • A description of the associated hazards (e.g., "Irritant," "Environmental Hazard")

  • The date of waste accumulation

  • Your name, laboratory, and contact information

3. Storage of Chemical Waste:

  • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from general laboratory traffic.

  • Ensure the storage area is cool and dry.[2]

  • Keep the container tightly closed to prevent any release into the environment.[3]

4. Arranging for Disposal:

  • Contact your institution's EHS office to schedule a pickup for the hazardous waste.

  • Follow their specific procedures for waste manifest documentation and collection.

5. Spill Management: In the event of a small spill:

  • Alert personnel in the immediate vicinity.

  • Wearing appropriate PPE, gently cover the spill with an inert absorbent material like vermiculite or sand.[4]

  • Carefully sweep or scoop the absorbed material into the designated hazardous waste container.[3]

  • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • For larger spills, evacuate the area and contact your institution's EHS office immediately.

Quantitative Hazard Data

The following table summarizes key toxicological data for the related compound 1H-Benzotriazole, which provides an indication of the potential hazards.

Hazard MetricValueSpeciesReference
LD50 Oral 500 mg/kgRat
LD50 Dermal > 1,000 mg/kgRat[5]
LC50 Inhalation 1910 mg/m³/3HRat[6]

LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population. LC50 (Lethal Concentration, 50%) is the concentration of a chemical in the air or water that is expected to kill 50% of a group of test animals with a specific exposure time.

Experimental Workflow & Disposal Decision Logic

The following diagrams illustrate the procedural flow for handling and disposing of 1-(Phenylsulfonyl)-1H-benzotriazole.

A Start: Handling 1-(Phenylsulfonyl)-1H-benzotriazole B Wear Appropriate PPE: - Safety Goggles - Nitrile Gloves - Lab Coat A->B C Perform Experiment in a Certified Fume Hood B->C D Generate Waste? C->D E Solid Waste (e.g., excess reagent, contaminated items) D->E Yes, Solid F Liquid Waste (e.g., solutions containing the compound) D->F Yes, Liquid J End of Process D->J No G Place in a Labeled, Sealed Hazardous Waste Container E->G F->G H Store in Designated Waste Accumulation Area G->H I Contact EHS for Waste Pickup H->I I->J

Caption: Experimental workflow for handling and waste generation.

A Assess the Waste: 1-(Phenylsulfonyl)-1H-benzotriazole B Is it a bulk quantity or a contaminated item? A->B C Bulk Quantity (Solid or Liquid) B->C Bulk D Contaminated Material (e.g., gloves, paper towels) B->D Contaminated E Place in a Designated, Labeled 'Hazardous Chemical Waste' container C->E D->E F Is the container full? E->F G Seal the container and move to the designated waste storage area. F->G Yes H Continue to collect waste in the container. Ensure it is sealed when not in use. F->H No I Arrange for disposal through your institution's EHS department. G->I H->F J Disposal Complete I->J

Caption: Decision logic for proper chemical waste disposal.

References

Personal protective equipment for handling 1-(Phenylsulfonyl)-1H-benzotriazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols for laboratory personnel, including researchers, scientists, and professionals in drug development, who handle 1-(Phenylsulfonyl)-1H-benzotriazole. The information emphasizes operational procedures and disposal plans to ensure a safe laboratory environment.

Hazard Identification and Classification

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.[1][2][3][4]

    • H335: May cause respiratory irritation.[5]

    • Based on the parent compound, it may also be harmful if swallowed.[1][2][3][4]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is critical to minimize exposure. The following table summarizes the required PPE for handling 1-(Phenylsulfonyl)-1H-benzotriazole.

Body PartRequired PPESpecifications and Best Practices
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use. Change gloves frequently and immediately if contaminated.
Eyes/Face Safety goggles and face shieldWear safety goggles that provide a complete seal around the eyes. A face shield should be worn in addition to goggles when there is a risk of splashing.
Body Laboratory coat or chemical-resistant apronA fully buttoned lab coat is the minimum requirement. For larger quantities or when splashing is likely, a chemical-resistant apron or coveralls should be worn.
Respiratory N95 dust mask or respiratorUse a NIOSH-approved N95 dust mask for handling small quantities of the solid. For procedures that may generate dust or aerosols, a respirator with a particulate filter may be necessary.

Operational and Handling Procedures

Adherence to proper handling procedures is paramount to prevent accidental exposure and contamination.

Workflow for Safe Handling:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_area Designate Handling Area gather_ppe Assemble and Inspect PPE prep_area->gather_ppe gather_mats Gather Materials and Equipment gather_ppe->gather_mats weigh Weigh Solid in Ventilated Enclosure gather_mats->weigh dissolve Dissolve or React weigh->dissolve decontaminate Decontaminate Work Surfaces dissolve->decontaminate dispose_waste Segregate and Dispose of Waste decontaminate->dispose_waste remove_ppe Remove and Dispose of PPE dispose_waste->remove_ppe wash Wash Hands Thoroughly remove_ppe->wash

Caption: Step-by-step workflow for the safe handling of 1-(Phenylsulfonyl)-1H-benzotriazole.

Step-by-Step Protocol:

  • Preparation:

    • Designate a specific area for handling, preferably within a chemical fume hood.

    • Ensure an eyewash station and safety shower are readily accessible.[2][6]

    • Assemble and inspect all necessary PPE before starting.

    • Gather all required chemicals, glassware, and equipment.

  • Handling:

    • Handle the solid form of the compound in a well-ventilated area to minimize dust inhalation.[2]

    • When weighing, use a balance inside a ventilated enclosure or fume hood.

    • Avoid direct contact with skin, eyes, and clothing.[1][2]

    • Do not eat, drink, or smoke in the handling area.[5][7]

  • Post-Handling:

    • Thoroughly decontaminate all work surfaces after use.

    • Segregate waste as described in the disposal plan.

    • Carefully remove and dispose of contaminated PPE.

    • Wash hands and any exposed skin thoroughly with soap and water after handling.[5]

Disposal Plan

Proper disposal of 1-(Phenylsulfonyl)-1H-benzotriazole and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Disposal Pathway:

cluster_waste_source Waste Generation cluster_segregation Segregation cluster_disposal Final Disposal unused_chem Unused/Expired Chemical solid_waste Solid Chemical Waste unused_chem->solid_waste spill_cleanup Spill Cleanup Material spill_cleanup->solid_waste empty_container Empty Containers empty_container->solid_waste contaminated_ppe Contaminated PPE contaminated_ppe->solid_waste approved_facility Approved Waste Disposal Plant solid_waste->approved_facility liquid_waste Liquid Chemical Waste (if in solution) liquid_waste->approved_facility lab_trash General Lab Trash (uncontaminated)

Caption: Logical flow for the segregation and disposal of waste generated from handling 1-(Phenylsulfonyl)-1H-benzotriazole.

Disposal Protocol:

  • Unused Chemical and Grossly Contaminated Materials:

    • Dispose of contents and container to an approved waste disposal plant.[1][7]

    • Collect in a designated, labeled, and sealed container for hazardous solid waste.

  • Contaminated PPE:

    • Gloves, disposable lab coats, and other contaminated items should be placed in a sealed bag and disposed of as hazardous waste.

  • Empty Containers:

    • Rinse empty containers three times with a suitable solvent. The rinsate should be collected and disposed of as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines.

  • Spills:

    • In case of a spill, evacuate the area and prevent the spread of dust.

    • Wear appropriate PPE, including respiratory protection.

    • Carefully sweep or vacuum the spilled solid. Avoid generating dust.

    • Collect the material in a sealed container for disposal as hazardous waste.

    • Clean the spill area with a suitable solvent and decontaminating solution. Collect the cleaning materials for disposal as hazardous waste.

Always follow your institution's specific guidelines for hazardous waste disposal and consult with your environmental health and safety department for any questions.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.